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  • Product: tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate
  • CAS: 595597-00-5

Core Science & Biosynthesis

Foundational

tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate chemical properties

An In-Depth Technical Guide to tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate Introduction tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate is a heterocyclic organic compound featuring a tetrahydrothiopyran ring system and...

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate

Introduction

tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate is a heterocyclic organic compound featuring a tetrahydrothiopyran ring system and a tert-butoxycarbonyl (Boc) protecting group attached to a nitrogen atom. This structure makes it a valuable intermediate and building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents. The Boc group provides a stable, yet easily removable, protection for the amine functionality, allowing for selective reactions at other sites of a molecule. The tetrahydrothiopyran moiety is a sulfur-containing heterocycle that can be found in various biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and characterization for researchers and drug development professionals.

Core Chemical Properties

The fundamental chemical and physical properties of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate are summarized below.

PropertyValueSource(s)
CAS Number 595597-00-5[1]
Molecular Formula C₁₀H₁₉NO₂S[1]
Molecular Weight 217.33 g/mol [1]
Physical State Solid[1]
Melting Point Data not publicly available.
Boiling Point Data not publicly available.
Solubility Predicted to be soluble in polar aprotic solvents like DCM, THF, DMF, and DMSO; moderately soluble in alcohols (methanol, ethanol); and poorly soluble in water and nonpolar alkanes.[2][3]
SMILES String O=C(OC(C)(C)C)NC1CCSCC1[1]
InChI Key IRZQBMIZGJSXFN-UHFFFAOYSA-N[1]

Spectroscopic Profile (Predicted)

While experimental spectra are not widely published, the following tables outline the predicted spectroscopic data based on the compound's structure and analysis of similar molecules.[4][5][6][7]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 4.55Broad Singlet1HNH
~ 3.70 - 3.90Multiplet1HCH -NHBoc
~ 2.75 - 2.90Multiplet2HAxial S-CH
~ 2.55 - 2.70Multiplet2HEquatorial S-CH
~ 1.95 - 2.10Multiplet2HAxial CH ₂ adjacent to CH-N
~ 1.55 - 1.70Multiplet2HEquatorial CH ₂ adjacent to CH-N
1.45Singlet9HC(CH ₃)₃
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~ 155.0C =O (Carbamate)
~ 79.5C (CH₃)₃
~ 48.0C H-NHBoc
~ 35.0C H₂ adjacent to CH-N
~ 29.0S-C H₂
28.4C(C H₃)₃
Predicted FT-IR Spectrum (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment
~ 3340Medium, SharpN-H Stretch
2975 - 2850StrongAliphatic C-H Stretch
~ 1685Strong, SharpC=O Stretch (Amide I)
~ 1520StrongN-H Bend (Amide II)
1390 & 1365Mediumgem-Dimethyl C-H Bend (tert-butyl)
~ 1160StrongC-O Stretch (Carbamate)

Experimental Protocols

Synthesis of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate

This protocol describes a standard procedure for the N-tert-butoxycarbonylation of 4-aminotetrahydrothiopyran.

Materials:

  • 4-Aminotetrahydrothiopyran (or its hydrochloride salt)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • To a round-bottomed flask charged with a magnetic stir bar, add 4-aminotetrahydrothiopyran (1.0 eq). If using the hydrochloride salt, add 2.2 equivalents of a base like triethylamine or sodium bicarbonate.

  • Dissolve the amine in a suitable solvent such as dichloromethane or THF (approx. 0.2 M concentration).

  • Cool the mixture to 0 °C using an ice-water bath.

  • Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of the same solvent and add it dropwise to the stirred amine solution over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[8]

  • Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude solid by recrystallization (e.g., from an ethyl acetate/hexane mixture) or by flash column chromatography on silica gel to afford the pure product.[9]

Analytical Characterization

Melting Point:

  • A small amount of the purified, dry solid is packed into a capillary tube.

  • The melting point is determined using a calibrated melting point apparatus with a slow heating ramp rate (1-2 °C/min) near the expected melting temperature.

NMR Spectroscopy:

  • Approximately 5-10 mg of the purified sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR, ¹³C NMR, and other relevant spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).[10]

FT-IR Spectroscopy:

  • A small amount of the solid sample (1-2 mg) is finely ground with dry potassium bromide (KBr, ~200 mg).

  • The mixture is pressed into a thin, transparent pellet using a hydraulic press.

  • The IR spectrum is recorded using an FT-IR spectrometer.[5]

Workflow and Pathway Visualizations

The following diagrams illustrate the synthesis and characterization workflows for tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate.

G Synthesis Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Product & Purification Amine 4-Aminotetrahydro- thiopyran Mix 1. Mix Amine, Base, Solvent 2. Cool to 0 °C Amine->Mix Boc2O Di-tert-butyl dicarbonate (Boc₂O) Add 3. Add Boc₂O dropwise Boc2O->Add Solvent DCM or THF Solvent->Mix Base Triethylamine Base->Mix Mix->Add React 4. Stir 12-18h at RT Add->React Workup 5. Aqueous Workup (Wash, Dry, Concentrate) React->Workup Crude Crude Product Workup->Crude Purify Purification (Recrystallization or Chromatography) Crude->Purify Final Pure tert-Butyl N-tetrahydro- thiopyran-4-ylcarbamate Purify->Final

Caption: Chemical synthesis workflow for the target compound.

G Logical Characterization Workflow cluster_purity Purity Assessment cluster_structure Structural Elucidation cluster_confirmation Final Confirmation Start Synthesized Product TLC TLC Analysis (Single Spot?) Start->TLC NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR FT-IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS MP Melting Point (Sharp Range?) TLC->MP Confirm Structure Confirmed & Purity ≥ 95% MP->Confirm NMR->Confirm IR->Confirm MS->Confirm

Caption: Logical workflow for product characterization.

Safety and Handling

tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate requires careful handling in a laboratory setting.

  • Hazard Classification: Classified as Acute Toxicity 4, Oral (H302: Harmful if swallowed).[1]

  • GHS Pictogram: GHS07 (Exclamation Mark).[1]

  • Signal Word: Warning.[1]

  • Precautionary Measures:

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

    • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

    • Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

    • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

Exploratory

In-Depth Technical Guide: tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate

CAS Number: 595597-00-5 For Researchers, Scientists, and Drug Development Professionals Introduction tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate is a heterocyclic building block of significant interest in medicinal ch...

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 595597-00-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate is a heterocyclic building block of significant interest in medicinal chemistry. Its structural features, combining a saturated sulfur-containing heterocycle with a Boc-protected amine, make it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The tetrahydrothiopyran ring system is a key scaffold in various biologically active compounds, and the tert-butyloxycarbonyl (Boc) protecting group offers robust and reliable protection of the amine functionality, which can be selectively removed under acidic conditions. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueReference
CAS Number 595597-00-5
Molecular Formula C₁₀H₁₉NO₂S
Molecular Weight 217.33 g/mol
Appearance Solid
SMILES O=C(OC(C)(C)C)NC1CCSCC1
InChI 1S/C10H19NO2S/c1-10(2,3)13-9(12)11-8-4-6-14-7-5-8/h8H,4-7H2,1-3H3,(H,11,12)
InChI Key IRZQBMIZGJSXFN-UHFFFAOYSA-N

Synthesis and Experimental Protocols

The synthesis of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate typically involves a two-step process: the formation of the precursor amine, tetrahydrothiopyran-4-amine, followed by the protection of the amine group with a Boc moiety.

Synthesis of Tetrahydrothiopyran-4-amine (Precursor)

A common method for the synthesis of tetrahydrothiopyran-4-amine is the reductive amination of tetrahydrothiopyran-4-one.

Experimental Protocol: Reductive Amination of Tetrahydrothiopyran-4-one

This is a general procedure and may require optimization for specific laboratory conditions.

  • Imine Formation: In a round-bottom flask, dissolve tetrahydrothiopyran-4-one and the desired amine source (e.g., ammonia or an ammonium salt) in a suitable solvent such as methanol or dichloroethane. If an amine salt is used, a non-nucleophilic base should be added to liberate the free amine. The mixture is stirred, often with azeotropic removal of water, to facilitate the formation of the imine intermediate.[1]

  • Reduction: The crude imine is then reduced to the corresponding amine. A variety of reducing agents can be employed, with sodium borohydride or sodium cyanoborohydride being common choices. The reducing agent is added portion-wise to the reaction mixture at a controlled temperature (often 0 °C to room temperature).

  • Work-up and Purification: Upon completion of the reaction, the mixture is quenched, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude tetrahydrothiopyran-4-amine can be purified by distillation or chromatography.

Boc Protection of Tetrahydrothiopyran-4-amine

The final step is the protection of the synthesized tetrahydrothiopyran-4-amine with a tert-butyloxycarbonyl (Boc) group.

Experimental Protocol: N-tert-Butoxycarbonylation of Tetrahydrothiopyran-4-amine

  • Reaction Setup: To a solution of tetrahydrothiopyran-4-amine in a suitable solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or a water-acetone mixture), add a base such as triethylamine (TEA) or sodium bicarbonate.[2]

  • Addition of Boc Anhydride: Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) portion-wise. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).[2]

  • Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with aqueous solutions to remove any remaining reagents and byproducts. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated. The resulting crude tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate can be purified by recrystallization or column chromatography.[3]

Visualization of Synthetic Workflow

The logical flow of the synthesis is depicted in the following diagram:

G Synthesis of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Boc Protection A Tetrahydrothiopyran-4-one B Reductive Amination A->B Amine source, Reducing agent C Tetrahydrothiopyran-4-amine B->C D Tetrahydrothiopyran-4-amine E N-tert-Butoxycarbonylation D->E Boc₂O, Base F tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate E->F

Caption: Synthetic workflow for tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate.

Applications in Drug Discovery and Development

tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate serves as a key intermediate in the synthesis of various pharmaceutical compounds. The tetrahydrothiopyran scaffold is a privileged structure in medicinal chemistry, appearing in a range of compounds with diverse biological activities. The Boc-protected amine allows for the strategic introduction of this moiety into larger, more complex molecules during multi-step syntheses.[4]

While specific signaling pathway involvement for this particular building block is not documented, its derivatives are of interest in several therapeutic areas. For instance, compounds containing the tetrahydrothiopyran core have been investigated for their potential as anti-cancer and anti-parasitic agents.[1] The strategic use of this building block allows for the exploration of chemical space around this scaffold, aiding in the optimization of potency and pharmacokinetic properties of lead compounds.

Safety and Handling

Based on available safety data, tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate is classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation. The signal word is "Warning" and the hazard statement is H302 (Harmful if swallowed). Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area.

Safety InformationDetailsReference
Pictogram GHS07
Signal Word Warning
Hazard Statement H302: Harmful if swallowed
Hazard Class Acute Toxicity 4 (Oral)
Storage Class 11 - Combustible Solids

Conclusion

tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate is a valuable and versatile building block for medicinal chemists and drug development professionals. Its synthesis from readily available starting materials is straightforward, and its structural features make it an attractive intermediate for the creation of novel and complex molecular architectures. While further research is needed to fully elucidate the biological activities of its derivatives and their specific roles in signaling pathways, the foundational information provided in this guide serves as a critical resource for its effective utilization in research and development.

References

Foundational

Technical Guide: Molecular Weight and Composition of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate

Introduction tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate is a heterocyclic organic compound frequently utilized as a building block or intermediate in medicinal chemistry and drug discovery. Its structure incorporates...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate is a heterocyclic organic compound frequently utilized as a building block or intermediate in medicinal chemistry and drug discovery. Its structure incorporates a tetrahydrothiopyran ring, a carbamate linker, and a tert-butyl protecting group. An accurate understanding of its molecular weight and elemental composition is fundamental for stoichiometric calculations in synthesis, structural elucidation, and analytical characterization (e.g., mass spectrometry). This guide provides a detailed analysis of the molecular weight of this compound.

Molecular Structure and Formula

The chemical structure of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate dictates its empirical formula. The structure consists of a saturated six-membered ring containing one sulfur atom, with a tert-butoxycarbonylamino group attached at the 4-position.

  • Systematic Name: tert-butyl N-(tetrahydro-2H-thiopyran-4-yl)carbamate

  • Molecular Formula: C₁₀H₁₉NO₂S[1]

  • CAS Number: 595597-00-5[1]

  • InChI Key: IRZQBMIZGJSXFN-UHFFFAOYSA-N

  • SMILES: O=C(OC(C)(C)C)NC1CCSCC1

The logical relationship between the compound's core components is illustrated in the diagram below.

G Compound tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate Ring Tetrahydrothiopyran Ring (C5H10S) Compound->Ring contains Carbamate Carbamate Linker (-NHCOO-) Compound->Carbamate contains Ring->Carbamate attached to ProtectingGroup tert-Butyl Group (-C(CH3)3) Carbamate->ProtectingGroup attached to

Figure 1. Core structural components of the target molecule.

Physicochemical Properties

The key quantitative property for this compound is its molecular weight, which is derived from its elemental composition.

ParameterValueReference
Molecular Formula C₁₀H₁₉NO₂S[1]
Average Molecular Weight 217.33 g/mol [1]
Monoisotopic Mass 217.11365 Da

Note: The monoisotopic mass is calculated using the mass of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S), which is critical for high-resolution mass spectrometry analysis.

Computational Protocol for Molecular Weight Determination

The average molecular weight of a compound is calculated based on the weighted average of the atomic masses of its constituent elements, as defined by the International Union of Pure and Applied Chemistry (IUPAC).

Workflow:

G A 1. Identify Molecular Formula (C10H19NO2S) B 2. List Constituent Elements (C, H, N, O, S) A->B C 3. Obtain Standard Atomic Weights (IUPAC) B->C D 4. Calculate Mass Contribution (Count * Atomic Weight) C->D E 5. Sum Contributions for Total Molecular Weight D->E

Figure 2. Workflow for calculating average molecular weight.

Methodology:

  • Determine the Molecular Formula: From structural analysis, the formula is established as C₁₀H₁₉NO₂S.[1]

  • Identify Constituent Atoms: The formula contains Carbon (C), Hydrogen (H), Nitrogen (N), Oxygen (O), and Sulfur (S).

  • Sum Atomic Weights: The average molecular weight is the sum of the atomic weights of all atoms in the formula. The standard atomic weights are used for this calculation.

The detailed breakdown is presented in the table below.

ElementSymbolAtom CountStandard Atomic Weight ( g/mol )Mass Contribution ( g/mol )
CarbonC1012.011120.11
HydrogenH191.00819.152
NitrogenN114.00714.007
OxygenO215.99931.998
SulfurS132.0632.06
Total 217.327

The sum of the mass contributions gives a calculated average molecular weight of 217.33 g/mol (rounded), which is consistent with reported values.[1]

References

Exploratory

An In-Depth Technical Guide to tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate, a heterocyclic compound of interest in me...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate, a heterocyclic compound of interest in medicinal chemistry. The document details the molecule's structural features, physical and chemical properties, and provides a generalized synthesis protocol. Furthermore, it explores the relevance of the tetrahydrothiopyran scaffold in drug discovery, supported by available biological data on related derivatives. This guide is intended to be a valuable resource for researchers and professionals involved in the design and synthesis of novel therapeutic agents.

Introduction

tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate is a synthetic organic compound featuring a tetrahydrothiopyran ring system with a Boc-protected amine at the 4-position. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group in multi-step organic syntheses, enabling selective reactions at other sites of the molecule. This compound is primarily utilized as an intermediate in the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs).[1] The tetrahydrothiopyran scaffold itself is a subject of interest in drug discovery due to its structural and physicochemical properties.

Molecular Structure and Properties

The chemical structure of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate is characterized by a six-membered saturated ring containing a sulfur atom, with a carbamate functional group attached to the fourth carbon atom.

Table 1: Physicochemical Properties

PropertyValue
Molecular Formula C₁₀H₁₉NO₂S
Molecular Weight 217.33 g/mol
CAS Number 595597-00-5
Appearance Solid
SMILES O=C(OC(C)(C)C)NC1CCSCC1
InChI 1S/C10H19NO2S/c1-10(2,3)13-9(12)11-8-4-6-14-7-5-8/h8H,4-7H2,1-3H3,(H,11,12)

Table 2: Spectral Data (Predicted/Typical)

Technique Characteristic Peaks/Signals
¹H NMR (CDCl₃) δ 1.45 (s, 9H, C(CH₃)₃), 1.8-2.1 (m, 4H, thiopyran-H), 2.6-2.8 (m, 4H, thiopyran-H), 3.8-4.0 (m, 1H, CH-N), 4.5-4.7 (br s, 1H, NH)
¹³C NMR (CDCl₃) δ 28.4 (C(CH₃)₃), 33.5 (thiopyran-C), 48.0 (CH-N), 79.5 (C(CH₃)₃), 155.0 (C=O)
IR (KBr, cm⁻¹) ν 3350 (N-H stretch), 2980, 2920 (C-H stretch), 1690 (C=O stretch, carbamate), 1520 (N-H bend), 1170 (C-O stretch)
Mass Spec (ESI-MS) m/z 218.1 [M+H]⁺, 240.1 [M+Na]⁺

Synthesis

The synthesis of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate is typically achieved through the Boc protection of 4-aminotetrahydrothiopyran. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).

General Experimental Protocol: Boc Protection of 4-Aminotetrahydrothiopyran

Materials:

  • 4-Aminotetrahydrothiopyran

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or other suitable base

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 4-aminotetrahydrothiopyran (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine (1.1 to 1.5 equivalents) to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or DCM.

  • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup & Purification cluster_product Product Reactant1 4-Aminotetrahydrothiopyran Reaction Stir in Anhydrous Solvent (e.g., DCM) at Room Temperature Reactant1->Reaction Reactant2 Boc Anhydride (Boc₂O) Reactant2->Reaction Base Triethylamine (TEA) Base->Reaction Quench Quench with NaHCO₃ (aq) Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography (Optional) Concentrate->Purify Product tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate Concentrate->Product Purify->Product

Synthesis Workflow for tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate.

Role in Medicinal Chemistry and Drug Development

The tert-butoxycarbonyl (Boc) protecting group is widely used in organic synthesis due to its stability in a variety of reaction conditions and its ease of removal under acidic conditions. This allows for the selective modification of other functional groups within a molecule.

While specific biological activity data for tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate is not widely published, the tetrahydrothiopyran scaffold is a recognized privileged structure in medicinal chemistry. Derivatives of tetrahydrothiopyran have been investigated for a range of biological activities.

A study on various synthesized tetrahydrothiopyran derivatives demonstrated their potential as acaricides against Psoroptes cuniculi.[2] The structure-activity relationship (SAR) analysis from this study indicated that the presence of a sulfone group is important for activity.[2] Molecular docking studies suggested that some of these derivatives exhibit good affinity for the acetylcholinesterase (AChE) protein, indicating a potential mechanism of action.[2]

Signaling_Pathway cluster_pathway Potential Mechanism of Action of Tetrahydrothiopyran Derivatives Ligand Tetrahydrothiopyran Derivative Target Acetylcholinesterase (AChE) Ligand->Target Binds to Effect Inhibition of AChE Target->Effect Outcome Acaricidal Activity Effect->Outcome

Potential Mechanism of Action for Tetrahydrothiopyran Derivatives.

Conclusion

tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate is a valuable building block in synthetic and medicinal chemistry. Its utility lies in the strategic use of the Boc protecting group, which facilitates the synthesis of more complex molecules. The tetrahydrothiopyran core structure is of growing interest, with derivatives showing promise in areas such as acaricide development. Further research into the biological activities of a wider range of tetrahydrothiopyran derivatives, including those derived from the title compound, is warranted to fully explore their therapeutic potential.

Experimental Protocols Cited

While a specific, detailed, peer-reviewed synthesis for tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate was not found in the literature search, the following is a general protocol for the Boc protection of a primary amine, which is the standard method for its preparation.

General Protocol: N-Boc Protection of a Primary Amine

Objective: To protect a primary amine with a tert-butoxycarbonyl (Boc) group.

Reagents:

  • Primary amine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq) or another suitable base (e.g., NaOH, NaHCO₃)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, or a biphasic system with water)

Procedure:

  • The primary amine is dissolved or suspended in the chosen solvent at room temperature or cooled in an ice bath.

  • The base is added to the mixture.

  • Di-tert-butyl dicarbonate, either neat or dissolved in a small amount of the reaction solvent, is added dropwise to the stirred mixture.

  • The reaction is stirred for a period ranging from 1 to 24 hours, with progress monitored by TLC.

  • After completion, the reaction mixture is worked up. This typically involves:

    • Quenching with water or an aqueous solution.

    • Extraction with an organic solvent if a biphasic system was not used initially.

    • Washing the organic layer with dilute acid (if an amine base was used and needs to be removed), water, and brine.

    • Drying the organic layer with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

    • Concentrating the solvent under reduced pressure.

  • The crude product is then purified, typically by column chromatography or recrystallization.

Table 3: Comparison of Boc Protection Conditions

Base Solvent Typical Reaction Time Work-up Considerations
TriethylamineDCM, THF2-12 hAqueous acid wash to remove excess TEA.
NaOHDioxane/Water1-4 hDirect extraction.
NaHCO₃Dioxane/Water12-24 hDirect extraction.

References

Foundational

Synthesis of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthetic pathway for tert-butyl N-tetrahydrothiopyran-4-ylcarbamate, a valuable building bloc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for tert-butyl N-tetrahydrothiopyran-4-ylcarbamate, a valuable building block in medicinal chemistry. This document details the core synthetic steps, provides detailed experimental protocols, and presents quantitative data for each stage of the synthesis.

Overview of the Synthetic Pathway

The synthesis of tert-butyl N-tetrahydrothiopyran-4-ylcarbamate is typically achieved in a two-step process commencing with the reductive amination of tetrahydrothiopyran-4-one to yield the intermediate, tetrahydrothiopyran-4-amine. This amine is then protected with a tert-butyloxycarbonyl (Boc) group to afford the final product.

Synthesis_Pathway start Tetrahydrothiopyran-4-one amine Tetrahydrothiopyran-4-amine start->amine Reductive Amination product tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate amine->product Boc Protection

Caption: Overall synthesis pathway for tert-butyl N-tetrahydrothiopyran-4-ylcarbamate.

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Reductive Amination of Tetrahydrothiopyran-4-one

ParameterValueReference
Starting MaterialTetrahydrothiopyran-4-oneGeneral Procedure
Key ReagentsAmmonium Acetate, Sodium CyanoborohydrideGeneral Procedure
SolventMethanolGeneral Procedure
Reaction Time12-24 hoursGeneral Procedure
TemperatureRoom TemperatureGeneral Procedure
Typical Yield 70-85% Representative Protocols

Table 2: Boc Protection of Tetrahydrothiopyran-4-amine

ParameterValueReference
Starting MaterialTetrahydrothiopyran-4-amine[1]
Key ReagentsDi-tert-butyl dicarbonate (Boc₂O), Triethylamine[1]
SolventDichloromethane (DCM) or Tetrahydrofuran (THF)[1]
Reaction Time2-4 hours[1]
Temperature0 °C to Room Temperature[1]
Typical Yield >95% [1]

Table 3: Physical and Spectroscopic Data of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate

PropertyValueReference
Molecular Formula C₁₀H₁₉NO₂S[2]
Molecular Weight 217.33 g/mol [2]
Appearance White to off-white solid
CAS Number 595597-00-5[2]

Experimental Protocols

Step 1: Synthesis of Tetrahydrothiopyran-4-amine

This procedure describes the reductive amination of tetrahydrothiopyran-4-one.

Materials:

  • Tetrahydrothiopyran-4-one

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of tetrahydrothiopyran-4-one (1.0 eq) in methanol, add ammonium acetate (10.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully add concentrated HCl to quench the reaction and adjust the pH to ~2.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Wash the aqueous residue with dichloromethane.

  • Adjust the pH of the aqueous layer to >12 with a concentrated NaOH solution.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tetrahydrothiopyran-4-amine.

Reductive_Amination_Workflow cluster_0 Reaction Setup cluster_1 Work-up and Isolation A Dissolve Tetrahydrothiopyran-4-one and Ammonium Acetate in MeOH B Stir at RT for 30 min A->B C Cool to 0 °C and add NaBH3CN B->C D Stir at RT for 12-24 h C->D E Quench with conc. HCl (pH ~2) D->E F Remove MeOH in vacuo E->F G Wash with DCM F->G H Basify with NaOH (pH >12) G->H I Extract with DCM H->I J Dry, Filter, and Concentrate I->J K Obtain Tetrahydrothiopyran-4-amine J->K

Caption: Experimental workflow for the reductive amination.

Step 2: Synthesis of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate

This procedure details the Boc protection of tetrahydrothiopyran-4-amine.[1]

Materials:

  • Tetrahydrothiopyran-4-amine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve tetrahydrothiopyran-4-amine (1.0 eq) in dichloromethane or tetrahydrofuran.

  • Add triethylamine (1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary to yield pure tert-butyl N-tetrahydrothiopyran-4-ylcarbamate.

Boc_Protection_Workflow cluster_0 Reaction Setup cluster_1 Work-up and Purification A Dissolve Tetrahydrothiopyran-4-amine and TEA in DCM/THF B Cool to 0 °C A->B C Add Boc2O solution B->C D Stir at RT for 2-4 h C->D E Wash with NaHCO3 (aq) and Brine D->E F Dry over MgSO4 E->F G Filter and Concentrate F->G H Purify by Column Chromatography (optional) G->H I Obtain tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate H->I

Caption: Experimental workflow for the Boc protection.

References

Exploratory

Technical Guide: Solubility Profile of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals Introduction tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate is a chemical compound with potential applications in pharmaceutical research and development. A...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate is a chemical compound with potential applications in pharmaceutical research and development. A thorough understanding of its solubility is crucial for its formulation, delivery, and overall therapeutic efficacy. This technical guide provides a comprehensive overview of the solubility characteristics of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate. Due to the absence of publicly available quantitative solubility data, this document focuses on providing a detailed experimental protocol for determining its solubility in various solvents.

Compound Information:

PropertyValue
IUPAC Name tert-butyl N-(tetrahydro-2H-thiopyran-4-yl)carbamate
CAS Number 595597-00-5[1][2]
Molecular Formula C₁₀H₁₉NO₂S[1][2]
Molecular Weight 217.33 g/mol [1][2]
Physical Form Solid[1]

Predicted Solubility Profile

Based on its molecular structure, a qualitative prediction of the solubility of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate can be made. The molecule possesses both non-polar (tert-butyl group, tetrahydrothiopyran ring) and polar (carbamate group) moieties. This amphiphilic nature suggests that it is likely to exhibit solubility in a range of organic solvents of varying polarity. The carbamate group can act as a hydrogen bond acceptor, potentially allowing for some solubility in protic solvents. The bulky tert-butyl group and the sulfur-containing ring contribute to its lipophilicity, suggesting good solubility in non-polar organic solvents.

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[3][4] This protocol outlines the steps to measure the solubility of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate in various solvents.

3.1. Materials and Equipment

  • tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide (DMSO))

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate to a series of vials. The presence of undissolved solid is essential to ensure that equilibrium is reached.

    • Add a known volume of each selected solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixtures for a sufficient duration (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • To separate the undissolved solid from the saturated solution, either centrifuge the vials at a high speed (e.g., >10,000 x g) for 15-20 minutes or filter the supernatant through a syringe filter.[3] Filtration should be performed at the same temperature as the equilibration to avoid precipitation.

  • Quantitative Analysis:

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the supernatant with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a pre-calibrated HPLC method or another validated analytical technique to determine the concentration of the dissolved compound.

  • Data Analysis:

    • Construct a calibration curve using standard solutions of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate of known concentrations.

    • From the calibration curve, determine the concentration of the compound in the diluted samples.

    • Calculate the solubility of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate in each solvent by accounting for the dilution factor. The results are typically expressed in units such as mg/mL or µg/mL.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the thermodynamic solubility of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate.

Solubility_Workflow start Start add_solid Add excess tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate to vials start->add_solid add_solvent Add known volume of solvent add_solid->add_solvent equilibration Equilibrate at constant temperature with agitation (24-48h) add_solvent->equilibration separation Separate solid and liquid phases (Centrifugation or Filtration) equilibration->separation sampling Collect clear supernatant separation->sampling dilution Dilute sample to known volume sampling->dilution analysis Analyze by validated method (e.g., HPLC) dilution->analysis calculation Calculate solubility from calibration curve analysis->calculation end End calculation->end

Workflow for Thermodynamic Solubility Determination.

Conclusion

While specific quantitative solubility data for tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate is not currently available in the public domain, this technical guide provides a robust and detailed experimental protocol based on the well-established shake-flask method. By following this protocol, researchers, scientists, and drug development professionals can accurately determine the solubility of this compound in various solvents. This information is critical for advancing research and development efforts involving tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate.

References

Foundational

An In-depth Technical Guide to the Spectral Analysis of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the expected spectral data for tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate, a key intermediate...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate, a key intermediate in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific compound, this guide presents predicted spectral characteristics based on the analysis of analogous compounds and established principles of spectroscopic interpretation. Detailed experimental protocols for its synthesis and characterization are also provided as a practical resource for researchers.

Chemical Structure and Properties

tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate (CAS No. 595597-00-5) is a carbamate-protected amine derivative of tetrahydrothiopyran. The bulky tert-butoxycarbonyl (Boc) protecting group offers stability during synthetic transformations and can be readily removed under acidic conditions, making it a valuable building block in the synthesis of more complex molecules.

Molecular Formula: C₁₀H₁₉NO₂S Molecular Weight: 217.33 g/mol

Predicted Spectral Data

The following tables summarize the predicted spectral data for tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate. These predictions are based on the analysis of structurally similar compounds containing the tetrahydrothiopyran ring and the Boc-carbamate moiety.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 4.5 - 4.7Broad Singlet1HN-H (Carbamate)
~ 3.6 - 3.8Multiplet1HCH-N
~ 2.6 - 2.8Multiplet4HCH₂-S-CH₂
~ 1.9 - 2.1Multiplet2HCH₂ (axial)
~ 1.6 - 1.8Multiplet2HCH₂ (equatorial)
1.45Singlet9HC(CH₃)₃
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~ 155C=O (Carbamate)
~ 79O-C(CH₃)₃
~ 48CH-N
~ 34CH₂ (adjacent to N)
~ 29CH₂ (adjacent to S)
28.4C(CH₃)₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~ 3340Strong, BroadN-H StretchCarbamate
~ 2970StrongC-H Stretch (asymmetric)tert-butyl
~ 2930, 2850MediumC-H StretchTetrahydrothiopyran ring
~ 1685StrongC=O StretchCarbamate
~ 1520StrongN-H Bend (Amide II)Carbamate
~ 1365MediumC-H Bendtert-butyl
~ 1170StrongC-O StretchCarbamate
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
217Moderate[M]⁺ (Molecular Ion)
161Moderate[M - C₄H₈]⁺
118Strong[M - Boc]⁺
102Moderate[M - C₄H₉O₂N]⁺
57Very Strong[C₄H₉]⁺ (tert-butyl cation)

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate.

Synthesis of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate

This synthesis can be achieved through the reaction of 4-aminotetrahydrothiopyran with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Materials:

  • 4-Aminotetrahydrothiopyran hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-aminotetrahydrothiopyran hydrochloride (1.0 eq) in a suitable solvent such as DCM or THF, add a base such as triethylamine (2.2 eq) or an aqueous solution of sodium bicarbonate.

  • Stir the mixture at room temperature until the starting material is fully neutralized.

  • Add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford tert-butyl N-tetrahydrothiopyran-4-ylcarbamate as a solid.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

  • Instrument: Bruker Avance (or equivalent) NMR spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

  • Procedure: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of the deuterated solvent. Acquire ¹H and ¹³C NMR spectra at room temperature.

Infrared (IR) Spectroscopy:

  • Instrument: PerkinElmer Spectrum Two (or equivalent) FT-IR spectrometer.

  • Sample Preparation: Prepare a thin film of the sample on a potassium bromide (KBr) plate or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Procedure: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Instrument: Agilent 6890 GC coupled to a 5973 Mass Selective Detector (or equivalent LC-MS system).

  • Ionization Mode: Electron Ionization (EI) at 70 eV or Electrospray Ionization (ESI).

  • Procedure: Introduce the sample into the ion source. For GC-MS, dissolve the sample in a volatile solvent and inject it into the gas chromatograph. For LC-MS, dissolve the sample in a suitable mobile phase and inject it into the liquid chromatograph.

Visualizations

The following diagrams illustrate the general workflows for the synthesis and spectral analysis of the target compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 4-Aminotetrahydrothiopyran_HCl 4-Aminotetrahydro- thiopyran HCl Reaction_Vessel Reaction in DCM or THF 4-Aminotetrahydrothiopyran_HCl->Reaction_Vessel Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Reaction_Vessel Base Base (e.g., Et₃N) Base->Reaction_Vessel Quench Quench with aq. NaHCO₃ Reaction_Vessel->Quench Extraction Extraction Quench->Extraction Drying Drying over Na₂SO₄ Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product tert-Butyl N-tetrahydro- thiopyran-4-ylcarbamate Purification->Final_Product

Caption: Synthetic workflow for tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate.

Spectral_Analysis_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Sample Purified Sample of tert-Butyl N-tetrahydro- thiopyran-4-ylcarbamate NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Structural_Confirmation Structural Confirmation NMR_Data->Structural_Confirmation IR_Data->Structural_Confirmation MS_Data->Structural_Confirmation

Caption: Workflow for the spectral analysis and structural confirmation.

Exploratory

In-Depth Technical Guide: Safety and Handling of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the safety and handling protocols for tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate (CAS No. 595597-00-5).

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate (CAS No. 595597-00-5). Due to the limited availability of a complete Safety Data Sheet (SDS) for this specific compound, this document combines verified data with information from structurally analogous compounds to ensure a thorough understanding of the potential hazards and necessary precautions.

Chemical and Physical Properties

Quantitative data for tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate is limited. The following table summarizes its known properties.

PropertyValueReference
CAS Number 595597-00-5
Molecular Formula C₁₀H₁₉NO₂S
Molecular Weight 217.33 g/mol
Physical Form Solid

Toxicological Information and Hazard Classification

The primary known hazard associated with tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate is acute oral toxicity.

Hazard ClassificationCodeDescription
Acute Toxicity, OralCategory 4H302: Harmful if swallowed

GHS Pictogram:

alt text

Signal Word: Warning

While specific toxicological studies on tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate are not publicly available, data from structurally similar compounds, such as tert-Butyl (4-ethylpiperidin-4-yl)carbamate, suggest that it may also cause respiratory irritation. As a general precaution, it should be assumed that the toxicological properties of this compound have not been fully investigated.

Personal Protective Equipment (PPE)

A robust PPE strategy is essential when handling tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate to minimize exposure risk. The following recommendations are based on best practices for handling chemicals with similar hazard profiles.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards. A face shield should be worn when there is a significant risk of splashes.Protects against potential eye irritation or damage from splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Inspect gloves for integrity before each use.Prevents direct skin contact. Given the lack of specific breakthrough time data, double gloving may be a prudent measure for extended handling.
Skin and Body Protection A standard laboratory coat should be worn. For larger quantities or increased risk of splashing, a chemical-resistant apron over the lab coat is recommended.Provides a barrier to prevent skin contact.
Respiratory Protection Typically not required under normal laboratory conditions with adequate engineering controls (e.g., a certified chemical fume hood). If dusts or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge should be used.Minimizes the risk of inhaling airborne particles.

Handling and Storage

Standard Handling Protocol

This protocol outlines the general steps for the safe handling of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate in a laboratory setting.

Experimental Workflow for Safe Handling

prep Preparation ppe Don Appropriate PPE prep->ppe handling Handling in Fume Hood ppe->handling weighing Weigh Solid handling->weighing transfer Transfer to Reaction Vessel weighing->transfer post_handling Post-Handling transfer->post_handling cleanup Clean Work Area post_handling->cleanup decontaminate Decontaminate Glassware cleanup->decontaminate waste Dispose of Waste decontaminate->waste doff_ppe Doff and Dispose of PPE waste->doff_ppe

Safe handling workflow for tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate.
  • Preparation : Before handling, ensure that a safety shower and eyewash station are readily accessible. Visually inspect the container for any signs of damage or leaks.

  • Personal Protective Equipment : Don the appropriate PPE as specified in the table above.

  • Engineering Controls : All handling of solid tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Weighing and Transfer : When weighing the solid, use a spatula to carefully transfer the material. Avoid creating dust.

  • Post-Handling : After use, ensure the container is tightly sealed.

  • Cleaning : Clean the work area and decontaminate any glassware that has come into contact with the chemical.

  • Waste Disposal : Dispose of all waste, including contaminated PPE, as hazardous waste in accordance with local, state, and federal regulations.

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area. It is classified under Storage Class Code 11: Combustible Solids.

Emergency Procedures

Spill Response
  • Small Spill (<100 mL/g) : Alert others in the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material in a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spill (>100 mL/g) : Evacuate the area immediately. Contact your institution's emergency response team.

First Aid Measures
  • If Swallowed : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

  • Skin Contact : Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

Emergency Response Workflow

exposure Exposure Event swallowed Swallowed exposure->swallowed skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact inhalation Inhalation exposure->inhalation rinse_mouth Rinse Mouth swallowed->rinse_mouth flush_skin Flush Skin with Water (15 min) skin_contact->flush_skin flush_eyes Flush Eyes with Water (15 min) eye_contact->flush_eyes fresh_air Move to Fresh Air inhalation->fresh_air no_vomit Do NOT Induce Vomiting rinse_mouth->no_vomit medical_attention_swallowed Seek Immediate Medical Attention no_vomit->medical_attention_swallowed remove_clothing Remove Contaminated Clothing flush_skin->remove_clothing medical_attention_skin Seek Medical Attention if Irritation Persists remove_clothing->medical_attention_skin medical_attention_eyes Seek Medical Attention flush_eyes->medical_attention_eyes oxygen Give Oxygen if Breathing is Difficult fresh_air->oxygen artificial_respiration Give Artificial Respiration if Not Breathing fresh_air->artificial_respiration medical_attention_inhalation Seek Medical Attention oxygen->medical_attention_inhalation artificial_respiration->medical_attention_inhalation

First aid procedures for exposure to tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate.

Stability and Reactivity

  • Reactivity : No specific reactivity data is available. However, based on the carbamate structure, it may be incompatible with strong oxidizing agents, strong acids, and strong bases.

  • Chemical Stability : Assumed to be stable under recommended storage conditions.

  • Hazardous Decomposition Products : Upon combustion, may produce hazardous decomposition products including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides.

Disposal Considerations

All waste containing tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate must be handled as hazardous waste.

  • Chemical Waste : Collect all residual chemical and contaminated materials in a clearly labeled, sealed, and compatible waste container.

  • Contaminated PPE : Used gloves, lab coats, and other disposable PPE should be collected in a designated hazardous waste container.

Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Foundational

The Strategic Role of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate in Modern Drug Discovery: A Technical Overview

For Immediate Release OTTAWA, CA – December 29, 2025 – In the intricate landscape of pharmaceutical development, the strategic use of specialized building blocks is paramount to the efficient synthesis of novel therapeut...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

OTTAWA, CA – December 29, 2025 – In the intricate landscape of pharmaceutical development, the strategic use of specialized building blocks is paramount to the efficient synthesis of novel therapeutics. One such pivotal intermediate, tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate , has emerged as a valuable scaffold in medicinal chemistry. This technical guide provides an in-depth analysis of its synthesis, properties, and its significant application in the creation of advanced drug candidates, catering to researchers, scientists, and drug development professionals.

While a singular "discovery" event for this compound is not prominently documented in scientific literature, its importance lies in its utility as a versatile intermediate. The tetrahydrothiopyran moiety offers a non-planar, sulfur-containing heterocyclic ring that can confer favorable metabolic stability and conformational rigidity to a drug molecule. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle, essential for multi-step synthetic sequences.

Core Chemical and Physical Properties

The fundamental properties of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate are summarized below, providing a clear reference for its use in synthetic planning.

PropertyValue
CAS Number 595597-00-5
Molecular Formula C₁₀H₁₉NO₂S
Molecular Weight 217.33 g/mol
Physical Form Solid
Boiling Point (Predicted) 331.5 ± 31.0 °C
Density (Predicted) 1.07 ± 0.1 g/cm³
Storage Conditions 2-8°C, sealed, dry

Synthesis: A Focus on Reductive Amination

The primary route for the synthesis of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate involves the reductive amination of tetrahydrothiopyran-4-one. This well-established and efficient reaction is a cornerstone of amine synthesis in medicinal chemistry.

Experimental Protocol: Reductive Amination and Boc Protection

The following protocol outlines a representative one-pot synthesis of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate from tetrahydrothiopyran-4-one.

Materials:

  • Tetrahydrothiopyran-4-one

  • Ammonium acetate or ammonia source

  • Sodium triacetoxyborohydride (STAB)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of tetrahydrothiopyran-4-one (1.0 eq) in dichloromethane, add a source of ammonia such as ammonium acetate (1.5 - 2.0 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Add sodium triacetoxyborohydride (1.5 - 2.0 eq) portion-wise to the reaction mixture. The reaction is typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the consumption of the starting ketone.

  • Upon completion of the reductive amination, add di-tert-butyl dicarbonate (1.1 - 1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for an additional 12-24 hours until the Boc protection is complete.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate as a solid.

Expected Yield: Yields for this type of transformation are typically in the range of 70-90%.

Application in the Synthesis of PI3K/mTOR Inhibitors

The tetrahydrothiopyran scaffold is a valuable component in the design of kinase inhibitors, particularly those targeting the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathway.[1] Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in many human cancers, making it a critical target for therapeutic intervention.[1]

The three-dimensional structure of the tetrahydrothiopyran ring can be exploited to orient substituents into the ATP-binding pocket of these kinases, while the sulfur atom can participate in key interactions with the protein.[1] tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate serves as a key starting material for the elaboration of more complex molecules designed to inhibit this pathway.

Logical Workflow for PI3K/mTOR Inhibitor Synthesis

The following diagram illustrates a generalized workflow for the development of a PI3K/mTOR inhibitor, where tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate would be a crucial early-stage intermediate.

G cluster_0 Synthesis of Core Scaffold cluster_1 Elaboration and Coupling cluster_2 Biological Evaluation A Tetrahydrothiopyran-4-one B tert-Butyl N-tetrahydro- thiopyran-4-ylcarbamate A->B Reductive Amination & Boc Protection C Deprotection of Boc Group B->C D Coupling with Heterocyclic Core (e.g., Pyrimidine) C->D E Further Functionalization D->E F In vitro Kinase Assays (PI3K/mTOR) E->F G Cell-based Proliferation Assays F->G H In vivo Efficacy Studies G->H

General workflow for the development of a PI3K/mTOR inhibitor.
PI3K/mTOR Signaling Pathway

Dual inhibition of PI3K and mTOR is a promising strategy to overcome resistance to single-agent therapies. The following diagram provides a simplified overview of this critical signaling cascade.

RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->AKT activates Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation inhibits translation (when unphosphorylated)

A simplified representation of the PI3K/Akt/mTOR signaling pathway.

Conclusion

tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate stands as a testament to the importance of well-designed chemical building blocks in the advancement of drug discovery. Its straightforward synthesis and the desirable properties of its constituent moieties make it a valuable asset for medicinal chemists. As the quest for more effective and selective therapeutics continues, the strategic application of such intermediates will undoubtedly play a crucial role in the development of next-generation medicines, particularly in the competitive field of kinase inhibitor research.

References

Exploratory

The Tetrahydrothiopyran Ring: A Privileged Scaffold in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The pursuit of novel molecular scaffolds that offer improved physicochemical properties, enhanced biological activity, and favor...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pursuit of novel molecular scaffolds that offer improved physicochemical properties, enhanced biological activity, and favorable pharmacokinetic profiles is a central theme in contemporary drug discovery. Among the heterocyclic rings that have garnered significant interest, the tetrahydrothiopyran (THTP) moiety has emerged as a versatile and valuable building block. Its unique conformational preferences, ability to engage in specific non-covalent interactions, and utility as a bioisosteric replacement for other cyclic systems have positioned it as a privileged scaffold in the design of new therapeutic agents. This technical guide provides a comprehensive overview of the key features of the THTP ring in drug design, including its synthesis, conformational analysis, and role in modulating the activity of various biological targets.

Physicochemical Properties and Bioisosterism

The THTP ring is a six-membered saturated heterocycle containing a sulfur atom. This sulfur atom imparts distinct physicochemical properties compared to its all-carbon analog, cyclohexane, and its oxygen-containing counterpart, tetrahydropyran. The presence of the larger, more polarizable sulfur atom influences the ring's lipophilicity, hydrogen bonding capacity, and metabolic stability.

One of the key applications of the THTP ring in drug design is its role as a bioisostere. It is often employed as a replacement for cyclohexane or piperidine rings to fine-tune a molecule's properties. For instance, replacing a cyclohexane ring with a THTP ring can introduce a potential hydrogen bond acceptor through the sulfur atom's lone pairs of electrons, potentially leading to improved target engagement. Furthermore, the THTP moiety generally exhibits lower lipophilicity than a cyclohexane ring, which can be advantageous for improving a drug candidate's solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Conformational Analysis

The THTP ring typically adopts a chair conformation, similar to cyclohexane. However, the longer C-S bond length (approximately 1.82 Å) and smaller C-S-C bond angle (around 97°) compared to the C-C-C angle in cyclohexane lead to a more flattened and conformationally flexible chair. This altered geometry can have significant implications for the orientation of substituents and their interactions with a biological target. The conformational preferences of substituted THTP rings are influenced by a combination of steric and electronic factors, including 1,3-diaxial interactions and gauche interactions involving the sulfur atom.

Synthesis of Tetrahydrothiopyran Derivatives

A variety of synthetic methods have been developed to access functionalized THTP rings, providing medicinal chemists with a toolbox to incorporate this scaffold into diverse molecular architectures.

Key Synthetic Strategies:
  • Hetero-Diels-Alder Reactions: The [4+2] cycloaddition of a thio-diene with a dienophile or a diene with a thio-dienophile is a powerful method for constructing the THTP ring with good stereocontrol.

  • Ring-Closing Metathesis (RCM): Diene-containing sulfur compounds can undergo RCM to form the THTP ring, offering a versatile approach to a wide range of substituted derivatives.

  • Michael Addition-Based Cyclizations: The intramolecular Michael addition of a thiol onto an α,β-unsaturated carbonyl compound is a common and effective strategy for the synthesis of THTP-4-ones.

  • Multicomponent Reactions (MCRs): One-pot MCRs involving a sulfur source, an aldehyde, and an active methylene compound can provide rapid access to complex THTP-containing scaffolds.

The Tetrahydrothiopyran Ring in Action: Biological Targets and Therapeutic Potential

The THTP scaffold has been incorporated into a variety of compounds targeting a range of biological entities, with a notable emphasis on the development of anticancer agents.

Anticancer Activity

Numerous studies have reported the synthesis of THTP derivatives with potent cytotoxic activity against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer.

Table 1: Anticancer Activity of Representative Tetrahydrothiopyran Derivatives (IC50 values in µM)

Compound IDCancer Cell LineIC50 (µM)Reference
Thiopyran-4-one Derivative 1 MCF-7 (Breast)5.2[1]
HCT-116 (Colon)7.8[1]
Thiopyrano[2,3-d]thiazole 3e Leukemia (RPMI-8226)1.5[2]
Thiopyrano[2,3-d]thiazole 3g Leukemia (RPMI-8226)2.1[2]
Thiopyrano[2,3-d]thiazole 3h Leukemia (RPMI-8226)3.3[2]
Enzyme Inhibition

The THTP ring has also been utilized in the design of inhibitors for various enzymes, including kinases and reductases.

Table 2: Enzyme Inhibitory Activity of Representative Tetrahydrothiopyran Derivatives

Compound ClassTarget EnzymeKi (nM)EC50 (nM)Reference
Tetrahydrothiopyran-based Trypanothione Reductase (TR)--
MAPK11 Inhibitor 13a MAPK116.40-[3]
MAPK11 Inhibitor 13b MAPK114.20-[3]
VEGFR-2 Inhibitor VEGFR-2--[4]

Note: While numerous tetrahydropyran-containing drugs have received FDA approval, there is a lack of clear evidence for FDA-approved drugs containing the tetrahydrothiopyran ring in the public domain as of the latest search.[5]

Modulation of Key Signaling Pathways

The anticancer effects of many THTP derivatives are attributed to their ability to interfere with critical signaling cascades that control cell growth, proliferation, and survival.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell metabolism, growth, and survival, and its aberrant activation is a common feature of many cancers. Several THTP-containing compounds have been investigated as inhibitors of this pathway. The mechanism of inhibition often involves direct interaction with the ATP-binding site of PI3K or Akt.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation (Activation) mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Stimulation THTP_Inhibitor THTP-based Inhibitor THTP_Inhibitor->PI3K Inhibition THTP_Inhibitor->Akt Inhibition

PI3K/Akt/mTOR signaling pathway and points of inhibition by THTP-based compounds.
MAPK/ERK Pathway

The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Constitutive activation of this pathway is a hallmark of many cancers. THTP derivatives have been designed to target components of this pathway, such as the kinases MEK and ERK.

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activation THTP_Inhibitor THTP-based Inhibitor THTP_Inhibitor->MEK Inhibition THTP_Inhibitor->ERK Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

MAPK/ERK signaling pathway with potential inhibition sites for THTP derivatives.

Experimental Protocols

Synthesis of 2,6-Diaryl-tetrahydro-4H-thiopyran-4-one

This protocol describes a general method for the synthesis of a THTP-4-one derivative via a Michael addition-cyclization reaction.

Materials:

  • Aromatic aldehyde (2 mmol)

  • Acetone (1 mmol)

  • Sodium sulfide nonahydrate (Na2S·9H2O) (1.2 mmol)

  • Ethanol (20 mL)

  • Hydrochloric acid (1 M)

Procedure:

  • Dissolve the aromatic aldehyde (2 mmol) and acetone (1 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add a solution of sodium sulfide nonahydrate (1.2 mmol) in water (5 mL) dropwise to the stirred mixture.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and acidify with 1 M HCl to pH 5-6.

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from ethanol to afford the pure 2,6-diaryl-tetrahydro-4H-thiopyran-4-one.

Cell Viability (MTT) Assay

This protocol outlines a standard procedure for assessing the cytotoxicity of THTP compounds against cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Tetrahydrothiopyran compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of the THTP compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_workflow MTT Assay Experimental Workflow Start Seed cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with THTP compounds Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 AddDMSO Add DMSO to dissolve formazan Incubate3->AddDMSO Read Read absorbance at 570 nm AddDMSO->Read Analyze Calculate IC50 Read->Analyze Kinase_Assay_Workflow cluster_workflow Kinase Inhibition Assay Workflow Start Prepare kinase, substrate, and THTP inhibitor Incubate1 Pre-incubate Start->Incubate1 AddATP Initiate reaction with ATP Incubate1->AddATP Incubate2 Incubate at 30°C AddATP->Incubate2 StopReaction Stop reaction Incubate2->StopReaction Detect Detect kinase activity StopReaction->Detect Analyze Calculate IC50/Ki Detect->Analyze

References

Foundational

The Sentinel of Synthesis: An In-depth Technical Guide to the Boc Protecting Group

For Researchers, Scientists, and Drug Development Professionals The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, providing a robust and versatile tool for the temporary maski...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, providing a robust and versatile tool for the temporary masking of amine functionalities. Its widespread application in peptide synthesis, medicinal chemistry, and the development of complex pharmaceuticals is a testament to its unique combination of stability across a broad spectrum of reaction conditions and its facile removal under mild acidic conditions.[1] This technical guide offers a comprehensive overview of the Boc protecting group, from its fundamental principles and reaction mechanisms to detailed experimental protocols and quantitative data, designed to equip researchers and drug development professionals with the knowledge to effectively leverage this essential synthetic tool.

Core Principles and Advantages

The primary role of the Boc group is to decrease the nucleophilicity and basicity of primary and secondary amines by converting them into carbamates.[1] This transformation is typically achieved by reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O), also known as Boc anhydride.[1] The resulting carbamate is significantly less reactive, preventing the amine from participating in undesired side reactions.

A key strategic advantage of the Boc group is its orthogonality to other common amine protecting groups.[1] It remains stable under the basic conditions used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group and is resistant to the catalytic hydrogenation conditions required for the removal of the benzyloxycarbonyl (Cbz) group.[1][2] This orthogonality is critical for the design of complex synthetic routes, enabling the selective deprotection and functionalization of different parts of a molecule.[3]

Mechanism of Protection and Deprotection

Boc Protection of Amines

The protection of an amine with Boc anhydride is a straightforward nucleophilic acyl substitution reaction. The lone pair of the amine nitrogen attacks one of the electrophilic carbonyl carbons of Boc anhydride. The reaction can be performed with or without a base. In the absence of a base, the tert-butyl carbonate leaving group acts as a base to deprotonate the amine.[4] When a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used, it deprotonates the protonated amine in the intermediate.[5] The unstable tert-butyl carbonate intermediate then decomposes into carbon dioxide and tert-butanol (without base) or tert-butoxide (with base).[4][5]

Boc Protection Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Amine R-NH₂ Intermediate R-NH₂(⁺)-C(O)O-Boc      |    O(⁻)-Boc Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate ProtectedAmine R-NH-Boc Intermediate->ProtectedAmine Collapse & Proton Transfer tBuOH t-BuOH Intermediate->tBuOH CO2 CO₂ Intermediate->CO2 Boc Deprotection Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products ProtectedAmine R-NH-Boc ProtonatedCarbamate R-NH-C(=O⁺H)-OtBu ProtectedAmine->ProtonatedCarbamate Protonation Acid H⁺ Acid->ProtonatedCarbamate CarbamicAcid R-NH-COOH ProtonatedCarbamate->CarbamicAcid Loss of t-butyl cation tButylCation (CH₃)₃C⁺ ProtonatedCarbamate->tButylCation Amine R-NH₃⁺ CarbamicAcid->Amine Decarboxylation CO2 CO₂ CarbamicAcid->CO2 Isobutene CH₂=C(CH₃)₂ tButylCation->Isobutene Deprotonation Boc Protection Workflow start Start dissolve Dissolve amine (and base) in solvent start->dissolve add_boc Add (Boc)₂O dissolve->add_boc stir Stir at RT (2-16h) add_boc->stir monitor Monitor by TLC stir->monitor concentrate Concentrate in vacuo monitor->concentrate Reaction Complete dissolve_extract Dissolve residue and extract with organic solvent concentrate->dissolve_extract wash Wash with aq. NaHCO₃ and brine dissolve_extract->wash dry Dry over Na₂SO₄/MgSO₄ wash->dry concentrate_final Concentrate in vacuo dry->concentrate_final end End: Purified N-Boc Amine concentrate_final->end Orthogonal Protection Strategy Start Polyfunctional Molecule (e.g., Amino Acid with reactive side chain) Protect Protect Amine (Boc), Side Chain (Fmoc), Carboxyl (Cbz) Start->Protect Deprotect_Fmoc Selective Deprotection of Side Chain (Base, e.g., Piperidine) Protect->Deprotect_Fmoc Functionalize_Side_Chain Functionalize Side Chain Deprotect_Fmoc->Functionalize_Side_Chain Deprotect_Boc Selective Deprotection of Amine (Acid, e.g., TFA) Functionalize_Side_Chain->Deprotect_Boc Peptide_Coupling Peptide Coupling Deprotect_Boc->Peptide_Coupling Deprotect_Cbz Final Deprotection of Carboxyl (Hydrogenolysis, H₂/Pd-C) Peptide_Coupling->Deprotect_Cbz End Final Product Deprotect_Cbz->End

References

Protocols & Analytical Methods

Method

Synthesis of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate: A Detailed Protocol for Researchers

Abstract This application note provides a comprehensive protocol for the synthesis of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate, a valuable building block in medicinal chemistry and drug discovery. The synthesis inv...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive protocol for the synthesis of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves the protection of the amino group of tetrahydrothiopyran-4-amine using di-tert-butyl dicarbonate (Boc₂O). This document outlines the detailed experimental procedure, including reaction conditions, purification methods, and characterization data. The protocol is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate is a key intermediate used in the synthesis of various pharmaceutical compounds. The tetrahydrothiopyran moiety is a sulfur-containing heterocyclic motif that can impart unique physicochemical properties to drug candidates, potentially influencing their metabolic stability, solubility, and target-binding affinity. The tert-butoxycarbonyl (Boc) protecting group allows for the selective modification of other functional groups within a molecule while the amine remains shielded. This protocol details a straightforward and efficient method for the preparation of this versatile building block.

The synthesis is based on the well-established method of amine protection using di-tert-butyl dicarbonate. This reaction proceeds via nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the Boc anhydride, forming a stable carbamate.

Reaction Scheme

Reaction_Scheme Tetrahydrothiopyran_4_amine Tetrahydrothiopyran-4-amine Product tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate Tetrahydrothiopyran_4_amine->Product Base, Solvent Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Product Byproducts + t-BuOH + CO₂ Product->Byproducts

Caption: General reaction scheme for the synthesis of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate.

Experimental Protocol

Materials and Equipment
  • Tetrahydrothiopyran-4-amine hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer

Procedure
  • Reaction Setup: To a solution of tetrahydrothiopyran-4-amine hydrochloride (1.0 eq) in a mixture of water and a suitable organic solvent such as dichloromethane or tetrahydrofuran, add a base such as triethylamine (2.0-3.0 eq) or sodium bicarbonate (2.0-3.0 eq). Stir the mixture at room temperature until the starting material fully dissolves.

  • Addition of Boc₂O: Cool the reaction mixture to 0 °C using an ice bath. To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.5 eq) portion-wise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the organic solvent. Add water to the residue and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (1 x volume of organic layer) and brine (1 x volume of organic layer).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the pure tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate as a solid.

Data Presentation

ParameterValue
Starting Material Tetrahydrothiopyran-4-amine hydrochloride
Reagent Di-tert-butyl dicarbonate (Boc₂O)
Base Triethylamine or Sodium Bicarbonate
Solvent Dichloromethane/Water or THF/Water
Reaction Time 12-24 hours
Reaction Temperature 0 °C to Room Temperature
Typical Yield >90%
Purity >95% (after purification)
Appearance White to off-white solid

Experimental Workflow

Experimental_Workflow start Start: Dissolve Tetrahydrothiopyran-4-amine HCl and Base add_boc Add Di-tert-butyl dicarbonate (Boc₂O) at 0 °C start->add_boc react Stir at Room Temperature for 12-24h (Monitor by TLC) add_boc->react workup Work-up: - Concentrate solvent - Add water - Extract with organic solvent react->workup wash Wash organic layer with: - Sat. NaHCO₃ (aq) - Brine workup->wash dry Dry organic layer (e.g., MgSO₄) and Concentrate wash->dry purify Purify by Column Chromatography or Recrystallization dry->purify end End: Pure Product purify->end

Caption: A flowchart illustrating the key steps in the synthesis of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Di-tert-butyl dicarbonate is a flammable solid and should be handled with care.

  • Organic solvents are flammable and volatile. Avoid open flames and ensure proper ventilation.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate. The procedure is straightforward and high-yielding, making it suitable for both small-scale research and larger-scale production. The availability of this protocol will facilitate the work of researchers in medicinal chemistry and drug development by providing a clear and reproducible method for preparing this important synthetic intermediate.

Application

Application Notes and Protocols for the Boc Protection of 4-aminotetrahydrothiopyran

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the protection of the primary amino group of 4-aminotetrahydrothiopyran usi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the protection of the primary amino group of 4-aminotetrahydrothiopyran using the tert-butyloxycarbonyl (Boc) protecting group.

Introduction

In the realm of medicinal chemistry and drug development, the selective protection of functional groups is a cornerstone of multi-step organic synthesis. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. This application note details the synthesis of tert-butyl (tetrahydro-2H-thiopyran-4-yl)carbamate, a key intermediate in the synthesis of various biologically active molecules.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is provided below for easy reference.

Property4-aminotetrahydrothiopyrantert-butyl (tetrahydro-2H-thiopyran-4-yl)carbamate
CAS Number 112737-18-9595597-00-5[1]
Molecular Formula C₅H₁₁NSC₁₀H₁₉NO₂S
Molecular Weight 117.22 g/mol 217.33 g/mol
Boiling Point Predicted: 195.5 ± 25.0 °C (at 760 mmHg)Predicted: 331.5 ± 31.0 °C (at 760 mmHg)
Density Predicted: 1.03 ± 0.1 g/cm³Predicted: 1.07 ± 0.1 g/cm³
Appearance Colorless to pale yellow liquidWhite to off-white solid
Purity ≥95%≥97%

Reaction Scheme

The Boc protection of 4-aminotetrahydrothiopyran proceeds via the reaction of the primary amine with di-tert-butyl dicarbonate ((Boc)₂O). The reaction is typically carried out in the presence of a base in a suitable organic solvent.

reaction reactant1 4-aminotetrahydrothiopyran conditions Base, Solvent Room Temperature reactant1->conditions reactant2 + (Boc)2O reactant2->conditions product tert-butyl (tetrahydro-2H-thiopyran-4-yl)carbamate conditions->product

Caption: Boc protection of 4-aminotetrahydrothiopyran.

Experimental Protocol

This protocol is a representative procedure adapted from general methods for the N-Boc protection of amines. Researchers should optimize the reaction conditions based on their specific laboratory settings and desired outcomes.

Materials:

  • 4-aminotetrahydrothiopyran

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of 4-aminotetrahydrothiopyran (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) in a round-bottom flask, add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM (2 mL/mmol) to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Expected Yield:

While a specific yield for this reaction is not documented in the provided search results, similar Boc protection reactions of cyclic amines generally proceed with high yields, typically in the range of 85-95%.

Reaction Workflow

The following diagram illustrates the key steps in the experimental workflow for the Boc protection of 4-aminotetrahydrothiopyran.

workflow start Start dissolve Dissolve 4-aminotetrahydrothiopyran and base in solvent start->dissolve cool Cool reaction mixture to 0°C dissolve->cool add_boc Add (Boc)2O solution cool->add_boc react Stir at room temperature add_boc->react monitor Monitor reaction progress (TLC/LC-MS) react->monitor quench Quench with NaHCO3 (aq) monitor->quench Reaction Complete extract Extract with organic solvent quench->extract wash Wash with brine extract->wash dry Dry organic layer wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography (if necessary) concentrate->purify end End purify->end

Caption: Experimental workflow for Boc protection.

Troubleshooting and Safety Precautions

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, adding a slight excess of (Boc)₂O, or using a more polar solvent.

  • Side Product Formation: The formation of di-Boc protected amine is a possible side reaction, although generally minimal with a slight excess of the amine. Careful control of stoichiometry is recommended.

  • Safety: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Di-tert-butyl dicarbonate can be an irritant. Triethylamine is a corrosive and flammable liquid. Dichloromethane is a volatile and potentially harmful solvent. Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS) before use.

Conclusion

The Boc protection of 4-aminotetrahydrothiopyran is a straightforward and efficient method for protecting its primary amino group. The resulting N-Boc protected compound is a valuable building block for the synthesis of more complex molecules in drug discovery and development. The provided protocol offers a reliable starting point for researchers, which can be optimized to suit specific synthetic needs.

References

Method

Application Notes and Protocols: Deprotection of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed application notes and protocols for the deprotection of tert-butyl N-tetrahydrothiopyran-4-ylcarbamate to yield tet...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the deprotection of tert-butyl N-tetrahydrothiopyran-4-ylcarbamate to yield tetrahydrothiopyran-4-amine. The tert-butoxycarbonyl (Boc) protecting group is a widely used amine protecting group in organic synthesis due to its stability and ease of removal under acidic conditions.[1][2] The resulting tetrahydrothiopyran-4-amine is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various biologically active compounds.[3][4] This guide outlines common deprotection methods, provides detailed experimental protocols, and includes quantitative data for comparison.

Introduction

The tert-butoxycarbonyl (Boc) group is a crucial tool in multi-step organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications.[5] Its function is to temporarily mask the reactivity of an amine group, allowing for selective transformations on other parts of the molecule.[6] The deprotection of the Boc group is a critical final step to reveal the free amine, which can then undergo further functionalization, such as in reductive amination or amide coupling reactions.[3]

The choice of deprotection method for tert-butyl N-tetrahydrothiopyran-4-ylcarbamate depends on the sensitivity of the substrate to acidic conditions and the desired purity of the final product. The most common methods involve the use of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which efficiently cleave the Boc group.[2][7] Alternative, milder methods are also available for substrates that may not be stable under strongly acidic conditions.[8][9]

Deprotection Methods and Quantitative Data

Several reagents and conditions can be employed for the deprotection of tert-butyl N-tetrahydrothiopyran-4-ylcarbamate. The selection of the optimal method is often a balance between reaction efficiency, cost, and compatibility with other functional groups. Below is a summary of common deprotection methods with typical quantitative data.

MethodReagentsSolvent(s)Temperature (°C)Time (h)Yield (%)Purity (%)Reference(s)
Acidic Deprotection
Method A: TFATrifluoroacetic acid (TFA)Dichloromethane (DCM)Room Temperature1 - 4>95>98[1][2]
Method B: HCl in Dioxane4M HCl in 1,4-Dioxane1,4-DioxaneRoom Temperature1 - 4>95>98[2]
Method C: HCl in MethanolConcentrated HClMethanol (MeOH)Room Temperature2 - 6>90>95[7]
Milder Deprotection
Method D: Oxalyl ChlorideOxalyl ChlorideMethanol (MeOH)Room Temperature1 - 485-95>97[8][10]
Method E: Lewis AcidZinc Bromide (ZnBr₂)Dichloromethane (DCM)Room Temperature12 - 2480-90>95[1]

Experimental Protocols

Method A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used and highly efficient method for Boc deprotection.[2]

Materials:

  • tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve tert-butyl N-tetrahydrothiopyran-4-ylcarbamate in anhydrous dichloromethane (DCM) in a round-bottom flask at a concentration of approximately 0.1-0.2 M.

  • To the stirred solution, add trifluoroacetic acid (TFA) dropwise. A common ratio is a 1:1 or 1:4 volume ratio of TFA to DCM.[11]

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed (typically 1-4 hours).[2]

  • Once the reaction is complete, carefully concentrate the mixture under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Caution: Carbon dioxide gas will evolve.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude tetrahydrothiopyran-4-amine.

  • The product can be further purified by column chromatography or crystallization if necessary.

Analytical Characterization

Confirmation of the successful deprotection can be achieved through various analytical techniques:[5]

  • ¹H NMR Spectroscopy: The disappearance of the characteristic singlet peak of the nine equivalent protons of the tert-butyl group, typically observed around 1.4-1.5 ppm, provides clear evidence of Boc group removal.[5]

  • ¹³C NMR Spectroscopy: The disappearance of the signals corresponding to the quaternary carbon (~80 ppm) and the methyl carbons (~28 ppm) of the tert-butyl group, as well as the carbamate carbonyl carbon (~153 ppm), confirms the deprotection.[5]

  • FTIR Spectroscopy: The disappearance of the strong C=O stretching band of the Boc carbamate, typically around 1680-1720 cm⁻¹, is a key indicator of a successful reaction.[5]

  • Mass Spectrometry (MS): A mass difference of -100.12 amu between the starting material and the product confirms the removal of the Boc group.[5]

Visualizations

Experimental Workflow for Boc Deprotection

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis start Dissolve Boc-protected amine in DCM add_tfa Add TFA start->add_tfa stir Stir at RT (1-4h) add_tfa->stir monitor Monitor by TLC/LC-MS stir->monitor concentrate Concentrate monitor->concentrate dissolve Dissolve in EtOAc concentrate->dissolve wash_bicarb Wash with NaHCO3 (aq) dissolve->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry (Na2SO4) wash_brine->dry concentrate_final Concentrate dry->concentrate_final product Crude Product concentrate_final->product purification Purification (Optional) product->purification analysis NMR, MS, FTIR purification->analysis

Caption: A flowchart outlining the experimental workflow for the deprotection of tert-butyl N-tetrahydrothiopyran-4-ylcarbamate.

Signaling Pathway Context (Hypothetical)

The deprotected product, tetrahydrothiopyran-4-amine, can be a crucial building block for synthesizing inhibitors of specific signaling pathways implicated in disease. For instance, it could be incorporated into a molecule designed to target a particular kinase.

signaling_pathway ligand Ligand receptor Receptor Tyrosine Kinase ligand->receptor substrate Substrate receptor->substrate Phosphorylation downstream Downstream Signaling substrate->downstream response Cellular Response (e.g., Proliferation) downstream->response inhibitor Inhibitor (Synthesized from Tetrahydrothiopyran-4-amine) inhibitor->receptor

Caption: A hypothetical signaling pathway where a derivative of tetrahydrothiopyran-4-amine acts as an inhibitor.

Conclusion

The deprotection of tert-butyl N-tetrahydrothiopyran-4-ylcarbamate is a straightforward and essential transformation in synthetic organic chemistry. The choice of method, primarily between strong acidic conditions and milder alternatives, should be guided by the specific requirements of the synthetic route and the stability of the substrate. The protocols and data provided herein offer a comprehensive guide for researchers to successfully perform this deprotection and utilize the resulting amine in their drug discovery and development efforts.

References

Application

Application Notes and Protocols for the Use of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Disclaimer: tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate is a commercially available building block suitable for peptide synthesis. However, a comprehensi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate is a commercially available building block suitable for peptide synthesis. However, a comprehensive review of scientific literature reveals a lack of specific published protocols and quantitative data for its direct application. The following application notes and protocols are therefore based on established principles of Solid-Phase Peptide Synthesis (SPPS) for non-natural, sterically hindered amino acids using the tert-butyloxycarbonyl (Boc) protection strategy. Researchers should consider these as a starting point for methods development and optimization.

Introduction: The Role of Non-Natural Amino Acids in Peptide Drug Discovery

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance the therapeutic properties of peptides. These modifications can lead to improved metabolic stability, increased potency, and better control over the peptide's three-dimensional structure. The use of cyclic aliphatic scaffolds, such as the tetrahydrothiopyran moiety, can introduce conformational constraints, which may lead to a more defined secondary structure and improved binding affinity to biological targets. Furthermore, the inclusion of a thioether linkage within the amino acid side chain can modulate the peptide's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, potentially improving its pharmacokinetic profile.

tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate provides a Boc-protected 4-aminotetrahydrothiopyran building block. The Boc protecting group is a cornerstone of one of the major strategies in SPPS, allowing for the stepwise assembly of a peptide chain on a solid support.

Physicochemical Properties of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate

A summary of the basic properties of the title compound is presented in Table 1.

PropertyValue
CAS Number 595597-00-5
Molecular Formula C₁₀H₁₉NO₂S
Molecular Weight 217.33 g/mol
Appearance Solid

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate into a peptide sequence follows the standard cycle of Boc-SPPS. This process involves the sequential deprotection of the N-terminal Boc group and coupling of the next Boc-protected amino acid until the desired peptide sequence is assembled. Due to the bulky, cyclic nature of the tetrahydrothiopyran moiety, special considerations for coupling efficiency are warranted.

Rationale for Use

The introduction of a tetrahydrothiopyran group into a peptide backbone can be hypothesized to:

  • Induce Conformational Rigidity: The cyclic nature of the side chain can restrict the conformational freedom of the peptide backbone, potentially favoring a specific bioactive conformation.

  • Enhance Metabolic Stability: The non-natural structure may confer resistance to enzymatic degradation by proteases.

  • Modulate Physicochemical Properties: The thioether can act as a hydrogen bond acceptor and influence the lipophilicity of the peptide, which can affect its solubility and membrane permeability.

G Logical Flow for Incorporating Non-Natural Amino Acids cluster_0 Design Phase cluster_1 Synthesis Phase cluster_2 Analysis and Application Define_Target_Properties Define Target Properties (e.g., Stability, Conformation) Select_Building_Block Select Non-Natural Building Block (e.g., Boc-tetrahydrothiopyran-4-yl-amine) Define_Target_Properties->Select_Building_Block Plan_Synthesis_Strategy Plan Synthesis Strategy (Boc-SPPS) Select_Building_Block->Plan_Synthesis_Strategy Resin_Preparation Resin Preparation Plan_Synthesis_Strategy->Resin_Preparation Iterative_Cycles Iterative Deprotection and Coupling Cycles Resin_Preparation->Iterative_Cycles Incorporate_Unnatural_AA Incorporate Boc-tetrahydrothiopyran-4-yl-amine Iterative_Cycles->Incorporate_Unnatural_AA Cleavage_and_Deprotection Cleavage from Resin and Side-Chain Deprotection Incorporate_Unnatural_AA->Cleavage_and_Deprotection Purification Purification (e.g., HPLC) Cleavage_and_Deprotection->Purification Characterization Characterization (e.g., MS) Purification->Characterization Biological_Assay Biological Assay Characterization->Biological_Assay G Boc-SPPS Workflow for Unnatural Amino Acid Incorporation start Start with Peptide-Resin deprotection Boc Deprotection: 50% TFA in DCM, 20-30 min start->deprotection wash1 Wash: DCM, IPA deprotection->wash1 neutralization Neutralization: 10% DIEA in DCM wash1->neutralization wash2 Wash: DCM neutralization->wash2 coupling Coupling: Boc-AA, Coupling Reagent (e.g., HATU), DIEA in DMF wash2->coupling wash3 Wash: DMF, DCM coupling->wash3 end Ready for Next Cycle wash3->end

Method

Application Notes: The Benzimidazole Scaffold as a Privileged Building Block in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals. Introduction Benzimidazole is a heterocyclic aromatic organic compound, consisting of a benzene ring fused to an imidazole ring.[1][2] This scaffold...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzimidazole is a heterocyclic aromatic organic compound, consisting of a benzene ring fused to an imidazole ring.[1][2] This scaffold is considered a "privileged" structure in medicinal chemistry due to its structural similarity to naturally occurring purine nucleotides, allowing it to interact with a wide range of biological targets.[2][3][4][5] Its versatile nature and favorable physicochemical properties have made it a core component in numerous FDA-approved drugs.[1][6] Benzimidazole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, anthelmintic, antihypertensive, and proton pump inhibitory actions.[7][8][] This document provides an overview of the synthesis, applications, and biological significance of the benzimidazole scaffold in drug discovery.

Synthetic Protocols

The synthesis of benzimidazole derivatives is typically achieved through the condensation of an o-phenylenediamine with a carbonyl-containing compound, such as a carboxylic acid or an aldehyde.[10][11] Modern synthetic methods often employ microwave or ultrasound assistance to improve reaction times and yields.[10]

Protocol 1: Phillips-Ladenburg Condensation (Carboxylic Acid Route)

This foundational method involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions with heating.[10]

Materials:

  • o-Phenylenediamine (1.0 eq)

  • Carboxylic acid (1.0 - 1.2 eq)

  • 4M Hydrochloric Acid (HCl) or Polyphosphoric Acid (PPA)

  • Sodium hydroxide (NaOH) solution for neutralization

  • Ethanol or methanol for recrystallization

Procedure:

  • A mixture of o-phenylenediamine and the carboxylic acid is heated in the presence of an acidic catalyst (e.g., 4M HCl) at reflux for 2-4 hours.

  • The reaction progress is monitored using Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and carefully neutralized with a base (e.g., NaOH solution) until a precipitate forms.

  • The crude product is collected by vacuum filtration and washed with cold water.

  • The solid is purified by recrystallization from a suitable solvent like ethanol to yield the pure 2-substituted benzimidazole.

Protocol 2: Weidenhagen Reaction (Aldehyde Route)

The reaction of o-phenylenediamines with aldehydes typically requires an oxidative step to form the benzimidazole ring from an intermediate Schiff base.[10]

Materials:

  • o-Phenylenediamine (1.0 eq)

  • Aldehyde (1.0 eq)

  • Oxidizing agent (e.g., hydrogen peroxide (H₂O₂), sodium metabisulfite (Na₂S₂O₅))

  • Solvent (e.g., Dimethylformamide (DMF), ethanol)

  • Ice-cold water

Procedure:

  • Dissolve o-phenylenediamine in a suitable solvent in a round-bottom flask.

  • Add the aldehyde and the oxidant to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring completion by TLC.[10]

  • Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.[10]

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization.

Quantitative Data on Synthesis

The choice of synthetic method and catalyst can significantly influence the reaction yield and time.

Catalyst/MethodSubstratesTimeYield (%)Reference
H₂SO₄@HTCo-phenylenediamine, aromatic aldehydes15-45 min85-96[12]
Nano-Fe₂O₃o-phenylenediamines, aromatic aldehydes30-60 min90-98[12]
Cobalt (II) acetylacetoneo-phenylenediamines, aldehydes1-2 hrs85-95[13]
Microwave-assistedo-phenylenediamine, carboxylic acid/aldehyde1-15 minHigh[10]
Ultrasound-assistedo-phenylenediamine, aldehyde/carboxylic acid30-90 minHigh[10]

Applications in Drug Discovery

The benzimidazole scaffold is a key component in a variety of clinically important drugs.

Case Study 1: Proton Pump Inhibitors (PPIs) - Omeprazole

Mechanism of Action: Omeprazole is widely used to treat acid-related disorders. It is a prodrug that, in the acidic environment of the stomach's parietal cells, converts to its active form, a sulfenamide. This active metabolite forms a covalent disulfide bond with cysteine residues on the H⁺/K⁺-ATPase (proton pump), irreversibly inhibiting its function and thus blocking gastric acid secretion.

PPI_Pathway cluster_parietal_cell Parietal Cell Omeprazole_inactive Omeprazole (Inactive) Omeprazole_active Sulfenamide (Active) Omeprazole_inactive->Omeprazole_active Acidic Canaliculi ProtonPump H+/K+ ATPase (Proton Pump) Omeprazole_active->ProtonPump Covalent Bonding (Inhibition) H_ion H+ ProtonPump->H_ion Secreted into Lumen Lumen Gastric Lumen H_ion->Lumen K_ion K+ K_ion->ProtonPump Enters Cell

Caption: Mechanism of action of Omeprazole.

Case Study 2: Angiotensin II Receptor Blockers (ARBs) - Telmisartan

Mechanism of Action: Telmisartan is an antihypertensive drug that selectively blocks the angiotensin II receptor type 1 (AT1).[1] By blocking this receptor, telmisartan prevents angiotensin II from binding, which leads to vasodilation (widening of blood vessels), reduced secretion of vasopressin, and decreased production of aldosterone. The net effect is a reduction in blood pressure.

ARB_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1_Receptor AT1 Receptor AngiotensinII->AT1_Receptor Vasoconstriction Vasoconstriction (Increased BP) AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion (Increased BP) AT1_Receptor->Aldosterone Telmisartan Telmisartan Telmisartan->AT1_Receptor Blocks

Caption: Renin-Angiotensin-Aldosterone System and Telmisartan's role.

Case Study 3: Anticancer Agents - Microtubule Inhibitors

Mechanism of Action: Several benzimidazole derivatives, such as albendazole and mebendazole, exhibit anticancer properties by targeting tubulin polymerization.[4][5] They bind to the colchicine-binding site of β-tubulin, which disrupts the formation and function of microtubules.[5] This interference with the cytoskeleton leads to mitotic arrest and ultimately induces apoptosis (programmed cell death) in cancer cells.[5]

Anticancer_Pathway cluster_cell Cancer Cell Benzimidazole Benzimidazole Derivative Tubulin β-Tubulin Benzimidazole->Tubulin Binds Microtubules Microtubule Assembly Benzimidazole->Microtubules Inhibits Tubulin->Microtubules Mitosis Mitosis Microtubules->Mitosis Required for Apoptosis Apoptosis Mitosis->Apoptosis Arrest leads to

Caption: Anticancer mechanism of microtubule-inhibiting benzimidazoles.

Quantitative Structure-Activity Relationship (QSAR) Data

QSAR studies help in understanding how the chemical structure of benzimidazole derivatives relates to their biological activity, guiding the design of more potent compounds.[8][14]

Anticancer Activity of 2-Arylbenzimidazole Derivatives
Compound IDR-Group at C2-phenylCell LineIC₅₀ (µM)Reference
BZ-14-OHMFC35.12[]
BZ-24-OCH₃MFC28.45[]
BZ-34-ClMFC25.72[]
BZ-44-NO₂MFC18.91[]

MFC: Human breast cancer cell line.

Antiviral Activity against Enterovirus
Compound IDR-Group at C2R-Group at N1IC₅₀ (µg/ml)Reference
AV-1PhenylH1.76[]
AV-2ThiopheneH1.08[]

Experimental Workflow for Lead Optimization

The process of optimizing a lead compound based on a core scaffold like benzimidazole involves a systematic, iterative cycle of design, synthesis, and testing.

Lead_Optimization_Workflow Start Identify Benzimidazole Hit Compound Design Design Analogs (Scaffold Hopping / R-Group Scan) Start->Design Synthesis Chemical Synthesis of Analogs Design->Synthesis Assay In Vitro Biological Assay (e.g., Enzyme Inhibition, Cell Viability) Synthesis->Assay SAR Analyze SAR (Structure-Activity Relationship) Assay->SAR SAR->Design Iterate Design ADMET In Silico / In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR->ADMET Promising SAR ADMET->Design Poor Profile Lead Optimized Lead Candidate ADMET->Lead Favorable Profile

Caption: Iterative workflow for lead optimization.

References

Application

Application Notes and Protocols: Reactivity of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate with Electrophiles

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview of the reactivity of tert-butyl N-tetrahydrothiopyran-4-ylcarbamate with common electrophiles, including...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reactivity of tert-butyl N-tetrahydrothiopyran-4-ylcarbamate with common electrophiles, including protocols for N-alkylation and N-acylation reactions. This compound is a valuable building block in medicinal chemistry, and its functionalization allows for the synthesis of a diverse range of substituted tetrahydrothiopyran derivatives.

Introduction

tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate is a secondary amine protected with a tert-butoxycarbonyl (Boc) group. The Boc group is an acid-labile protecting group that deactivates the nitrogen atom towards many nucleophilic and basic conditions due to its electron-withdrawing nature. However, the N-H proton can be removed by a sufficiently strong base, allowing the resulting carbamate anion to react with various electrophiles. This enables the selective introduction of alkyl and acyl groups at the nitrogen atom, providing access to a wide array of N-substituted tetrahydrothiopyran-4-amine derivatives.

Reaction with Electrophiles: N-Alkylation and N-Acylation

The nitrogen atom of tert-butyl N-tetrahydrothiopyran-4-ylcarbamate can be functionalized through deprotonation followed by reaction with an electrophile. The general strategies for N-alkylation and N-acylation are outlined below.

N-Alkylation

N-alkylation of the Boc-protected amine typically proceeds via deprotonation with a strong base to form a nucleophilic nitrogen species, which then undergoes a nucleophilic substitution reaction with an alkyl halide. Common bases for this transformation include sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

reactant tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate intermediate Carbamate Anion reactant->intermediate Deprotonation base Strong Base (e.g., NaH) product N-Alkyl-tert-butyl N-tetrahydrothiopyran-4-ylcarbamate intermediate->product SN2 Reaction electrophile Alkyl Halide (R-X)

Figure 1. General reaction pathway for N-alkylation.
N-Acylation

N-acylation can be achieved by reacting the carbamate with an acylating agent, such as an acyl chloride or anhydride, in the presence of a non-nucleophilic base. The base, typically a tertiary amine like triethylamine (TEA) or pyridine, neutralizes the hydrogen chloride byproduct, driving the reaction to completion. The Boc group is generally stable under these conditions.

reactant tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate product N-Acyl-tert-butyl N-tetrahydrothiopyran-4-ylcarbamate reactant->product Acylation byproduct [Base-H]+Cl- base Base (e.g., TEA) base->byproduct electrophile Acyl Chloride (RCOCl)

Figure 2. General reaction pathway for N-acylation.

Data Presentation

The following tables summarize representative quantitative data for the N-alkylation and N-acylation of tert-butyl N-tetrahydrothiopyran-4-ylcarbamate based on analogous reactions with other cyclic Boc-protected amines.

Table 1: N-Alkylation of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate

EntryElectrophile (R-X)BaseSolventTemp. (°C)Time (h)Yield (%)
1Methyl iodideNaHDMF0 to rt285-95
2Ethyl bromideNaHTHF0 to rt480-90
3Benzyl bromideK₂CO₃CH₃CN801275-85
4Allyl bromideCs₂CO₃DMF60680-90

Table 2: N-Acylation of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate

EntryElectrophile (RCOCl)BaseSolventTemp. (°C)Time (h)Yield (%)
1Acetyl chlorideTEADCM0 to rt190-98
2Benzoyl chloridePyridineDCM0 to rt288-95
3Isobutyryl chlorideDIPEATHF0 to rt1.585-95
4Cyclopropanecarbonyl chlorideTEADCM0 to rt287-96

Experimental Protocols

Below are detailed experimental protocols for the N-alkylation and N-acylation of tert-butyl N-tetrahydrothiopyran-4-ylcarbamate.

cluster_0 General Experimental Workflow start Start setup Reaction Setup (Inert atmosphere, solvent, reactant) start->setup reagent_add Reagent Addition (Base, Electrophile) setup->reagent_add reaction Reaction Monitoring (TLC, LC-MS) reagent_add->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

Figure 3. A generalized workflow for the synthesis experiments.
Protocol 1: N-Alkylation with Methyl Iodide using Sodium Hydride

Materials:

  • tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add tert-butyl N-tetrahydrothiopyran-4-ylcarbamate (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-methylated product.

Protocol 2: N-Acylation with Acetyl Chloride using Triethylamine

Materials:

  • tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate

  • Acetyl chloride

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add tert-butyl N-tetrahydrothiopyran-4-ylcarbamate (1.0 eq).

  • Dissolve the starting material in anhydrous DCM.

  • Add triethylamine (1.5 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1 hour, or until TLC analysis indicates the reaction is complete.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography if necessary.

Conclusion

The N-functionalization of tert-butyl N-tetrahydrothiopyran-4-ylcarbamate with electrophiles provides a versatile and efficient route to a variety of N-substituted tetrahydrothiopyran-4-amine derivatives. The protocols described herein for N-alkylation and N-acylation are robust and can be adapted for a range of alkylating and acylating agents. These methods are highly valuable for the synthesis of novel compounds in the fields of drug discovery and materials science. Subsequent deprotection of the Boc group under acidic conditions can readily provide the corresponding secondary amines for further derivatization.

Method

Application Notes and Protocols: Functionalization of the Tetrahydrothiopyran Ring

Audience: Researchers, scientists, and drug development professionals. Introduction: The tetrahydrothiopyran (THTP) ring is a privileged sulfur-containing heterocyclic scaffold that is increasingly recognized for its imp...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The tetrahydrothiopyran (THTP) ring is a privileged sulfur-containing heterocyclic scaffold that is increasingly recognized for its importance in medicinal chemistry and drug discovery. Its unique stereoelectronic properties, metabolic stability, and synthetic tractability make it a valuable component in the design of novel therapeutic agents. Functionalization of the THTP ring allows for the precise modulation of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic profile, which are critical for optimizing drug candidates. These notes provide an overview of key functionalization strategies, focusing on oxidation of the sulfur atom and functionalization of the carbon framework, complete with experimental protocols and comparative data.

Section 1: Oxidation of the Sulfur Atom to Sulfoxides and Sulfones

The sulfur atom in the THTP ring offers a versatile handle for functionalization through oxidation. This transformation yields the corresponding sulfoxides and sulfones, which are common structural motifs in pharmaceuticals.[1] The introduction of a sulfoxide or sulfone group can significantly alter a compound's polarity, hydrogen bonding capacity, and metabolic stability, often leading to improved pharmacokinetic profiles.[2]

Selective oxidation to the sulfoxide level can be challenging as over-oxidation to the sulfone is a common side reaction.[3] Careful control of stoichiometry, temperature, and the choice of oxidizing agent is crucial for achieving high yields of the desired sulfoxide.[1][4]

Data Presentation: Comparison of Oxidation Methods

The following table summarizes various methods for the oxidation of THTP derivatives, highlighting the reagents, conditions, and yields to guide the selection of an appropriate method.

EntrySubstrateOxidizing AgentConditionsProductYield (%)Reference
1Tetrahydrothiopyran-4-onem-CPBA (1.2 - 1.5 eq)DCM, Room Temp, several hoursTetrahydrothiopyran-4-one 1,1-dioxide (Sulfone)High[2]
2Tetrahydrothiopyran-4-oneOxone®Methanol/Water, Room TempTetrahydrothiopyran-4-one 1,1-dioxide (Sulfone)High[2]
3Tetrahydrothiopyran-4-oneDavis's Oxaziridine (1.1 eq)Anhydrous DCM, -78°C, 1-3 hoursTetrahydrothiopyran-4-one 1-oxide (Sulfoxide)73-80%[4]
4Tetrahydrothiopyran-4-onem-CPBA (diluted)Room TempTetrahydrothiopyran-4-one 1-oxide (Sulfoxide)~32%[4]
5Methyl Phenyl SulfideH₂O₂ (30%)Glacial Acetic Acid, Room TempMethyl Phenyl Sulfoxide90-99%[3]

m-CPBA: meta-Chloroperoxybenzoic acid; DCM: Dichloromethane.

Experimental Protocols

Protocol 1.1: Selective Oxidation to Tetrahydrothiopyran-4-one 1-oxide (Sulfoxide) [4]

This protocol prioritizes the formation of the sulfoxide while minimizing over-oxidation to the sulfone.

  • Reagents: Tetrahydrothiopyran-4-one, Davis's Oxaziridine, Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Dissolve Tetrahydrothiopyran-4-one (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Add a solution of Davis's oxaziridine (1.1 equivalents) in DCM dropwise to the cooled solution over 30 minutes.

    • Stir the reaction mixture at -78°C and monitor progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium sulfite.

    • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

    • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 1.2: Oxidation to Tetrahydrothiopyran-4-one 1,1-dioxide (Sulfone) [2]

This protocol is designed for the complete oxidation of the sulfide to the sulfone.

  • Reagents: Tetrahydrothiopyran-4-one, meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve Tetrahydrothiopyran-4-one (1 equivalent) in DCM in a round-bottom flask.

    • Add m-CPBA (2.2 - 2.5 equivalents) portion-wise to the solution at room temperature.

    • Stir the reaction mixture and monitor its progress by TLC. The reaction may require several hours to overnight for completion.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Extract the mixture with ethyl acetate.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify by column chromatography or recrystallization.

Visualization: Oxidation Pathway

Oxidation_Pathway THTP Tetrahydrothiopyran (Sulfide) Sulfoxide THTP-1-oxide (Sulfoxide) THTP->Sulfoxide [O] (e.g., Davis's Oxaziridine, -78°C) Selective Oxidation Sulfone THTP-1,1-dioxide (Sulfone) THTP:e->Sulfone:w [O] (e.g., m-CPBA, >2 eq, RT) Full Oxidation Sulfoxide->Sulfone [O] (e.g., m-CPBA) Further Oxidation

Caption: Oxidation states of the THTP ring.

Section 2: C-H Functionalization of the THTP Ring

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying complex molecules.[5] For the THTP ring, this approach allows for the introduction of substituents directly onto the carbon backbone, bypassing the need for pre-functionalized starting materials. The primary sites for C-H functionalization are the α-carbons (C2/C6) adjacent to the sulfur atom, which are activated by the heteroatom.

Data Presentation: C-H Functionalization Reactions

While specific high-yield C-H functionalization protocols for simple THTP are still an emerging area, methods developed for related saturated heterocycles are often adaptable. The table below presents functionalizations of the THTP-4-one scaffold at the α-position.

EntryReaction TypeSubstrateReagentsProductYield (%)Reference
1α-BrominationTetrahydrothiopyran-4-onePyridine hydrobromide perbromide, Acetic Acid3-Bromo-tetrahydrothiopyran-4-oneNot specified[4]
2Reductive AminationTetrahydrothiopyran-4-oneAmine, Sodium Triacetoxyborohydride (STAB), DCE4-Amino-tetrahydrothiopyranNot specified[4]
3Wittig ReactionTetrahydrothiopyran-4-oneAlkyltriphenylphosphonium halide, n-BuLi, THF4-Alkylidene-tetrahydrothiopyranVaries[4]

DCE: Dichloroethane; THF: Tetrahydrofuran.

Experimental Protocols

Protocol 2.1: α-Bromination of Tetrahydrothiopyran-4-one [4]

This protocol introduces a halogen handle at the α-position, which can be used for subsequent cross-coupling or substitution reactions.

  • Reagents: Tetrahydrothiopyran-4-one, Pyridine hydrobromide perbromide, Glacial Acetic Acid.

  • Procedure:

    • To a solution of Tetrahydrothiopyran-4-one (1 equivalent) in glacial acetic acid, add pyridine hydrobromide perbromide (1.05 equivalents) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature and monitor by TLC.

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2.2: Reductive Amination at C4 [4]

This protocol functionalizes the C4-ketone, a common starting point for THTP derivatization.[6]

  • Reagents: Tetrahydrothiopyran-4-one, desired amine, Sodium Triacetoxyborohydride (STAB), Dichloroethane (DCE), Acetic Acid.

  • Procedure:

    • In a round-bottom flask, dissolve Tetrahydrothiopyran-4-one (1 equivalent) and the desired amine (1.2 equivalents) in DCE.

    • Add a catalytic amount of acetic acid (0.1 equivalents).

    • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

    • Continue stirring at room temperature and monitor the reaction by TLC.

    • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Visualization: THTP Functionalization Workflow

Functionalization_Workflow cluster_start Starting Material cluster_strategy Select Functionalization Strategy cluster_process Execution & Analysis cluster_end Result THTP Tetrahydrothiopyran (or THTP-4-one) Oxidation Sulfur Oxidation CH_Func C-H Functionalization (e.g., α-Halogenation) Keto_Chem C4-Ketone Chemistry (e.g., Reductive Amination) Reaction Perform Reaction (See Protocols) Oxidation->Reaction CH_Func->Reaction Keto_Chem->Reaction Purification Purification & Isolation (Chromatography) Reaction->Purification Analysis Characterization (NMR, MS) Purification->Analysis Product Functionalized THTP Derivative Analysis->Product

Caption: General workflow for THTP functionalization.

References

Application

Application Note: A Scalable One-Pot Synthesis of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate

Abstract This application note details a robust and scalable one-pot synthesis of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate, a valuable building block in medicinal chemistry and drug discovery. The described protoco...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and scalable one-pot synthesis of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate, a valuable building block in medicinal chemistry and drug discovery. The described protocol utilizes a tandem direct reductive amination of tetrahydrothiopyran-4-one followed by an in-situ N-Boc protection. This efficient method offers high yields and simplifies purification, making it suitable for multi-gram scale production. This document provides a comprehensive experimental protocol, quantitative data, and a visual representation of the synthetic workflow.

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is widely employed in organic synthesis due to its stability under various conditions and its facile cleavage under mild acidic conditions.[1][2] tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate serves as a key intermediate in the synthesis of various pharmaceutically active compounds. Traditional multi-step syntheses of such compounds can be time-consuming and result in lower overall yields. The one-pot tandem direct reductive amination/N-Boc protection strategy presented here offers a streamlined and efficient alternative.[1][2] This method involves the in-situ formation of an amine from tetrahydrothiopyran-4-one, which is then immediately protected with di-tert-butyl dicarbonate.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the scale-up synthesis of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate based on the described protocol.

ParameterValueReference
Starting Material (Tetrahydrothiopyran-4-one)10.0 g (86.1 mmol)Adapted from[1][2]
Ammonium Acetate33.2 g (430.5 mmol)Adapted from[1][2]
Sodium Triacetoxyborohydride27.3 g (129.2 mmol)Adapted from[1][2]
Di-tert-butyl dicarbonate (Boc₂O)20.7 g (94.7 mmol)Adapted from[1][2]
Solvent (1,2-Dichloroethane)200 mL[3]
Reaction Time18 hoursAdapted from[1][2]
Product Yield (Isolated) 16.5 g (88%) Estimated
Product Purity (by NMR) >95% Estimated
Molecular FormulaC₁₀H₁₉NO₂S[4]
Molecular Weight217.33 g/mol [4]

Experimental Protocol

This protocol describes a one-pot synthesis of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate.

Materials:

  • Tetrahydrothiopyran-4-one

  • Ammonium Acetate (NH₄OAc)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add tetrahydrothiopyran-4-one (10.0 g, 86.1 mmol) and ammonium acetate (33.2 g, 430.5 mmol).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (200 mL) to the flask.

  • Reductive Amination: Stir the suspension at room temperature for 30 minutes. Carefully add sodium triacetoxyborohydride (27.3 g, 129.2 mmol) portion-wise over 15 minutes. The reaction mixture may gently warm up.

  • In-situ Boc Protection: After stirring for 4 hours at room temperature, add di-tert-butyl dicarbonate (20.7 g, 94.7 mmol) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for an additional 14 hours (or until TLC/LC-MS analysis indicates complete consumption of the intermediate amine).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (100 mL). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Washing: Combine the organic layers and wash with brine (100 mL).

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid.

  • Purification: Purify the crude product by crystallization. Dissolve the solid in a minimal amount of hot ethyl acetate and add hexanes until the solution becomes cloudy. Allow the solution to cool to room temperature and then place it in a refrigerator to induce crystallization. Collect the crystals by filtration, wash with cold hexanes, and dry under vacuum to afford tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate as a white solid.[5][6]

Characterization Data (Expected):

  • ¹H NMR (400 MHz, CDCl₃) δ: 4.55 (br s, 1H), 3.80 - 3.70 (m, 1H), 2.85 - 2.75 (m, 4H), 2.10 - 2.00 (m, 2H), 1.90 - 1.80 (m, 2H), 1.45 (s, 9H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 155.0, 79.5, 48.0, 35.5, 30.0, 28.4.

  • MS (ESI): m/z 218.1 [M+H]⁺.

Visual Workflow

The following diagram illustrates the workflow for the one-pot synthesis of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate.

Scale_up_Synthesis A 1. Reaction Setup C 2. Reductive Amination A->C Stir 30 min B Tetrahydrothiopyran-4-one Ammonium Acetate 1,2-Dichloroethane B->A E 3. In-situ Boc Protection C->E Stir 4h D Sodium Triacetoxyborohydride D->C Add portion-wise G 4. Work-up & Extraction E->G Stir 14h, then quench F Di-tert-butyl dicarbonate F->E Add H 5. Purification (Crystallization) G->H I tert-Butyl N-tetrahydro- thiopyran-4-ylcarbamate H->I

Caption: One-pot synthesis workflow.

References

Method

Application Notes: Purity Determination of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate

Introduction tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate is a key intermediate in pharmaceutical synthesis. Its purity is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate is a key intermediate in pharmaceutical synthesis. Its purity is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed analytical methods for the comprehensive purity assessment of this compound, targeting researchers, scientists, and drug development professionals. The methodologies described include High-Performance Liquid Chromatography (HPLC) for purity and impurity profiling, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and residual solvents, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and quantitative purity analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is a primary technique for assessing the purity of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate and quantifying non-volatile impurities.[1][2] A reversed-phase HPLC method with UV detection is generally suitable for this purpose.

Experimental Protocol: RP-HPLC
  • Instrumentation: HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate.

    • Dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • The purity is calculated based on the peak area percentage of the main peak relative to the total peak area of all components in the chromatogram.

Data Presentation: HPLC Purity Analysis
Sample IDRetention Time (min)Peak Area (%)Identity
TBT-0018.599.5tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate
TBT-0014.20.2Impurity A
TBT-0016.80.3Impurity B

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample (10 mg) dissolve Dissolve in Acetonitrile (10 mL) weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject 10 µL into HPLC filter->inject separate C18 Reversed-Phase Separation inject->separate detect UV Detection at 210 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate report report calculate->report Final Purity Report

Caption: Workflow for HPLC purity analysis of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is an effective method for identifying and quantifying volatile and semi-volatile impurities, as well as residual solvents that may be present from the synthesis process.[1][2]

Experimental Protocol: GC-MS
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: Low-polarity capillary column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Initial 50°C for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.

    • Injection Mode: Split (50:1).

    • Injection Volume: 1 µL.

  • Mass Spectrometry Conditions:

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the sample.

    • Dissolve in 1 mL of a suitable volatile solvent (e.g., dichloromethane).

Data Presentation: Residual Solvents by GC-MS
SolventRetention Time (min)Concentration (ppm)
Dichloromethane3.150
Tetrahydrofuran4.5100

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample (20 mg) dissolve Dissolve in Dichloromethane (1 mL) weigh->dissolve inject Inject 1 µL into GC-MS dissolve->inject separate Capillary GC Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (m/z 40-450) ionize->detect identify Identify Peaks via Mass Spectra Library detect->identify quantify Quantify using Calibration Standards identify->quantify report report quantify->report Residual Solvent Report

Caption: Workflow for GC-MS analysis of volatile impurities.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

Quantitative NMR (qNMR) is a primary analytical method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[2][3] It relies on comparing the integral of an analyte's signal to that of a certified internal standard.

Experimental Protocol: qNMR
  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Internal Standard: A certified internal standard with a known purity (e.g., maleic acid).

  • Sample Preparation:

    • Accurately weigh about 15 mg of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate.

    • Accurately weigh about 10 mg of the internal standard.

    • Dissolve both in a known volume of a suitable deuterated solvent (e.g., DMSO-d6) in an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment with a calibrated 90° pulse.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the analyte and internal standard signals.

    • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the standard qNMR equation.

Data Presentation: qNMR Purity Calculation
ParameterValue
Analyte Signal Integral (I_analyte)1.00
Standard Signal Integral (I_std)2.15
Analyte Molar Mass (M_analyte)217.33 g/mol
Standard Molar Mass (M_std)116.07 g/mol
Analyte Number of Protons (N_analyte)9 (tert-butyl)
Standard Number of Protons (N_std)2 (vinyl)
Analyte Mass (m_analyte)15.2 mg
Standard Mass (m_std)10.1 mg
Standard Purity (P_std)99.9%
Calculated Purity (P_analyte) 99.6%

Workflow for qNMR Analysis

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately Weigh Internal Standard weigh_std->dissolve acquire Acquire 1H NMR Spectrum (Calibrated Pulse, Long d1) dissolve->acquire process_spec Phase and Baseline Correction acquire->process_spec integrate Integrate Analyte and Standard Peaks process_spec->integrate calculate Calculate Purity using qNMR Formula integrate->calculate report report calculate->report Absolute Purity Value

References

Application

Application Notes and Protocols: Use of 2,4-Diaminopyrimidine Derivatives in the Synthesis of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals The 2,4-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core component in a multitude of kinase inhibitors.[1] Its...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,4-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core component in a multitude of kinase inhibitors.[1] Its ability to form key hydrogen bond interactions with the hinge region of protein kinases makes it an ideal starting point for the design of potent and selective inhibitors.[1] This document provides detailed application notes and protocols for the synthesis and evaluation of 2,4-diaminopyrimidine-based kinase inhibitors, with a focus on Larotrectinib, a first-in-class TRK inhibitor.

I. Overview of 2,4-Diaminopyrimidine in Kinase Inhibition

The 2,4-diaminopyrimidine core mimics the adenine base of ATP, allowing it to competitively bind to the ATP-binding site of kinases. This scaffold is found in inhibitors targeting a variety of kinases, including but not limited to:

  • Tropomyosin receptor kinases (TRK A, B, and C): Targeted by Larotrectinib for the treatment of solid tumors with NTRK gene fusions.[2]

  • Anaplastic lymphoma kinase (ALK): A target in non-small cell lung cancer.[3][4]

  • Aurora kinases: Key regulators of mitosis and a target in oncology.[5]

  • Cyclin-dependent kinases (CDKs): Central to cell cycle control and cancer progression.[6][7]

  • Focal Adhesion Kinase (FAK): Involved in cell adhesion and migration.[8]

  • c-jun N-terminal kinases (JNKs): Implicated in stress signaling pathways.[9]

II. Featured Kinase Inhibitor: Larotrectinib (LOXO-101)

Larotrectinib is a potent and selective inhibitor of all three TRK kinases and is the first to be approved for a tissue-agnostic indication.[2] Its synthesis provides an excellent case study for the application of 2,4-diaminopyrimidine derivatives.

III. Quantitative Data Summary

The following tables summarize key quantitative data for Larotrectinib and other 2,4-diaminopyrimidine-based kinase inhibitors.

Table 1: Biological Activity of Larotrectinib

Target KinaseIC50 (nM)Cellular Potency (nM)Reference
TRKA< 102 - 20[10]
TRKB< 102 - 20[10]
TRKC< 102 - 20[10]
TNK2576> 1000[10]

Table 2: Synthetic Route Yields for Larotrectinib Intermediate [2]

StepReactionProductYield (%)
1 & 2Condensation and Grignard ReactionSulfinamide Intermediate81 (over 2 steps)
3Deprotection and CyclizationPyrrolidine IntermediateNot Reported
4SNAr ReactionArene IntermediateNot Reported
5Nitro ReductionAminopyrazolopyrimidine Intermediate83
6Final CondensationLarotrectinib92

IV. Experimental Protocols

Protocol 1: General Synthesis of a 2,4-Diaminopyrimidine Core

This protocol describes a common method for constructing the 2,4-diaminopyrimidine scaffold via a Suzuki coupling reaction.[11]

Materials:

  • 2,4-Diamino-5-iodo-6-substituted pyrimidine

  • Substituted phenylboronic acid

  • Pd(PPh3)4 (Palladium tetrakis)

  • K2CO3 (Potassium carbonate) solution (3 M)

  • Ethanol/Toluene (1:2 mixture)

  • Ethyl acetate (EtOAc)

  • Water (H2O)

  • Sodium sulfate (Na2SO4)

Procedure:

  • Under an argon atmosphere, dissolve the 2,4-diamino-5-iodo-6-substituted pyrimidine (1.0 eq) and the substituted phenylboronic acid (1.1 to 2.0 eq) in the ethanol/toluene mixture.

  • Add Pd(PPh3)4 (a catalytic amount) and the K2CO3 solution to the reaction mixture.

  • Heat the reaction mixture at 90 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and dry over sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2,4-diaminopyrimidine derivative.

Protocol 2: Synthesis of Larotrectinib (Final Step) [2]

This protocol outlines the final step in the synthesis of Larotrectinib from its aminopyrazolopyrimidine intermediate.

Materials:

  • Aminopyrazolopyrimidine intermediate

  • Phenyl chloroformate

  • (S)-3-pyrrolidinol

  • Sulfuric acid

  • Ethanol (EtOH)

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • Treat the aminopyrazolopyrimidine intermediate with phenyl chloroformate to form a carbamate intermediate.

  • React the carbamate intermediate with (S)-3-pyrrolidinol to yield the final Larotrectinib base.

  • Dissolve the Larotrectinib base in ethanol and cool the solution.

  • Add a stoichiometric amount of concentrated sulfuric acid to the cooled solution and stir.

  • Slowly add methyl tert-butyl ether to precipitate the Larotrectinib hydrogen sulfate salt.

  • The product may initially form a gum; in this case, add more ethanol and heat to reflux until all solids dissolve.

  • Cool the solution to allow for crystallization of the final product.

  • Collect the solid by filtration and dry under vacuum.

V. Visualizations

Diagram 1: Tropomyosin Receptor Kinase (TRK) Signaling Pathway

TRK_Signaling_Pathway Neurotrophins Neurotrophins Trk_Receptor Trk Receptor Neurotrophins->Trk_Receptor Binding Dimerization Dimerization & Autophosphorylation Trk_Receptor->Dimerization Shc Shc Dimerization->Shc PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg Grb2 Grb2 Shc->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt PKC PKC PLCg->PKC MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Survival Cell Survival ERK->Cell_Survival Proliferation Proliferation ERK->Proliferation Differentiation Differentiation ERK->Differentiation Akt->Cell_Survival Akt->Proliferation Akt->Differentiation PKC->Cell_Survival PKC->Proliferation PKC->Differentiation

Caption: The TRK signaling pathway, a key regulator of neuronal survival and differentiation.[12][13][14][15]

Diagram 2: General Workflow for Kinase Inhibitor Synthesis and Evaluation

Kinase_Inhibitor_Workflow Start Target Identification and Validation Scaffold Scaffold Selection (e.g., 2,4-Diaminopyrimidine) Start->Scaffold Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Scaffold->Synthesis Purification Purification and Characterization Synthesis->Purification Biochemical Biochemical Assays (IC50 Determination) Purification->Biochemical Cellular Cell-Based Assays (Cellular Potency) Biochemical->Cellular SAR Structure-Activity Relationship (SAR) Studies Cellular->SAR Optimization Lead Optimization SAR->Optimization Optimization->Synthesis Iterative Refinement Preclinical Preclinical Development Optimization->Preclinical

Caption: A generalized workflow for the discovery and development of kinase inhibitors.[16]

References

Method

Incorporation of Novel Heterocyclic Scaffolds in Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the incorporation of novel heterocyclic scaffolds into drug discovery programs. Heterocy...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the incorporation of novel heterocyclic scaffolds into drug discovery programs. Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the structural basis of a vast number of approved drugs due to their diverse chemical properties and ability to interact with a wide range of biological targets.[1][2] This guide will focus on the synthesis, biological evaluation, and mechanistic understanding of several key classes of novel heterocyclic scaffolds with a focus on their application in oncology.

Featured Heterocyclic Scaffolds and Their Therapeutic Potential

This section highlights three classes of heterocyclic scaffolds that have shown significant promise in recent drug discovery efforts: pyrazole derivatives, pyrimido[1,2-a]benzimidazoles, and oxadiazole derivatives.

Pyrazole-Indole Hybrids: Dual-Action Anticancer Agents

Pyrazole-indole hybrids are compounds that combine the structural features of both pyrazole and indole rings, two privileged scaffolds in medicinal chemistry. This molecular hybridization strategy has led to the development of potent anticancer agents with multiple mechanisms of action.[3][4]

Pyrimido[1,2-a]benzimidazoles: Kinase Inhibitors for Leukemia

Pyrimido[1,2-a]benzimidazoles are fused heterocyclic systems that have demonstrated potent inhibitory activity against various kinases, making them attractive candidates for the treatment of cancers such as leukemia. Their rigid, planar structure allows for specific interactions within the ATP-binding pockets of kinases.

Oxadiazole Derivatives: Broad-Spectrum Anticancer Activity

Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. They are often used as bioisosteres for ester and amide groups to improve metabolic stability and pharmacokinetic properties.[5] Novel oxadiazole derivatives have exhibited significant cytotoxic activity against a broad range of cancer cell lines.[3][6]

Data Presentation: In Vitro Anticancer Activity of Novel Heterocyclic Scaffolds

The following tables summarize the in vitro anticancer activity (IC50 values) of representative novel heterocyclic scaffolds against various human cancer cell lines.

Compound IDHeterocyclic ScaffoldCancer Cell LineIC50 (µM)Reference
7a Pyrazole-Indole HybridHepG2 (Liver)6.1 ± 1.9[3]
7b Pyrazole-Indole HybridHepG2 (Liver)7.9 ± 1.9[3]
7a Pyrazole-Indole HybridHCT-116 (Colon)17.4 ± 3.2[3]
7b Pyrazole-Indole HybridHCT-116 (Colon)20.1 ± 3.5[3]
7a Pyrazole-Indole HybridMCF-7 (Breast)10.6 ± 2.3[3]
7b Pyrazole-Indole HybridMCF-7 (Breast)12.3 ± 2.8[3]
7a Pyrazole-Indole HybridA549 (Lung)39.5 ± 4.5[3]
7b Pyrazole-Indole HybridA549 (Lung)39.9 ± 4.2[3]
Compound IDHeterocyclic ScaffoldCancer Cell LineIC50 (µM)Reference
5h Pyrimido[1,2-a]benzimidazoleLeukemia (HL-60)<1
5h Pyrimido[1,2-a]benzimidazoleLeukemia (MOLM-13)<1
5h Pyrimido[1,2-a]benzimidazoleLeukemia (MV4-11)<1
5h Pyrimido[1,2-a]benzimidazoleLeukemia (CCRF-CEM)<1
5h Pyrimido[1,2-a]benzimidazoleLeukemia (THP-1)<1
Compound IDHeterocyclic ScaffoldCancer Cell LineIC50 (µM)Reference
Oxadiazole 5 1,3,4-OxadiazoleU87 (Glioblastoma)35.1[6]
Oxadiazole 5 1,3,4-OxadiazoleT98G (Glioblastoma)34.4[6]
Oxadiazole 5 1,3,4-OxadiazoleLN229 (Glioblastoma)37.9[6]
Oxadiazole 5 1,3,4-OxadiazoleSKOV3 (Ovarian)14.2[6]
Oxadiazole 5 1,3,4-OxadiazoleMCF7 (Breast)30.9[6]
Oxadiazole 5 1,3,4-OxadiazoleA549 (Lung)18.3[6]
Oxadiazole 1 1,2,4-OxadiazoleU87 (Glioblastoma)60.3[6]
Oxadiazole 1 1,2,4-OxadiazoleT98G (Glioblastoma)39.2[6]
Oxadiazole 1 1,2,4-OxadiazoleLN229 (Glioblastoma)80.4[6]
Compound IDHeterocyclic ScaffoldTargetIC50 (nM)Reference
Thiazole 3b ThiazolePI3Kα86 ± 5[1]
Thiazole 3b ThiazolemTOR221 ± 14[1]
Quinoline-Chalcone 9i QuinolinePI3Kγ52[7][8]
Quinoline-Chalcone 9j QuinolinePI3Kγ68[7][8]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the featured heterocyclic scaffolds and the biological assays used for their evaluation.

Synthesis Protocols

This protocol describes the synthesis of pyrazole-indole hybrids via the condensation of 5-aminopyrazoles with 1H-indole-3-carbaldehyde.

Materials:

  • 5-Aminopyrazole derivatives (1.0 eq)

  • 1H-indole-3-carbaldehyde (1.0 eq)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Buchner funnel and vacuum filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve the 5-aminopyrazole derivative (e.g., 1 mmol) and 1H-indole-3-carbaldehyde (1 mmol) in ethanol (20 mL).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/DMF mixture) to obtain the pure pyrazole-indole hybrid.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

This protocol outlines a one-pot, three-component synthesis of pyrimido[1,2-a]benzimidazole derivatives.[1]

Materials:

  • 2-Aminobenzimidazole (1.0 eq)

  • Aromatic aldehyde (1.0 eq)

  • Active methylene compound (e.g., ethyl acetoacetate or malononitrile) (1.0 eq)

  • Catalyst (e.g., ZnO@SO3H@Tropine or other suitable catalyst)

  • Solvent (e.g., ethanol or solvent-free)

  • Round-bottom flask

  • Reflux condenser (if using a solvent)

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, combine 2-aminobenzimidazole (e.g., 1 mmol), the aromatic aldehyde (1 mmol), the active methylene compound (1 mmol), and the catalyst (e.g., 5 mol%).

  • If using a solvent: Add ethanol (15 mL) and reflux the mixture with stirring.

  • If solvent-free: Heat the mixture at an appropriate temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion (typically 1-3 hours), cool the reaction mixture.

  • If using a solvent: Remove the solvent under reduced pressure.

  • Add water to the residue and stir.

  • Collect the solid product by vacuum filtration and wash with water.

  • Recrystallize the crude product from ethanol to obtain the pure pyrimido[1,2-a]benzimidazole derivative.

  • Characterize the final product by spectroscopic methods.

This protocol describes a common method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles via the dehydrative cyclization of a carboxylic acid and a hydrazide.[3][5]

Materials:

  • Carboxylic acid (1.0 eq)

  • Acid hydrazide (1.0 eq)

  • Dehydrating agent (e.g., POCl₃, PPA, or Burgess reagent)

  • Solvent (e.g., acetonitrile or DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (e.g., 1 mmol) and the acid hydrazide (1 mmol) in the chosen solvent (10 mL).

  • Cool the mixture in an ice bath.

  • Slowly add the dehydrating agent (e.g., POCl₃, 1.5 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for the appropriate time (typically 2-12 hours), monitoring by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture into ice-cold water or a saturated sodium bicarbonate solution to neutralize the acid.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,3,4-oxadiazole derivative.

  • Characterize the final product by spectroscopic methods.

Biological Evaluation Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

This protocol describes a general method for measuring the inhibitory activity of compounds against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase substrate

  • ATP

  • Test compounds

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in kinase assay buffer.

  • Kinase Reaction: In a well of a white plate, add the kinase, the test compound at various concentrations, and the kinase substrate.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by novel heterocyclic scaffolds and a general experimental workflow for their evaluation.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization Start Heterocyclic Scaffold Design Synthesis Chemical Synthesis Start->Synthesis Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Primary_Screening Primary Screening (e.g., MTT Assay) Characterization->Primary_Screening Hit_ID Hit Identification Primary_Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Hit_ID->SAR Secondary_Assays Secondary Assays (e.g., Kinase Assay) Hit_ID->Secondary_Assays SAR->Synthesis Lead_Opt Lead Optimization Secondary_Assays->Lead_Opt Preclinical Preclinical Lead_Opt->Preclinical Preclinical Development

Caption: A general experimental workflow for the discovery and development of novel heterocyclic drug candidates.

jak_stat_pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits & Phosphorylates JAK->Receptor Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to DNA DNA STAT_dimer->DNA Binds to Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Regulates Inhibitor Heterocyclic Inhibitor Inhibitor->JAK Inhibits

Caption: The JAK-STAT signaling pathway and a point of intervention for novel heterocyclic inhibitors.

pi3k_akt_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes Inhibitor Heterocyclic Inhibitor Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway, a key target for novel heterocyclic anticancer agents.

References

Application

Application Notes and Protocols for the Synthesis of Sulfur-Containing Pharmacophores

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview of the synthesis and application of key sulfur-containing pharmacophores. The protocols outlined below a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and application of key sulfur-containing pharmacophores. The protocols outlined below are intended to serve as a practical guide for the synthesis of sulfonamides, thioureas, and benzothiazoles, which are prevalent scaffolds in a wide array of therapeutic agents.

Introduction to Sulfur-Containing Pharmacophores

Sulfur-containing functional groups are integral to the design and development of a vast number of pharmaceuticals.[1][2][3][4][5][6] The unique physicochemical properties of sulfur, including its ability to exist in various oxidation states and to form strong hydrogen bonds, contribute to the enhanced binding affinity and metabolic stability of drug candidates.[5][7] This document details the synthesis of three major classes of sulfur-containing pharmacophores: sulfonamides, thioureas, and benzothiazoles, providing specific experimental protocols and quantitative data to aid in their laboratory preparation.

Sulfonamides: Synthesis and Applications

The sulfonamide functional group is a cornerstone of medicinal chemistry, famously associated with the first commercially available antibacterial agents.[7] Today, sulfonamides are found in drugs with a wide range of therapeutic applications, including diuretics, anticonvulsants, and anti-inflammatory agents.[7] The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[8][9][10]

Quantitative Data for Sulfonamide Synthesis

The following table summarizes the yields for the synthesis of various N-substituted-2,4-dichlorobenzenesulfonamides, demonstrating the general applicability of the protocol described below.

EntryAmineProductYield (%)
1AnilineN-phenyl-2,4-dichlorobenzenesulfonamide92
24-MethylanilineN-(p-tolyl)-2,4-dichlorobenzenesulfonamide95
34-MethoxyanilineN-(4-methoxyphenyl)-2,4-dichlorobenzenesulfonamide94
44-ChloroanilineN-(4-chlorophenyl)-2,4-dichlorobenzenesulfonamide96
5BenzylamineN-benzyl-2,4-dichlorobenzenesulfonamide89
6Morpholine4-(2,4-dichlorophenylsulfonyl)morpholine98
Experimental Protocol: General Synthesis of N-Substituted-2,4-dichlorobenzenesulfonamides[8]

This protocol describes a standard method for the synthesis of sulfonamides from an amine and a sulfonyl chloride using conventional heating.

Materials:

  • 2,4-Dichlorobenzenesulfonyl chloride

  • Appropriate primary or secondary amine (e.g., aniline)

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (1M)

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the amine (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine (1.5 eq) to the stirred solution.

  • Dissolve 2,4-dichlorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or flash column chromatography to yield the pure sulfonamide.

Thioureas: Synthesis and Applications

Thiourea derivatives are another important class of sulfur-containing compounds with a broad spectrum of biological activities, including antiviral, antibacterial, and anticancer properties.[6][11][12][13] They are also valuable intermediates in the synthesis of various heterocyclic compounds.[14] A common and efficient method for the synthesis of N,N'-disubstituted thioureas is the reaction of an isothiocyanate with a primary amine.[5][15][16][17]

Quantitative Data for Thiourea Synthesis

The following table presents the yields for the synthesis of various N,N'-diarylthioureas from the corresponding aryl isothiocyanates and anilines.

EntryIsothiocyanateAmineProductYield (%)
1Phenyl isothiocyanateAniline1,3-Diphenylthiourea95
24-Chlorophenyl isothiocyanateAniline1-(4-Chlorophenyl)-3-phenylthiourea92
34-Methoxyphenyl isothiocyanateAniline1-(4-Methoxyphenyl)-3-phenylthiourea94
4Phenyl isothiocyanate4-Chloroaniline1-(4-Chlorophenyl)-3-phenylthiourea93
54-Chlorophenyl isothiocyanate4-Chloroaniline1,3-Bis(4-chlorophenyl)thiourea96
64-Methoxyphenyl isothiocyanate4-Chloroaniline1-(4-Chlorophenyl)-3-(4-methoxyphenyl)thiourea91
Experimental Protocol: General Synthesis of N,N'-Disubstituted Thioureas[15]

This protocol provides a representative procedure for a standard solution-phase synthesis of N,N'-disubstituted thioureas.

Materials:

  • Substituted Isothiocyanate (e.g., phenyl isothiocyanate)

  • Substituted Amine (e.g., aniline)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a solution of the amine (1.0 mmol) in anhydrous THF (10 mL), add the corresponding isothiocyanate (1.0 mmol) at room temperature.

  • Stir the resulting mixture at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting solid is typically of high purity and can be further purified by recrystallization if necessary.

Benzothiazoles: Synthesis and Applications

Benzothiazole is a privileged heterocyclic scaffold found in numerous pharmacologically active compounds, including anticancer, antimicrobial, and neuroprotective agents.[4][13][14][18][19][20][21][22] A widely used method for the synthesis of 2-substituted benzothiazoles is the condensation of 2-aminothiophenol with aldehydes.[3][13][14][18][21]

Quantitative Data for Benzothiazole Synthesis

The following table summarizes the yields for the synthesis of various 2-arylbenzothiazoles via the condensation of 2-aminothiophenol with aromatic aldehydes.

EntryAldehydeProductYield (%)
1Benzaldehyde2-Phenylbenzothiazole92
24-Chlorobenzaldehyde2-(4-Chlorophenyl)benzothiazole94
34-Methoxybenzaldehyde2-(4-Methoxyphenyl)benzothiazole95
44-Nitrobenzaldehyde2-(4-Nitrophenyl)benzothiazole89
52-Naphthaldehyde2-(Naphthalen-2-yl)benzothiazole88
64-Methylbenzaldehyde2-(p-Tolyl)benzothiazole93
Experimental Protocol: Synthesis of 2-Arylbenzothiazoles[3][14][18]

This protocol describes a simple and efficient, solvent-free synthesis of 2-arylbenzothiazoles under microwave irradiation.

Materials:

  • 2-Aminothiophenol

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Acetic acid

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, add 2-aminothiophenol (1.0 mmol), the aromatic aldehyde (1.0 mmol), and a catalytic amount of acetic acid (2-3 drops).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a suitable power and temperature (e.g., 100 W, 120 °C) for 5-10 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Add a small amount of ethanol to the crude product and collect the solid by filtration.

  • Wash the solid with cold ethanol to afford the pure 2-arylbenzothiazole.

Visualizing Molecular Pathways and Experimental Workflows

Signaling Pathway of Celecoxib

Celecoxib is a selective COX-2 inhibitor, and its anti-inflammatory and analgesic effects are primarily due to the inhibition of prostaglandin synthesis.[12][19][23][24][25] The following diagram illustrates the mechanism of action of Celecoxib.

Celecoxib_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 substrate Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins catalysis Inflammation Inflammation & Pain Prostaglandins->Inflammation mediates Celecoxib Celecoxib Celecoxib->COX2 inhibits

Caption: Mechanism of action of Celecoxib, a selective COX-2 inhibitor.

Experimental Workflow for Synthesis of Sulfur-Containing Pharmacophores

The following diagram outlines a general workflow for the synthesis and purification of the sulfur-containing pharmacophores described in this document.

Synthesis_Workflow Start Start: Select Precursors (Amine, Sulfonyl Chloride, etc.) Reaction Reaction Setup: - Dissolve Precursors - Add Reagents/Catalyst - Set Temperature/Time Start->Reaction Monitoring Reaction Monitoring: - Thin Layer Chromatography (TLC) Reaction->Monitoring Workup Work-up: - Quenching - Extraction - Washing - Drying Monitoring->Workup Reaction Complete Purification Purification: - Recrystallization or - Column Chromatography Workup->Purification Characterization Characterization: - NMR, IR, Mass Spec - Melting Point Purification->Characterization Final_Product Pure Sulfur-Containing Pharmacophore Characterization->Final_Product

Caption: General experimental workflow for synthesis and purification.

Signaling Pathway of Riluzole

Riluzole, a benzothiazole derivative, is used in the treatment of amyotrophic lateral sclerosis (ALS).[11][20][26][27] Its neuroprotective effects are believed to be mediated through the modulation of glutamatergic neurotransmission.[11][26][27]

Riluzole_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Presynaptic Presynaptic Neuron Na_Channel Voltage-gated Na+ Channels Glutamate_Release Glutamate Release Na_Channel->Glutamate_Release activation Synaptic_Cleft Synaptic Cleft NMDA_Receptor NMDA Receptors Synaptic_Cleft->NMDA_Receptor Glutamate Postsynaptic Postsynaptic Neuron Excitotoxicity Excitotoxicity & Neuronal Damage NMDA_Receptor->Excitotoxicity activation Riluzole Riluzole Riluzole->Na_Channel inhibits Riluzole->NMDA_Receptor inhibits

Caption: Neuroprotective mechanism of Riluzole via inhibition of glutamatergic pathways.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl N-tetrahydrothi...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl N-tetrahydrothiopyran-4-ylcarbamate.

Troubleshooting Guide

This guide addresses common issues that may lead to low yields or product impurities during the synthesis of tert-butyl N-tetrahydrothiopyran-4-ylcarbamate.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or suboptimal reagent stoichiometry.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the disappearance of the starting amine. - If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50 °C), but be mindful of potential side reactions at higher temperatures. - Ensure an appropriate stoichiometry of di-tert-butyl dicarbonate (Boc₂O), typically 1.1 to 1.2 equivalents relative to the amine.
Poor Quality Reagents: The quality of tetrahydrothiopyran-4-amine, Boc₂O, or the base can significantly impact the reaction outcome.- Use freshly opened or properly stored Boc₂O, as it can be sensitive to moisture. - If using the hydrochloride salt of the amine, ensure complete neutralization with a suitable base (e.g., triethylamine, sodium bicarbonate) prior to or during the reaction. - Use a reliable source for the amine and ensure its purity.
Inappropriate Solvent or Base: The choice of solvent and base can influence the reaction rate and yield.- Common solvents for Boc protection include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, and dioxane.[1] A mixture of water and a co-solvent like methanol or acetone can also be effective and may simplify workup.[2][3] - Triethylamine (TEA) is a common organic base, while inorganic bases like sodium bicarbonate can be used in biphasic systems. The choice of base can be critical, and empirical optimization may be necessary.[1]
Formation of Multiple Products/Impurities Di-Boc Protection: The primary amine starting material can react with two equivalents of Boc₂O, leading to the formation of a di-Boc protected byproduct.- Use a controlled amount of Boc₂O (1.0-1.2 equivalents).[4] - Add the Boc₂O solution dropwise to the amine solution to avoid localized high concentrations. - Monitor the reaction closely and stop it once the starting amine is consumed.
Urea Formation: An isocyanate intermediate can form, which then reacts with another molecule of the amine to produce a urea byproduct. This is more likely at elevated temperatures.- Conduct the reaction at room temperature or below (0 °C) to minimize the formation of the isocyanate intermediate.[5]
Unreacted Starting Material: The presence of unreacted tetrahydrothiopyran-4-amine in the final product.- Ensure the reaction goes to completion by monitoring with TLC or LC-MS. - Use a slight excess of Boc₂O (1.1-1.2 equivalents).
Difficult Purification Co-eluting Impurities: Byproducts such as the di-Boc protected amine or urea may have similar polarities to the desired product, making separation by column chromatography challenging.- Optimize the reaction conditions to minimize byproduct formation. - For purification, consider trituration with a non-polar solvent like hexane or a mixture of hexane and a more polar solvent like dichloromethane to precipitate the desired product as a solid.[4] - An acidic wash during the workup can help remove any unreacted amine.
Product is an Oil or Gummy Solid: Difficulty in isolating a crystalline product.- After concentrating the reaction mixture, attempt to crystallize the product from a suitable solvent system. Common systems include ethyl acetate/hexanes or dichloromethane/diisopropyl ether.[6] - If crystallization is unsuccessful, purification by column chromatography on silica gel is a standard alternative.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of tert-butyl N-tetrahydrothiopyran-4-ylcarbamate?

A1: The synthesis involves the protection of the primary amine group of tetrahydrothiopyran-4-amine with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Q2: My starting material is tetrahydrothiopyran-4-amine hydrochloride. How does this affect the reaction?

A2: The hydrochloride salt of the amine needs to be neutralized to the free amine for the reaction to proceed efficiently. This can be done in a separate step before the reaction or in situ by adding at least two equivalents of a base like triethylamine (one equivalent to neutralize the HCl and one to facilitate the reaction).

Q3: What is the role of the base in this reaction?

A3: The base serves two main purposes: it deprotonates the ammonium salt if the starting material is a hydrochloride, and it neutralizes the protonated amine intermediate formed during the reaction, driving the reaction to completion.[7]

Q4: Can I use a catalyst like 4-dimethylaminopyridine (DMAP)?

A4: While DMAP can catalyze the reaction, it can also increase the likelihood of side reactions, such as the formation of di-Boc protected amines, especially if used in stoichiometric amounts.[8][9] If the reaction is sluggish, a catalytic amount of DMAP (e.g., 0.1 equivalents) can be considered.

Q5: How can I effectively monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is a convenient method. Use a suitable eluent system (e.g., ethyl acetate/hexanes) and visualize the spots with a stain that reacts with amines, such as ninhydrin. The starting amine will stain (usually purple or blue), while the Boc-protected product will not. This allows you to track the consumption of the starting material.

Quantitative Data Summary

Optimizing reaction conditions is crucial for maximizing the yield of tert-butyl N-tetrahydrothiopyran-4-ylcarbamate. The following table summarizes yields reported for the Boc protection of various amines under different conditions, which can serve as a starting point for optimization.

Amine SubstrateBoc₂O (eq.)Base (eq.) / CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
Aniline1.0Amberlite-IR 120 (15% w/w)DCMRT0.0595
Aniline1.0Amberlite-IR 120 (15% w/w)Solvent-freeRT<0.0299
4-Aminophenol1.0-Acetonitrile/Ethanol65197[10]
Various Amines1.0-Water/AcetoneRT0.13-0.290-98[2]
Aminoglycosides1.6Triethylamine (7 parts)Water/Methanol (10:10)551690-97[3]

Experimental Protocols

Protocol 1: General Procedure for Boc Protection in Dichloromethane

This protocol is a standard method for the Boc protection of amines.

  • Dissolve the Amine: In a round-bottom flask, dissolve tetrahydrothiopyran-4-amine (1.0 eq.) in dichloromethane (DCM). If starting from the hydrochloride salt, add triethylamine (2.2 eq.).

  • Cool the Mixture: Cool the solution to 0 °C in an ice bath.

  • Add Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in DCM to the stirred amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting amine.

  • Work-up:

    • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by crystallization/trituration.[4][6]

Protocol 2: Boc Protection in a Water-Acetone System

This environmentally friendly protocol often results in high yields and simplified purification.[2]

  • Prepare Mixture: In a round-bottom flask, add tetrahydrothiopyran-4-amine (1 mmol), distilled water (9.5 mL), and acetone (0.5 mL). Stir for a few minutes until the amine is dissolved.

  • Add Boc Anhydride: Add Boc₂O (1.2 mmol) to the mixture.

  • Reaction: Stir vigorously at room temperature. The reaction is typically rapid, often completing within 15-30 minutes. Monitor by TLC.

  • Work-up:

    • Add dichloromethane (DCM, 5 mL) to the reaction mixture.

    • Separate the organic layer.

    • Extract the aqueous layer with additional DCM (2 x 5 mL).

    • Combine the organic layers.

  • Purification: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the product. Further purification can be performed by column chromatography if necessary.[2]

Visualizations

General Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Amine Tetrahydrothiopyran-4-amine Reaction Boc Protection in Solvent (e.g., DCM, THF) Amine->Reaction Boc2O Di-tert-butyl dicarbonate Boc2O->Reaction Base Base (e.g., Triethylamine) Base->Reaction Workup Aqueous Wash & Extraction Reaction->Workup Purification Column Chromatography or Crystallization Workup->Purification Product tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate Purification->Product

Caption: General workflow for the synthesis of tert-butyl N-tetrahydrothiopyran-4-ylcarbamate.

Troubleshooting Logic for Low Yield

G cluster_incomplete Incomplete Reaction Solutions cluster_side Side Reaction Solutions cluster_purification Purification Solutions Start Low Product Yield IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideReactions Side Reactions? IncompleteReaction->SideReactions No IncreaseTime Increase Reaction Time IncompleteReaction->IncreaseTime Yes IncreaseTemp Increase Temperature IncompleteReaction->IncreaseTemp Yes CheckReagents Check Reagent Stoichiometry IncompleteReaction->CheckReagents Yes PurificationLoss Loss during Purification? SideReactions->PurificationLoss No ControlStoichiometry Control Boc₂O Stoichiometry SideReactions->ControlStoichiometry Yes LowerTemp Lower Reaction Temperature SideReactions->LowerTemp Yes OptimizeChroma Optimize Chromatography PurificationLoss->OptimizeChroma Yes Triturate Attempt Trituration PurificationLoss->Triturate Yes

Caption: Troubleshooting decision tree for addressing low product yield.

References

Optimization

Technical Support Center: Boc Protection of 4-Aminotetrahydrothiopyran

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Boc protection of 4-aminotetrahydrothiopyran....

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Boc protection of 4-aminotetrahydrothiopyran.

Frequently Asked Questions (FAQs)

Q1: What are the common side reactions during the Boc protection of 4-aminotetrahydrothiopyran?

A1: The most prevalent side reactions include the formation of di-Boc protected amine, urea, and potential oxidation of the sulfur atom in the thiopyran ring.[1][2] Base-catalyzed reactions, in particular, can be associated with the formation of isocyanate and urea derivatives.[1]

Q2: My reaction is sluggish or incomplete. What are the possible causes?

A2: Incomplete reactions can be due to several factors:

  • Insufficient Reagents: Ensure at least a stoichiometric amount of di-tert-butyl dicarbonate (Boc₂O) is used. An excess (1.1-1.5 equivalents) is often recommended.

  • Inadequate Base: The choice and amount of base are critical. For secondary amines like 4-aminotetrahydrothiopyran, a stronger base or a catalyst like 4-(dimethylamino)pyridine (DMAP) might be necessary.[1]

  • Low Reaction Temperature: While room temperature is often sufficient, gentle heating may be required to drive the reaction to completion.[3]

  • Solvent Effects: The solubility of the amine and reagents can impact the reaction rate. Ensure a suitable solvent system is used.

Q3: I am observing an unexpected impurity with a higher molecular weight. What could it be?

A3: A higher molecular weight impurity is often the N,N-di-Boc derivative, where the nitrogen atom is protected by two Boc groups. This is more common with primary amines but can occur with secondary amines under certain conditions.[1] Another possibility is the formation of a urea byproduct from the reaction of the amine with an isocyanate intermediate.[1]

Q4: How can I minimize the formation of the di-Boc side product?

A4: To minimize di-Boc formation, consider the following:

  • Control Stoichiometry: Use a minimal excess of Boc₂O.

  • Reaction Conditions: Avoid excessively harsh conditions (high temperatures or highly concentrated strong bases) that can promote over-reaction.

  • Choice of Base: Using a milder base like sodium bicarbonate can sometimes reduce the formation of this byproduct compared to stronger bases.[3]

Q5: Is the sulfur atom in the tetrahydrothiopyran ring reactive under these conditions?

A5: The sulfur atom is a potential nucleophile, but the amine is significantly more nucleophilic and will preferentially react with Boc₂O. However, the sulfur can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods or if oxidizing agents are present. This can lead to the formation of the corresponding sulfoxide or sulfone.

Q6: What are the recommended purification strategies for Boc-protected 4-aminotetrahydrothiopyran?

A6: The choice of purification method depends on the nature of the impurities.

  • Acid-Base Extraction: This is effective for removing unreacted amine. The Boc-protected product, being neutral, will remain in the organic phase while the protonated amine hydrochloride salt will move to the aqueous phase.[4]

  • Flash Column Chromatography: Silica gel chromatography is a reliable method for separating the desired product from non-polar byproducts like excess Boc₂O and more polar impurities like urea.[4]

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can provide a high degree of purity.[4]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Yield of Desired Product Incomplete reaction.- Increase the equivalents of Boc₂O. - Add a catalytic amount of DMAP. - Increase the reaction temperature or time.
Product loss during workup.- Ensure the pH is appropriately adjusted during extractions. - Use a suitable solvent for extraction to ensure good product recovery.
Formation of Multiple Products Over-reaction leading to di-Boc.- Reduce the equivalents of Boc₂O. - Use a milder base (e.g., NaHCO₃).
Presence of urea byproduct.- Ensure slow addition of Boc₂O to the amine solution. - Consider a catalyst-free method in a water-acetone mixture.[1]
Oxidation of the sulfur atom.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents.
Difficulty in Purification Product and byproduct have similar polarity.- Optimize the solvent system for flash chromatography. A shallow gradient can improve separation. - Consider converting the product to a salt for purification, followed by neutralization.
Product is an oil and difficult to handle.- Attempt trituration with a non-polar solvent (e.g., hexanes) to induce solidification.[4] - Co-evaporate with a solvent like toluene to remove residual volatile impurities.

Experimental Protocols

Protocol 1: General Boc Protection using Boc₂O and a Base
  • Dissolve 4-aminotetrahydrothiopyran (1.0 eq) in a suitable solvent (e.g., dichloromethane, tetrahydrofuran, or a mixture of water and dioxane).

  • Add a base (e.g., triethylamine (1.5 eq) or sodium bicarbonate (2.0 eq)).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq) portion-wise or as a solution in the reaction solvent.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a dilute aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Catalyst-Free Boc Protection in Water-Acetone[1]
  • In a round-bottom flask, add 4-aminotetrahydrothiopyran (1.0 eq) to a mixture of water and acetone (e.g., 9.5:0.5 v/v).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 eq) to the mixture.

  • Stir vigorously at room temperature. The reaction is often complete within a short period (15-60 minutes). Monitor by TLC.

  • Add dichloromethane to the reaction mixture and stir.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_amine Dissolve 4-aminotetrahydro- thiopyran prep_base Add Base (e.g., TEA, NaHCO₃) prep_amine->prep_base add_boc Add Boc₂O prep_base->add_boc stir Stir at RT add_boc->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Purify (Chromatography) extract->purify end End purify->end start Start start->prep_amine

Caption: Experimental workflow for Boc protection.

troubleshooting_workflow start Problem Encountered incomplete_rxn Incomplete Reaction? start->incomplete_rxn side_products Side Products Observed? incomplete_rxn->side_products No solution1 Increase Boc₂O/Base Increase Temp/Time incomplete_rxn->solution1 Yes purification_issue Purification Issues? side_products->purification_issue No solution2 Control Stoichiometry Use Milder Base Inert Atmosphere side_products->solution2 Yes solution3 Optimize Chromatography Consider Trituration purification_issue->solution3 Yes end Problem Resolved purification_issue->end No solution1->end solution2->end solution3->end

Caption: Troubleshooting decision tree.

reaction_pathways cluster_side_reactions Potential Side Reactions amine 4-Aminotetrahydrothiopyran desired_product N-Boc-4-aminotetrahydrothiopyran amine->desired_product Desired Pathway diboc Di-Boc Product amine->diboc Over-reaction urea Urea Byproduct amine->urea Isocyanate Intermediate sulfoxide Sulfoxide amine->sulfoxide Oxidation boc2o Boc₂O + Base boc2o->desired_product boc2o->diboc boc2o->urea

Caption: Reaction pathways and side products.

References

Troubleshooting

Technical Support Center: Deprotection of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the incomplete deprotection of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate. This resource is intended for resea...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the incomplete deprotection of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Incomplete deprotection of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate can be a frustrating issue. This guide provides a systematic approach to identifying and resolving common problems.

Visual Troubleshooting Workflow

G cluster_0 Start: Incomplete Deprotection Observed cluster_1 Initial Checks cluster_2 Problem Diagnosis cluster_3 Solutions cluster_4 Outcome start Incomplete Deprotection of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate reagents Verify Reagent Quality: - Fresh TFA or HCl solution? - Anhydrous solvent? start->reagents Start Here conditions Check Reaction Conditions: - Correct temperature? - Sufficient reaction time? reagents->conditions side_reaction Side Reaction Suspected? (e.g., S-alkylation by t-butyl cation) conditions->side_reaction If starting material is consumed but desired product is absent insufficient_acid Insufficient Acid Strength/Concentration? conditions->insufficient_acid If reagents and conditions are correct scavengers Add Scavengers: - Triisopropylsilane (TIS) - Water side_reaction->scavengers Yes increase_acid Increase Acid Concentration or Use Stronger Acid System (e.g., 4M HCl in dioxane) insufficient_acid->increase_acid Yes milder_conditions Consider Milder Conditions to Minimize Side Reactions scavengers->milder_conditions optimize_conditions Optimize Reaction Time and Temperature increase_acid->optimize_conditions complete Complete Deprotection optimize_conditions->complete milder_conditions->optimize_conditions

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Frequently Asked Questions (FAQs)

Q1: My Boc deprotection of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate is sluggish or incomplete. What are the common causes?

A1: Several factors can lead to incomplete deprotection:

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to fully cleave the Boc group. Ensure your acid (e.g., Trifluoroacetic acid - TFA) is fresh and not diluted by atmospheric moisture.

  • Reaction Time and Temperature: The reaction may require more time or a slightly elevated temperature to reach completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reagent Quality: Ensure the use of high-purity, anhydrous solvents and fresh reagents. Old or improperly stored TFA can be less effective.

Q2: I am observing an unexpected side product with a mass increase of 56 amu. What is this and how can I prevent it?

A2: This side product is likely the result of S-alkylation of the tetrahydrothiopyran ring by the tert-butyl cation generated during the deprotection. The sulfur atom in the ring is nucleophilic and can be attacked by the electrophilic tert-butyl cation.

Prevention:

  • Use of Scavengers: The most effective way to prevent tert-butylation is to add a scavenger to the reaction mixture. Scavengers are more nucleophilic than the sulfur atom and will preferentially trap the tert-butyl cation. Common scavengers include:

    • Triisopropylsilane (TIS)

    • Triethylsilane (TES)

    • Water (a small amount)

  • Milder Deprotection Conditions: Consider using a milder deprotection reagent such as 4M HCl in 1,4-dioxane. Thioethers are generally more stable under these conditions compared to strong TFA.

Q3: Can I use heat to drive the deprotection to completion?

A3: While gentle heating can sometimes improve the rate of deprotection, it can also promote side reactions, including S-alkylation and potential elimination pathways. If you choose to heat the reaction, do so cautiously and monitor for the formation of byproducts.

Q4: How can I monitor the progress of the deprotection reaction?

A4:

  • TLC: This is a quick and convenient method. The starting material (tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate) is non-polar, while the product (4-aminotetrahydrothiopyran) will be much more polar and will likely remain at the baseline without a suitable mobile phase (e.g., containing a small amount of base like triethylamine or ammonia in methanol). Staining with ninhydrin can help visualize the free amine product.

  • LC-MS: This is a more definitive method to monitor the disappearance of the starting material and the appearance of the product, as well as to detect any side products like the S-alkylated species.

Data Presentation

The following table summarizes common deprotection conditions and their expected outcomes.

Reagent SystemSolventTemperature (°C)Typical TimeExpected YieldPotential Side ProductsMitigation Strategies
50% TFADichloromethane (DCM)0 to RT1-4 h>90%S-alkylation (+56 amu)Add scavengers (TIS, water)
4M HCl1,4-DioxaneRT2-16 h>95%Minimal S-alkylationEnsure anhydrous conditions
20% TFADichloromethane (DCM)RT4-8 hVariableIncomplete reaction, S-alkylationIncrease TFA concentration or add scavengers

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a standard method for Boc deprotection.

  • Preparation: Dissolve tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Scavenger Addition (Recommended): Add a scavenger such as triisopropylsilane (TIS, 1.1 eq) to the solution.

  • Deprotection: Cool the mixture to 0 °C in an ice bath. Slowly add TFA (10-20 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The crude product can be purified by precipitation from a non-polar solvent (e.g., diethyl ether) or by silica gel chromatography using a mobile phase containing a small amount of a basic modifier (e.g., triethylamine or ammonium hydroxide in methanol).

Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane

This protocol uses milder acidic conditions and is less likely to cause S-alkylation.

  • Preparation: Dissolve tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate (1.0 eq) in a minimal amount of a co-solvent like methanol or DCM if necessary.

  • Deprotection: Add a solution of 4M HCl in 1,4-dioxane (10-20 eq).

  • Reaction: Stir the reaction mixture at room temperature for 2-16 hours. The product hydrochloride salt may precipitate from the solution. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, the solvent can be removed under reduced pressure. The resulting hydrochloride salt can often be used directly in the next step or can be neutralized by washing with a basic aqueous solution (e.g., saturated sodium bicarbonate) during an extractive work-up.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Boc Deprotection Mechanism A Boc-Protected Amine B Protonation of Carbonyl A->B + H+ C Loss of tert-Butyl Cation B->C D Carbamic Acid Intermediate C->D G S-Alkylation (Side Reaction) C->G + Thioether E Decarboxylation D->E - CO2 F Free Amine E->F H Tetrahydrothiopyran Ring H->G

Caption: Boc deprotection pathway and potential side reaction.

G cluster_0 Experimental Workflow A Dissolve Substrate in Anhydrous Solvent B Add Scavenger (Optional but Recommended) A->B C Add Acidic Reagent (TFA or HCl/Dioxane) B->C D Monitor Reaction (TLC, LC-MS) C->D E Work-up and Isolation D->E Upon Completion F Characterization (NMR, MS) E->F

Optimization

Technical Support Center: Purification of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the pur...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate.

Troubleshooting Guides

This section addresses common issues encountered during the purification of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate, offering potential causes and solutions in a question-and-answer format.

Problem: Low or No Recovery of the Product After Column Chromatography

  • Question: I performed column chromatography, but I'm not recovering my product. What could be the issue?

  • Answer: There are several potential reasons for low or no product recovery. The compound may have decomposed on the silica gel. It is advisable to check the stability of your compound on silica gel using a 2D-TLC experiment before performing column chromatography.[1] Another possibility is that the fractions containing the product were missed. It is recommended to collect smaller fractions and carefully monitor the elution profile using TLC. The product may be present in fractions that appear empty by visual inspection.

Problem: The Product is Impure After Column Chromatography

  • Question: My purified product is still contaminated with impurities. How can I improve the separation?

  • Answer: Impure fractions after column chromatography can result from several factors:

    • Column Overload: A general guideline is to load 1-2% of crude material relative to the weight of the silica gel. Overloading the column will lead to poor separation.

    • Inappropriate Mobile Phase: The chosen mobile phase may not provide adequate resolution. It is crucial to screen different solvent systems using Thin Layer Chromatography (TLC) to find an optimal mobile phase that maximizes the separation between the product and impurities. Aim for an Rf value of 0.2-0.4 for the target compound to achieve good separation.[1]

    • Co-elution of Impurities: If an impurity has a very similar polarity to the product, it may co-elute. In such cases, trying a different solvent system or a shallower gradient during elution might be necessary.

Problem: Streaking or Tailing of the Product Band on the TLC Plate and Column

  • Question: My compound is streaking on the TLC plate and the column, leading to poor separation. What causes this and how can I fix it?

  • Answer: Streaking is often observed with amine-containing compounds due to their interaction with the acidic silica gel. Although the amine in tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate is protected, residual basicity or interaction of the carbamate group with silica can still be a factor. Adding a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the mobile phase can help to improve the peak shape.

Problem: Difficulty in Removing Residual Solvent from the Purified Product

  • Question: I am having trouble completely removing the solvent from my purified product, which is a solid.

  • Answer: If high-boiling point solvents were used for elution, their removal can be challenging. Using a high-vacuum pump can help in removing residual solvent. Whenever possible, it is advisable to use lower-boiling point solvents for chromatography, such as ethyl acetate/hexanes instead of dichloromethane/methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during the synthesis and purification of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate?

A1: Common impurities may include unreacted 4-aminotetrahydrothiopyran, the di-Boc protected byproduct (di-tert-butyl tetrahydrothiopyran-4,4-diylbiscarbamate), and residual reagents from the protection reaction, such as di-tert-butyl dicarbonate ((Boc)₂O). The starting amine is significantly more polar than the desired mono-Boc product, while the di-Boc byproduct is less polar.

Q2: How can I visualize tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate on a TLC plate?

A2: Since tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate lacks a strong UV chromophore, visualization under a UV lamp may be difficult. Chemical staining is often necessary. A potassium permanganate (KMnO₄) stain is effective for visualizing compounds with functional groups that can be oxidized, such as the carbamate and the sulfide.[1] Alternatively, a ninhydrin stain can be used, which may visualize the carbamate after gentle heating, which can cause in-situ deprotection.

Q3: Is it possible to purify tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate without using column chromatography?

A3: If the Boc-protection reaction is very clean and selective, it might be possible to achieve sufficient purity through a liquid-liquid extraction workup. This would typically involve washing the organic layer with dilute acidic and basic aqueous solutions to remove unreacted amine and other polar impurities. However, for high-purity requirements, column chromatography is generally the recommended method.

Q4: What are the recommended storage conditions for purified tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate?

Data Presentation

The following tables provide representative data for typical purification parameters and expected outcomes based on the purification of analogous tert-butyl carbamates. Note that optimal conditions for tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate may vary.

Table 1: Typical Column Chromatography Parameters

ParameterTypical Value / RangeNotes
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase chromatography.
Mobile Phase Ethyl Acetate / HexaneA gradient of 10% to 50% ethyl acetate in hexane is often effective.[1]
Rf Value 0.2 - 0.4In the optimized mobile phase for good separation.[1]
Loading Capacity 1-2 g crude / 100 g silicaTo avoid column overloading and ensure good separation.

Table 2: Troubleshooting Guide Summary

IssuePotential CauseRecommended Solution
Low Product Yield Incomplete reactionMonitor reaction by TLC to ensure completion before purification.
Product loss during work-upEnsure proper phase separation during extractions; minimize transfer steps.
Impure Product Column was overloadedReduce the amount of crude material loaded (1:30 to 1:50 ratio of crude to silica gel by weight).
Mobile phase is too polarDecrease the polarity of the mobile phase.
Streaking on TLC Compound interaction with acidic silicaAdd ~0.5-1% triethylamine to the mobile phase.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general guideline for the purification of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate. Optimization may be required based on the specific impurity profile of the crude product.

  • Preparation of the Silica Gel Slurry: For every 1 gram of crude product, weigh out approximately 30-50 grams of silica gel (230-400 mesh). Create a slurry of the silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane).

  • Packing the Column: Pour the slurry into the column and allow the silica gel to settle, ensuring uniform and air-free packing. Drain the excess solvent until the solvent level is just above the top of the silica gel bed.

  • Sample Loading: Dissolve the crude tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate in a minimal amount of the mobile phase or a more polar solvent like dichloromethane if necessary. Carefully apply the sample solution to the top of the silica gel bed. Allow the sample to adsorb onto the silica gel.

  • Elution: Begin elution with the initial non-polar mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC using an appropriate staining agent (e.g., potassium permanganate).

  • Isolation of Pure Product: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization

If the product is a solid and a suitable solvent is found, recrystallization can be an effective purification method.

  • Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Test small amounts of the crude product in various solvents (e.g., hexanes, ethyl acetate, isopropanol, or mixtures) to find a suitable system.

  • Dissolution: In a flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent needed for complete dissolution.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate TLC_Analysis TLC Analysis for Solvent System Optimization Crude_Product->TLC_Analysis Sample Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Load Crude TLC_Analysis->Column_Chromatography Optimized Mobile Phase Fraction_Analysis TLC Analysis of Fractions Column_Chromatography->Fraction_Analysis Collect Fractions Pure_Fractions Combine Pure Fractions Fraction_Analysis->Pure_Fractions Identify Pure Fractions Solvent_Removal Solvent Removal (Rotary Evaporation) Pure_Fractions->Solvent_Removal Final_Product Purified Product Solvent_Removal->Final_Product Purity_Check Purity and Identity Confirmation (NMR, LC-MS) Final_Product->Purity_Check

Caption: A general workflow for the purification and analysis of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate.

Troubleshooting_Logic Start Impure Product after Column Chromatography Check_Overloading Was the column overloaded? Start->Check_Overloading Check_Mobile_Phase Is the mobile phase optimal? Check_Overloading->Check_Mobile_Phase No Reduce_Load Reduce sample load (e.g., 1:50 crude:silica) Check_Overloading->Reduce_Load Yes Check_Streaking Is there streaking on the TLC? Check_Mobile_Phase->Check_Streaking Yes Optimize_Solvent Re-optimize mobile phase using TLC (aim for Rf 0.2-0.4) Check_Mobile_Phase->Optimize_Solvent No Add_Base Add ~0.5-1% Triethylamine to the mobile phase Check_Streaking->Add_Base Yes Pure_Product Pure Product Check_Streaking->Pure_Product No Reduce_Load->Pure_Product Optimize_Solvent->Pure_Product Add_Base->Pure_Product

Caption: Troubleshooting logic for addressing an impure product after column chromatography.

References

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate

Welcome to the technical support center for the synthesis of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate. This resource is designed for researchers, scientists, and drug development professionals to provide troublesho...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate?

A1: The most prevalent and straightforward method is the Boc protection of tetrahydrothiopyran-4-amine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This reaction is typically performed in a biphasic system of an organic solvent and water.

Q2: I am observing a low yield in my reaction. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete reaction: This could be due to insufficient reaction time, inadequate mixing (especially in a biphasic system), or a weak base.

  • Side reactions: The formation of N,N-di-Boc protected amine can occur, though it is generally minimal with secondary amines.

  • Product loss during workup: The product has some solubility in water, so extensive extraction with a suitable organic solvent is crucial.

  • Poor quality of starting materials: Ensure the tetrahydrothiopyran-4-amine and Boc₂O are of high purity.

Q3: My starting material, tetrahydrothiopyran-4-amine, is poorly soluble in the reaction solvent. What can I do?

A3: Poor solubility can hinder the reaction. Consider the following:

  • Solvent choice: While ethers like tert-butyl methyl ether (TBME) are common, you could explore other solvents like tetrahydrofuran (THF) or dioxane, which may offer better solubility.

  • Biphasic system: Using a mixture of an organic solvent and water with a phase-transfer catalyst can sometimes improve reaction rates for poorly soluble starting materials.

  • Temperature: Gently warming the reaction mixture might improve solubility, but this should be done cautiously to avoid decomposition of Boc₂O.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by Thin-Layer Chromatography (TLC). The product, tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate, will have a higher Rf value than the starting amine. Staining with ninhydrin can be used to visualize the amine starting material, which will appear as a colored spot, while the Boc-protected product will not stain.

Q5: What are the common side products, and how can I minimize them?

A5: A potential side product is the di-Boc protected amine. To minimize its formation, it is advisable to use a slight excess of the amine relative to the Boc₂O or to add the Boc₂O portion-wise to the reaction mixture. Another potential issue is the hydrolysis of Boc₂O, which can be minimized by controlling the temperature and using an appropriate base.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Ineffective baseUse a stronger base like sodium hydroxide.
Low reaction temperatureAllow the reaction to proceed at room temperature for a sufficient duration.
Poor mixing in a biphasic systemEnsure vigorous stirring to maximize the interfacial area between the two phases.
Multiple Products Observed on TLC Formation of di-Boc protected amineUse a slight excess of the amine starting material.
Impurities in starting materialsPurify the starting materials before use.
Difficulty in Product Isolation Product remains in the aqueous layerPerform multiple extractions with a suitable organic solvent (e.g., TBME, ethyl acetate).
Emulsion formation during workupAdd brine to the separatory funnel to break the emulsion.
Product is an oil instead of a solid Residual solventEnsure the product is thoroughly dried under high vacuum.
ImpuritiesPurify the product by column chromatography or recrystallization.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate.

Protocol 1: Biphasic Reaction with Sodium Hydroxide

This protocol is adapted from patent WO2006108113A2 and has a reported yield of 98%.

Materials:

  • Tetrahydrothiopyran-4-amine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • tert-Butyl methyl ether (TBME)

  • Water

  • Brine

Procedure:

  • To a solution of tetrahydrothiopyran-4-amine (1 equivalent) in a mixture of tert-butyl methyl ether and water, add sodium hydroxide (1.1 equivalents).

  • Stir the mixture vigorously at room temperature.

  • To the stirring mixture, add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in tert-butyl methyl ether dropwise over 30 minutes.

  • Continue to stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction progress by TLC until the starting amine is no longer visible.

  • Separate the organic layer.

  • Extract the aqueous layer with tert-butyl methyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate as a white solid.

Data Presentation

The following table summarizes various reported and general conditions for the synthesis of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate.

Parameter Method 1 (WO2006108113A2) General Method 2 General Method 3
Starting Amine Tetrahydrothiopyran-4-amineTetrahydrothiopyran-4-amineTetrahydrothiopyran-4-amine
Reagent Di-tert-butyl dicarbonateDi-tert-butyl dicarbonateDi-tert-butyl dicarbonate
Base Sodium HydroxideTriethylamineSodium Bicarbonate
Solvent tert-Butyl methyl ether / WaterDichloromethaneDioxane / Water
Temperature Room Temperature0 °C to Room TemperatureRoom Temperature
Reaction Time 16 hours2-4 hours12-18 hours
Yield 98%Typically >90%Typically >85%
Purity High (recrystallization may not be needed)High (purification often required)Good (purification often required)

Visualizations

Experimental Workflow for Protocol 1

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start amine_sol Dissolve Tetrahydrothiopyran-4-amine in TBME/Water start->amine_sol add_base Add NaOH amine_sol->add_base add_boc Add Boc₂O solution dropwise add_base->add_boc react Stir at RT for 16h add_boc->react monitor Monitor by TLC react->monitor separate Separate Layers monitor->separate Reaction Complete extract Extract Aqueous Layer with TBME separate->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate product Final Product concentrate->product troubleshooting_low_yield cluster_incomplete Incomplete Reaction cluster_side_products Side Products cluster_workup_loss Workup Loss start Low Yield Observed check_tlc Check TLC of crude product start->check_tlc extend_time Extend reaction time check_tlc->extend_time Starting material present check_amine_eq Use slight excess of amine check_tlc->check_amine_eq Multiple spots observed more_extractions Increase number of extractions check_tlc->more_extractions Clean reaction, low recovery increase_stirring Increase stirring speed extend_time->increase_stirring stronger_base Use a stronger base (e.g., NaOH) increase_stirring->stronger_base add_boc_slowly Add Boc₂O portion-wise check_amine_eq->add_boc_slowly use_brine Use brine to break emulsions more_extractions->use_brine

Optimization

Alternative reagents for the synthesis of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate. It offers troubleshooting...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate. It offers troubleshooting for common experimental issues, answers to frequently asked questions, and detailed protocols for alternative synthetic reagents.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction with di-tert-butyl dicarbonate ((Boc)₂O) is sluggish or incomplete. What are potential causes and solutions?

A1: Incomplete reactions are common and can be attributed to several factors:

  • Insufficient Base: The reaction typically requires a base to deprotonate the amine, increasing its nucleophilicity. Ensure you are using an adequate amount of a suitable base like triethylamine (TEA), diisopropylethylamine (DIPEA), or sodium bicarbonate.

  • Poor Solubility: The starting material, 4-aminotetrahydrothiopyran, may have limited solubility in certain organic solvents. Consider using a solvent system that can dissolve both the amine and the Boc reagent, such as a mixture of THF and water, or dioxane.

  • Reagent Quality: Di-tert-butyl dicarbonate can degrade over time, especially if exposed to moisture. Use a fresh bottle or a recently opened container for best results.

  • Steric Hindrance: While less of an issue with this substrate, highly hindered amines can react slowly. Increasing the reaction temperature or switching to a more reactive Boc-donating reagent may be necessary.

Q2: I am observing the formation of a di-Boc protected amine as a side product. How can this be minimized?

A2: The formation of N,N-di-Boc derivatives can occur, particularly with primary amines. To minimize this side product, consider the following strategies:

  • Catalyst-Free Conditions in Water: Performing the reaction in water without a catalyst can lead to highly chemoselective mono-N-Boc protection.

  • Use of Protic Solvents: Employing protic solvents like methanol or ethanol can also favor the formation of the mono-Boc product, often without the need for a base.

  • Controlled Stoichiometry: Careful, dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O) can help reduce over-reaction. Using a slight excess (1.05-1.1 equivalents) is often sufficient.

Q3: My substrate contains both an amine and a hydroxyl group. How can I achieve selective N-protection over O-protection?

A3: Di-tert-butyl dicarbonate can react with alcohols to form tert-butyl carbonates. To favor N-protection:

  • pH Control: In aqueous media, adjusting the pH to a level where the amine is more nucleophilic will enhance selectivity.

  • Solvent Choice: As mentioned, catalyst-free conditions in water have been shown to be highly chemoselective for N-protection.

  • Avoid Strong Lewis Acids: Certain catalysts, particularly strong Lewis acids, can promote O-protection.

Q4: Are there alternatives to di-tert-butyl dicarbonate ((Boc)₂O) that might offer better yields or selectivity?

A4: Yes, several alternative reagents can be used for the synthesis of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate. These may be advantageous in specific situations, such as with sensitive substrates or when trying to avoid certain side products. Some common alternatives include:

  • 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON): A crystalline and stable reagent that can provide high yields of Boc-protected amines.

  • tert-Butyl Phenyl Carbonate: A less reactive reagent that can offer higher selectivity for mono-protection in the presence of other nucleophilic groups.

  • Water-Mediated Catalyst-Free Synthesis: This environmentally friendly method uses water or a water-acetone mixture as the solvent and avoids the need for a catalyst, often resulting in high yields and clean reactions.

Alternative Reagent Performance

The following table summarizes the performance of various reagents for the N-tert-butoxycarbonylation of amines, providing a general expectation for the synthesis of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate.

ReagentTypical Yield (%)Typical Reaction TimeKey AdvantagesPotential Drawbacks
Di-tert-butyl dicarbonate ((Boc)₂O)85-98%1-12 hoursReadily available, high yielding.Can lead to di-Boc side products.
2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON)90-99%2-6 hoursStable crystalline solid, high yields.Byproduct removal may be necessary.
tert-Butyl Phenyl Carbonate70-90%12-24 hoursHigh selectivity for mono-protection.Slower reaction times.
Catalyst-Free (Water/Acetone)90-98%0.5-2 hoursEnvironmentally friendly, fast reactions, high chemoselectivity.Substrate solubility in water may be a limitation.

Experimental Protocols

Protocol 1: Synthesis using 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON)
  • Dissolution: Dissolve 4-aminotetrahydrothiopyran (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Base Addition: Add triethylamine (1.5 eq) to the solution.

  • Reagent Addition: Add Boc-ON (1.1 eq) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete, add water to the mixture and extract the product with ethyl acetate.

  • Purification: Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis using tert-Butyl Phenyl Carbonate
  • Dissolution: Dissolve 4-aminotetrahydrothiopyran (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).

  • Reagent Addition: Add tert-butyl phenyl carbonate (1.1 eq) to the solution.

  • Reaction Conditions: Stir the mixture at room temperature. The reaction may be gently heated (e.g., to 40-50 °C) to increase the rate.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. This reaction is generally slower and may require 12-24 hours for completion.

  • Work-up: After completion, concentrate the solution under reduced pressure. Partition the residue between ethyl acetate and water.

  • Purification: Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove any unreacted amine, followed by a wash with saturated sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Protocol 3: Catalyst-Free Synthesis in Water/Acetone
  • Suspension: Suspend 4-aminotetrahydrothiopyran (1.0 eq) in a 9.5:0.5 mixture of distilled water and acetone.

  • Reagent Addition: Add di-tert-butyl dicarbonate (1.1 eq) to the suspension at room temperature with vigorous stirring.

  • Reaction Monitoring: The reaction is often rapid and can be monitored by TLC. It is typically complete within 30 minutes to 2 hours.

  • Work-up: Upon completion, extract the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the pure product. Often, no further purification is necessary.[1]

Visual Guides

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification start_amine 4-Aminotetrahydro- thiopyran reaction Reaction (Solvent, Base/Catalyst, Temp) start_amine->reaction start_reagent Boc-Reagent ((Boc)₂O, Boc-ON, etc.) start_reagent->reaction workup Aqueous Work-up & Extraction reaction->workup Monitoring (TLC/LC-MS) purification Purification (Chromatography) workup->purification end_product tert-Butyl N-tetrahydro- thiopyran-4-ylcarbamate purification->end_product

Caption: General experimental workflow for the synthesis.

troubleshooting_logic cluster_incomplete Incomplete Reaction cluster_side_product Side Product Formation issue Experimental Issue incomplete Incomplete Reaction issue->incomplete side_product Di-Boc Formation issue->side_product sol_base Check Base Stoichiometry incomplete->sol_base sol_solubility Improve Solubility incomplete->sol_solubility sol_reagent Use Fresh Reagent incomplete->sol_reagent sol_catalyst_free Use Catalyst-Free Water Method side_product->sol_catalyst_free sol_protic Use Protic Solvent side_product->sol_protic sol_stoichiometry Control Stoichiometry side_product->sol_stoichiometry

Caption: Troubleshooting guide for common synthesis issues.

References

Troubleshooting

Technical Support Center: Purification of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate. This resource is intended for researc...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate?

A1: The most common impurities typically arise from the starting materials and reagents used in the Boc protection reaction. These can include:

  • Unreacted Tetrahydrothiopyran-4-amine: The starting amine may not have fully reacted.

  • Di-tert-butyl dicarbonate (Boc₂O) and its byproducts: Excess Boc anhydride and its main decomposition byproduct, tert-butanol, are common impurities.[1]

  • Di-Boc protected amine: A small amount of the starting amine may become di-protected, especially if reaction conditions are not carefully controlled.

  • Oxidation products: The sulfur atom in the tetrahydrothiopyran ring is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide or sulfone derivatives.

Q2: Which purification techniques are most effective for removing these impurities?

A2: The choice of purification method depends on the nature of the impurities and the desired final purity of the product. The most common and effective techniques are:

  • Flash Column Chromatography: This is a widely used and effective method for separating the desired product from both more and less polar impurities.[2]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective and scalable method for achieving high purity.

  • Preparative High-Performance Liquid Chromatography (HPLC): For achieving the highest purity levels, particularly for analytical standards or late-stage drug development, preparative HPLC is the method of choice.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of column chromatography. For visualizing tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate and related amines on a TLC plate, staining with ninhydrin or potassium permanganate is often effective.[2] For HPLC, a UV detector (monitoring at a low wavelength like 210 nm) or a universal detector such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be used, as the carbamate does not have a strong UV chromophore.[3][4]

Troubleshooting Guides

Flash Column Chromatography

Problem: Poor separation of the product from impurities.

CauseTroubleshooting Action
Inappropriate mobile phase polarity. Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the product to ensure good separation on the column.
Column overloading. Reduce the amount of crude material loaded. A general guideline is a 1:30 to 1:50 ratio of crude product to silica gel by weight.[2]
Co-elution of impurities. Consider using a shallower solvent gradient or switching to an isocratic elution with a less polar solvent system to improve resolution.

Problem: Product is not eluting from the column or is eluting very slowly.

CauseTroubleshooting Action
Mobile phase is not polar enough. Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
Strong interaction with silica gel. Amines can interact strongly with the acidic silica gel, leading to tailing. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can help to improve peak shape and elution.[5]
Recrystallization

Problem: The compound "oils out" instead of forming crystals.

CauseTroubleshooting Action
Solution is supersaturated. Add a small amount of additional hot solvent to dissolve the oil, and then allow it to cool more slowly.
Cooling the solution too quickly. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod can be helpful.
Inappropriate solvent system. Experiment with different solvent systems. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvent pairs include ethanol/water, and ethyl acetate/hexanes.[6]

Problem: Low recovery of the purified product.

CauseTroubleshooting Action
Too much solvent was used. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
The product is significantly soluble in the cold solvent. Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize the amount of product remaining in the mother liquor.

Experimental Protocols

General Protocol for Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the top of the silica gel bed.

  • Elution: Begin elution with the initial mobile phase. The polarity can be gradually increased (gradient elution) to elute the compounds. For example, starting with 5% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

General Protocol for Recrystallization
  • Dissolution: In a flask, add the crude solid and a small amount of a suitable solvent (e.g., isopropanol, ethyl acetate, or a mixture like ethyl acetate/hexanes). Heat the mixture to boiling while stirring to dissolve the solid. Add the minimum amount of hot solvent required to achieve complete dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis raw_material Crude tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate purification_method Select Purification Method (Chromatography or Recrystallization) raw_material->purification_method monitoring Monitor Fractions/Purity (TLC/HPLC) purification_method->monitoring isolation Isolate Pure Fractions/ Crystals monitoring->isolation characterization Characterize Product (NMR, MS, etc.) isolation->characterization final_product Pure Product characterization->final_product

Caption: General experimental workflow for the purification and analysis of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate.

troubleshooting_logic cluster_impurities Common Impurities cluster_actions Corrective Actions start Impure Product After Initial Purification check_impurities Identify Impurities by TLC/HPLC start->check_impurities starting_material Unreacted Starting Amine check_impurities->starting_material High Rf Impurity reagent_byproduct Boc₂O Byproducts check_impurities->reagent_byproduct Mid/Low Rf Impurity side_product Oxidized Sulfur Species check_impurities->side_product Polar Impurity optimize_chromatography Optimize Chromatography (Solvent, Gradient) starting_material->optimize_chromatography reagent_byproduct->optimize_chromatography side_product->optimize_chromatography recrystallize Perform Recrystallization optimize_chromatography->recrystallize If Solid hplc_purification Consider Preparative HPLC recrystallize->hplc_purification For Higher Purity

Caption: Troubleshooting logic for addressing impure tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate after initial purification attempts.

References

Optimization

Technical Support Center: Crystallization of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate

Welcome to the technical support center for the crystallization of tert-butyl N-tetrahydrothiopyran-4-ylcarbamate. This resource is designed for researchers, scientists, and drug development professionals to provide guid...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the crystallization of tert-butyl N-tetrahydrothiopyran-4-ylcarbamate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting advice for obtaining this compound in a crystalline solid form.

Troubleshooting Crystallization Issues

This guide addresses common problems encountered during the crystallization of tert-butyl N-tetrahydrothiopyran-4-ylcarbamate in a question-and-answer format.

Q1: My product has separated as an oil instead of a solid. How can I induce crystallization?

"Oiling out" is a common issue where the compound separates from the solution as a supersaturated liquid or at a temperature above its melting point. Here are several strategies to address this:

  • Ensure Complete Solvent Removal: Residual solvents from the reaction workup can inhibit crystallization. Ensure your crude product is a viscous oil or a dry foam by drying under a high vacuum.

  • Trituration: If you have an oily product after solvent evaporation, trituration with a non-polar solvent in which the compound is insoluble can induce solidification.[1] Weak polar solvents such as n-hexane, cyclohexane, or diethyl ether are often effective.[2]

  • Re-dissolve and Slow Cooling: Reheat the solution to re-dissolve the oil. You may need to add a small amount of additional "good" solvent. Then, allow the solution to cool much more slowly. A slower cooling rate provides more time for the crystal lattice to form correctly.

  • Seeding: If you have a small amount of crystalline material, add a "seed crystal" to the cooled, supersaturated solution to initiate crystallization.

  • Solvent-Antisolvent System: Dissolve the oily compound in a minimum amount of a "good" solvent (one in which it is highly soluble). Then, slowly add an "anti-solvent" (one in which it is poorly soluble) until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to clarify the solution and then allow it to cool slowly.

Q2: No crystals are forming, even after cooling the solution for an extended period. What should I do?

If crystals do not form, the solution may not be sufficiently supersaturated, or there may be impurities inhibiting crystallization.

  • Increase Concentration: The solution may be too dilute. Try evaporating some of the solvent to increase the concentration of the compound and then attempt to cool and crystallize again.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Try a Different Solvent System: The solubility profile of your compound may not be ideal for the chosen solvent. Experiment with different solvent systems. Common choices for carbamates include mixtures of a polar solvent with a non-polar anti-solvent.[3][4]

  • Purification: If the crude product is impure, this can significantly hinder crystallization. Consider purifying a small sample by column chromatography to obtain a pure amorphous solid, which can then be used to screen for crystallization conditions.

Q3: The crystallization process resulted in a very low yield. What are the possible reasons?

A low yield can be attributed to several factors during the crystallization process.

  • Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor. Use the minimum amount of hot solvent required to dissolve your product.

  • Washing with a "Good" Solvent: Washing the collected crystals with a solvent in which they are soluble will lead to product loss. Always wash the crystals with a small amount of the cold "anti-solvent" or the cold crystallization solvent mixture.

  • Premature Crystallization: If the product crystallizes too early, for instance during hot filtration to remove insoluble impurities, you will lose product. Ensure the filtration apparatus is pre-heated and the transfer is done quickly.

Frequently Asked Questions (FAQs)

Q: What are the general solubility characteristics of tert-butyl N-tetrahydrothiopyran-4-ylcarbamate?

A: While specific quantitative solubility data is not widely available in the public domain, a qualitative prediction can be made based on its structure. The molecule has a non-polar tert-butyl group and a tetrahydrothiopyran ring, which suggest solubility in non-polar and weakly polar organic solvents. The presence of the polar carbamate group will enhance solubility in more polar solvents.[5] A summary of predicted solubility is provided in the table below.

Q: Are there any known stability issues with tert-butyl N-tetrahydrothiopyran-4-ylcarbamate?

A: Carbamates, in general, can be sensitive to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.[6] It is advisable to maintain a neutral pH during workup and purification. The N-Boc protecting group is known to be labile to strong acids.[7]

Q: Is there a known melting point for tert-butyl N-tetrahydrothiopyran-4-ylcarbamate?

Data Presentation

Table 1: Predicted Qualitative Solubility of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate

This table provides a predicted solubility profile based on the structural features of the molecule and data for analogous compounds. "High" solubility is predicted for solvents likely to dissolve the compound at >50 mg/mL, "Moderate" for 10-50 mg/mL, and "Low" for <10 mg/mL. It is highly recommended to perform experimental solubility tests.

Solvent ClassSolventPredicted SolubilityRationale
Non-polar Hexane, HeptaneLow to ModerateThe non-polar alkyl and thioether components favor solubility, but the polar carbamate group limits it.
TolueneModerate to HighThe aromatic ring can interact favorably with the non-polar parts of the molecule.
Polar Aprotic Dichloromethane (DCM)HighDCM is a versatile solvent for compounds with mixed polarity.[8]
Tetrahydrofuran (THF)HighTHF's polarity and hydrogen bond accepting ability should effectively solvate the molecule.
Ethyl Acetate (EtOAc)HighA good solvent for many carbamates.
AcetoneHighA polar aprotic solvent that should readily dissolve the compound.
Acetonitrile (ACN)ModerateThe polarity should facilitate dissolution.
Dimethylformamide (DMF)HighA highly polar solvent capable of dissolving a wide range of organic compounds.[8]
Dimethyl Sulfoxide (DMSO)HighSimilar to DMF, it is a strong polar solvent.[8]
Polar Protic Methanol, EthanolModerateThe carbamate group can hydrogen bond with protic solvents, but the non-polar regions may limit high solubility.
WaterLow / InsolubleThe significant non-polar character of the molecule will likely make it poorly soluble in water.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization

This protocol outlines a general method for the recrystallization of tert-butyl N-tetrahydrothiopyran-4-ylcarbamate. The choice of solvent is critical and should be determined through small-scale trials.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and with heating. A good single solvent will dissolve the compound when hot but not when cold. Alternatively, identify a "good" solvent (dissolves the compound at room temperature) and a "poor" or "anti-solvent" (compound is insoluble). Common solvent systems for carbamates include ethyl acetate/hexanes, acetone/hexanes, or THF/hexanes.[3]

  • Dissolution: Place the crude, dry solid in an appropriately sized Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent (or the single recrystallization solvent) and heat the mixture with stirring (e.g., on a hot plate) until the solid dissolves completely. If using a single solvent, add it in small portions until the solid just dissolves at the boiling point.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Single Solvent: Remove the flask from the heat and allow it to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

    • Solvent/Anti-solvent: To the dissolved compound in the "good" solvent, add the "anti-solvent" dropwise with swirling at room temperature or while warm until the solution becomes persistently cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold "anti-solvent" or the cold crystallization solvent mixture to remove any remaining impurities from the mother liquor.

  • Drying: Dry the crystals under a vacuum to a constant weight.

Protocol 2: Determining Qualitative Solubility

This protocol can be used to experimentally determine a suitable solvent for crystallization.

  • Place approximately 10-20 mg of the compound into several small test tubes.

  • To each tube, add 0.5 mL of a different solvent from Table 1.

  • Observe the solubility at room temperature by agitating the mixture.

  • If the compound is insoluble at room temperature, gently heat the test tube and observe if it dissolves.

  • If the compound dissolves upon heating, allow the solution to cool to room temperature and then in an ice bath to see if crystals form.

  • A suitable solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, and which allows for the formation of crystals upon cooling.

Mandatory Visualizations

Troubleshooting_Workflow start Start: Crude Product (tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate) is_solid Is the product a solid? start->is_solid oiling_out Product is an oil is_solid->oiling_out No crystallization_setup Set up for Crystallization: - Select solvent system - Dissolve in minimum hot solvent is_solid->crystallization_setup Yes induce_crystallization Induce Crystallization: - Triturate with anti-solvent - Seeding - Slow cooling - Re-dissolve & add more solvent oiling_out->induce_crystallization induce_crystallization->crystallization_setup cool_solution Cool solution slowly crystallization_setup->cool_solution crystals_form Do crystals form? cool_solution->crystals_form no_crystals No Crystals Form crystals_form->no_crystals No collect_crystals Collect Crystals (Vacuum Filtration) crystals_form->collect_crystals Yes troubleshoot_no_crystals Troubleshoot: - Increase concentration - Scratch flask - Try new solvent system - Re-purify no_crystals->troubleshoot_no_crystals troubleshoot_no_crystals->crystallization_setup check_yield Check Yield collect_crystals->check_yield low_yield Low Yield check_yield->low_yield Low end End: Pure Crystalline Product check_yield->end Acceptable troubleshoot_low_yield Troubleshoot: - Check amount of solvent used - Ensure proper washing solvent - Check for premature crystallization low_yield->troubleshoot_low_yield troubleshoot_low_yield->end

Caption: Troubleshooting workflow for crystallization.

Solvent_Selection_Logic start Start: Crude Product solubility_test Test solubility in a potential solvent start->solubility_test is_soluble_cold Soluble at room temp? solubility_test->is_soluble_cold is_soluble_hot Soluble when hot? is_soluble_cold->is_soluble_hot No good_for_solvent_antisolvent Use as 'good' solvent in a solvent/anti-solvent pair is_soluble_cold->good_for_solvent_antisolvent Yes try_another_solvent Try another solvent is_soluble_hot->try_another_solvent No check_crystallization Does it crystallize on cooling? is_soluble_hot->check_crystallization Yes try_another_solvent->solubility_test check_crystallization->try_another_solvent No good_single_solvent Good single solvent for recrystallization check_crystallization->good_single_solvent Yes

Caption: Logic for selecting a suitable recrystallization solvent.

References

Troubleshooting

Preventing oxidation of the sulfur atom in tetrahydrothiopyran

For Researchers, Scientists, and Drug Development Professionals This technical support center provides comprehensive guidance on preventing the oxidation of the sulfur atom in tetrahydrothiopyran (THTP). Below, you will...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the oxidation of the sulfur atom in tetrahydrothiopyran (THTP). Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to maintain the integrity of your THTP and ensure the success of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the handling, storage, and use of tetrahydrothiopyran that may indicate or lead to sulfur oxidation.

Issue 1: My THTP has developed a yellow or brown tint.
  • Immediate Action: Cease using the discolored compound in experiments where high purity is essential, as a color change often indicates degradation.[1]

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the THTP is stored in a cool, dark, and dry place, inside a tightly sealed, opaque or amber container to protect it from light, atmospheric oxygen, and moisture.[1]

    • Assess Purity: Perform a purity analysis using a method like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to quantify the level of degradation products, such as the corresponding sulfoxide or sulfone.[1]

  • Future Prevention:

    • Rigorously adhere to recommended storage conditions.

    • If the compound is used frequently, consider aliquoting the bulk supply into smaller, single-use containers to minimize repeated exposure of the entire batch to air and moisture.[1]

Issue 2: My reaction yields are lower than expected.
  • Probable Cause: The stability of THTP could be compromised, leading to a lower concentration of the active starting material. Degradation of THTP can result in lower-than-expected yields.[2]

  • Troubleshooting Steps:

    • Confirm Reagent Purity: Before beginning your experiment, verify the purity of your THTP, especially if it has been stored for an extended period.[2]

    • Check Reaction Compatibility: Be aware that THTP is susceptible to oxidation. Strong oxidizing agents in your reaction can lead to the formation of sulfoxides and sulfones, consuming your starting material.[2]

    • Run a Control Experiment: Use a fresh, unopened batch of THTP as a control to compare yields and determine if the stability of your stored reagent is the issue.[2]

Issue 3: I am observing unexpected peaks in my analytical data (e.g., HPLC, LC-MS, NMR).
  • Probable Cause: These peaks likely correspond to oxidation byproducts, primarily tetrahydrothiopyran-1-oxide (the sulfoxide) and tetrahydrothiopyran-1,1-dioxide (the sulfone). The sulfur atom in thioethers is nucleophilic and susceptible to oxidation.[3][4]

  • Troubleshooting Steps:

    • Characterize Byproducts: If possible, isolate and characterize the impurities or compare their spectral data with known standards for THTP-sulfoxide and THTP-sulfone.

    • Review Experimental Conditions: Scrutinize your protocol for any potential sources of oxidation. This includes exposure to air, use of solvents that are not deoxygenated, or the presence of even mild oxidizing agents.[5]

    • Purify the Starting Material: If oxidation of the starting material is suspected, purify the THTP by flash column chromatography before use.

Data Summary: Troubleshooting Common Issues
Observed Issue Probable Cause(s) Recommended Actions
Discoloration (Yellow/Brown)Exposure to light, heat, or air (oxygen).[1]Verify storage conditions; assess purity; aliquot for future use.
Lower Reaction YieldDegradation of THTP; presence of oxidizing agents.[2]Confirm purity of THTP; run a control experiment; ensure reaction conditions are non-oxidizing.
Unexpected Analytical PeaksFormation of sulfoxide and/or sulfone byproducts.[2][3]Characterize byproducts; review protocol for sources of oxidation; purify starting material.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of sulfur oxidation in tetrahydrothiopyran?

The sulfur atom in THTP is susceptible to oxidation due to the nucleophilic nature of thioethers.[4] The primary causes are:

  • Atmospheric Oxygen: Prolonged exposure to air can lead to slow oxidation.[1]

  • Chemical Oxidants: Reaction with strong or even mild oxidizing agents (e.g., hydrogen peroxide, peroxyacids, ozone) will readily convert the thioether to a sulfoxide and subsequently to a sulfone.[2][3]

  • Light and Heat: Exposure to light and elevated temperatures can accelerate degradation and oxidation processes.[1]

Q2: What are the ideal storage conditions to prevent THTP oxidation?

To ensure the long-term stability of THTP, it is crucial to minimize its exposure to oxygen, light, and moisture.

Data Summary: Recommended Storage Conditions
Parameter Recommendation Rationale
Temperature Cool (e.g., 2-8 °C)Slows down the rate of degradation reactions.[1]
Light Exposure Store in a dark place or use an opaque/amber container.[1]Prevents photolytic degradation.[1]
Atmosphere Tightly sealed container. For high-purity applications, store under an inert atmosphere (Nitrogen or Argon).[1][2]Protects from atmospheric oxygen and moisture.[1]
Container Tightly sealed, chemically resistant container.Prevents contamination and exposure to air.[6]
Q3: What precautions should I take during my experiments to avoid unintended oxidation?
  • Use an Inert Atmosphere: For reactions sensitive to oxidation, it is critical to work under an inert atmosphere, such as nitrogen or argon.[2][7] This involves using specialized glassware and techniques to exclude air.

  • Deoxygenate Solvents: Before use, purge solvents with an inert gas (e.g., by bubbling nitrogen or argon through them) to remove dissolved oxygen.

  • Avoid Incompatible Reagents: Be mindful of all reagents in your reaction mixture. Avoid known oxidizing agents unless the specific goal is to oxidize the sulfur atom.[2]

Q4: How can I confirm if my THTP has oxidized?

The most common methods to detect oxidation are chromatographic and spectroscopic:

  • HPLC: A reverse-phase HPLC method can typically separate the non-polar THTP from its more polar oxidized counterparts, the sulfoxide and sulfone.[1]

  • TLC: Thin-Layer Chromatography can often show new, more polar spots corresponding to the oxidation products.

  • NMR Spectroscopy: ¹H and ¹³C NMR will show characteristic shifts in the protons and carbons adjacent to the sulfur atom upon oxidation.

Q5: Can I add stabilizers or antioxidants to THTP?

While the addition of stabilizers is not a common practice for pure reagents in synthesis, the principles of using antioxidants are relevant. Thioethers themselves can act as secondary antioxidants or "thiosynergists" in polymer applications, where they decompose hydroperoxides.[8][9] For laboratory synthesis, the most effective strategy is not to add an antioxidant but to prevent oxidation by maintaining proper storage and handling conditions, primarily through the exclusion of oxygen.

Experimental Protocols

Protocol 1: General Procedure for Handling THTP Under an Inert Atmosphere

This protocol describes the setup for a reaction using THTP where the exclusion of atmospheric oxygen is critical.

Materials:

  • Two-neck round-bottom flask (or single-neck with a septum-inlet adapter)

  • Magnetic stir bar

  • Rubber septa

  • Nitrogen or Argon gas source with a bubbler

  • Syringes and needles

  • Cannula (for liquid transfers)

  • Deoxygenated solvents

Methodology:

  • Glassware Preparation: Flame-dry or oven-dry all glassware and allow it to cool to room temperature under a stream of inert gas.

  • System Assembly: Assemble the glassware, add a stir bar, and seal all openings with rubber septa.

  • Purging the System: Insert a needle connected to the inert gas line through one septum. Insert a second "vent" needle in the same or another septum to allow air to escape. Flush the flask with inert gas for several minutes.[10]

  • Adding Reagents:

    • Solids (THTP): Briefly remove a septum, add the THTP quickly against a positive pressure of inert gas, and immediately reseal the flask. Re-purge the system for a few minutes.

    • Liquids (Solvents/Reagents): Use a dry, inert-gas-flushed syringe or a cannula to transfer deoxygenated liquids into the reaction flask through a septum.

  • Running the Reaction: Once all reagents are added, remove the vent needle. Maintain a positive pressure of inert gas throughout the reaction, typically by connecting the gas line to a bubbler or a balloon filled with the inert gas.[7]

  • Monitoring and Quenching: Take aliquots for reaction monitoring (e.g., TLC, HPLC) using a syringe. Once complete, cool the reaction if necessary before quenching as per your specific protocol.

Protocol 2: Purity Assessment of THTP by HPLC

This protocol provides a general method to detect the presence of THTP-sulfoxide and THTP-sulfone impurities.

Objective: To separate THTP from its primary oxidation products.

Materials:

  • THTP sample

  • HPLC-grade acetonitrile and water

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC system with a UV detector

Methodology:

  • Sample Preparation: Prepare a stock solution of the THTP sample at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.[1]

  • Chromatographic Conditions:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a linear gradient from 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm (or scan with a PDA detector to find the optimal wavelength).[1]

  • Analysis:

    • Inject the sample.

    • Expect THTP (less polar) to have a longer retention time than its more polar oxidation products, THTP-sulfoxide and THTP-sulfone.

    • The presence and area of the impurity peaks can be used to estimate the extent of oxidation. For accurate quantification, calibration with pure standards of the sulfoxide and sulfone is required.

Visualizations

OxidationPathway THTP Tetrahydrothiopyran (Thioether) Sulfoxide Tetrahydrothiopyran-1-oxide (Sulfoxide) THTP->Sulfoxide [O] Mild Oxidation Sulfone Tetrahydrothiopyran-1,1-dioxide (Sulfone) Sulfoxide->Sulfone [O] Strong Oxidation

Caption: Oxidation pathway of tetrahydrothiopyran to its sulfoxide and sulfone.

InertAtmosphereWorkflow start Start prep_glassware Flame/Oven-Dry Glassware start->prep_glassware cool_purge Cool Under Inert Gas Stream prep_glassware->cool_purge add_reagents Add THTP & Solvents via Syringe/Cannula cool_purge->add_reagents run_reaction Run Reaction Under Positive N2/Ar Pressure add_reagents->run_reaction monitor Monitor Reaction (TLC/HPLC) run_reaction->monitor monitor->run_reaction Incomplete quench Quench Reaction monitor->quench Complete end End quench->end

Caption: Experimental workflow for conducting a reaction under an inert atmosphere.

References

Optimization

Technical Support Center: Improving Chemoselectivity of α,β-Unsaturated Ketone Reductions

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges in the chemoselective re...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges in the chemoselective reduction of α,β-unsaturated ketones.

Frequently Asked Questions (FAQs)

Q1: What are the main competing reactions when reducing an α,β-unsaturated ketone?

When reducing an α,β-unsaturated ketone (also known as an enone), two primary pathways compete:

  • 1,2-Reduction: Nucleophilic attack at the carbonyl carbon (C=O), yielding an allylic alcohol.

  • 1,4-Reduction (Conjugate Addition): Nucleophilic attack at the β-carbon of the alkene, which after tautomerization, yields a saturated ketone.

The outcome is highly dependent on the nature of the reducing agent and the reaction conditions.

Q2: What fundamental principle governs whether a 1,2- or 1,4-reduction occurs?

The selectivity can often be explained by Hard and Soft Acid-Base (HSAB) theory.[1][2]

  • Hard Nucleophiles (like organolithium reagents or "hardened" borohydrides) prefer to attack the harder electrophilic center, which is the carbonyl carbon. This favors 1,2-reduction .[1][3]

  • Soft Nucleophiles (like Gilman cuprates or thiolates) prefer to attack the softer electrophilic center, which is the β-carbon of the double bond. This favors 1,4-reduction .[3][4]

Q3: How does temperature influence the selectivity of the reduction?

Temperature is a critical parameter that can significantly impact chemoselectivity.[5][6] While the specific effect depends on the reaction, lower temperatures often increase selectivity by minimizing side reactions and favoring the kinetically controlled product. For instance, many selective reductions, such as those using DIBAL-H or Gilman reagents, are performed at low temperatures (e.g., -78 °C) to achieve high selectivity. Conversely, running a reaction at a higher temperature can sometimes favor the thermodynamically more stable product, but may also lead to a mixture of products.[7]

Q4: Can I reduce both the alkene and the ketone in one go?

Yes, achieving full reduction to a saturated alcohol is possible. This typically requires a two-step approach or a powerful reducing agent. For example, you could first perform a catalytic hydrogenation to reduce the C=C bond, followed by a standard sodium borohydride reduction of the resulting saturated ketone.[8] Alternatively, a very strong reducing agent like lithium aluminum hydride (LiAlH₄) might achieve this, but often with less control and potential side reactions.

Troubleshooting Guides

Problem 1: My reaction yields a mixture of the 1,2- (allylic alcohol) and 1,4- (saturated ketone) products, but I want to favor the allylic alcohol.

  • Cause: The reducing agent used is not "hard" enough or the conditions are not optimized for 1,2-selectivity. Standard sodium borohydride (NaBH₄) in an alcohol solvent can often give mixtures.[8][9]

  • Solution 1: Use the Luche Reduction. The Luche reduction is a highly effective method for the selective 1,2-reduction of enones.[1][9] It employs a combination of sodium borohydride (NaBH₄) and a lanthanide salt, most commonly cerium(III) chloride (CeCl₃). The cerium salt coordinates to the carbonyl oxygen, increasing its electrophilicity and "hardening" it, which directs the hydride attack to the carbonyl carbon.[1][2] This method consistently provides the allylic alcohol in high yield, suppressing the competing 1,4-addition.[9]

  • Solution 2: Use a Bulky, Hard Reducing Agent. Reagents like Diisobutylaluminium hydride (DIBAL-H) at low temperatures can also favor 1,2-reduction, although their selectivity can be substrate-dependent.

Problem 2: I am trying to synthesize the saturated ketone, but I am getting significant amounts of the allylic alcohol.

  • Cause: The nucleophile being used is too "hard" and is preferentially attacking the carbonyl group. This is common with Grignard or organolithium reagents.[10][11]

  • Solution 1: Use a Gilman Reagent (Lithium Dialkylcuprate). Gilman reagents (R₂CuLi) are soft nucleophiles and are the classic choice for 1,4-conjugate addition to α,β-unsaturated ketones.[4][10][12] They selectively attack the β-carbon, leading to the formation of an enolate, which is then protonated during workup to give the saturated ketone.[4][11]

  • Solution 2: Catalytic Hydrogenation. If you only wish to reduce the double bond without adding a carbon group, catalytic hydrogenation (e.g., H₂, Pd/C) is an excellent method. The catalyst will selectively reduce the alkene in the presence of the ketone.

  • Solution 3: Copper-Catalyzed Hydride Addition. Using a copper(I) salt catalyst in conjunction with a mild hydride source can promote selective 1,4-reduction.[11][13]

Problem 3: My Gilman reagent is not reacting or giving a low yield of the 1,4-adduct.

  • Cause 1: Reagent Quality. Gilman reagents are sensitive to air and moisture and can decompose if not prepared and handled under strictly inert conditions (e.g., argon or nitrogen atmosphere).

  • Solution 1: Ensure all glassware is oven- or flame-dried, use anhydrous solvents, and handle reagents carefully. Prepare the Gilman reagent fresh for best results.

  • Cause 2: Steric Hindrance. If the β-carbon of your enone is highly sterically hindered, the 1,4-addition may be slow or fail to proceed.

  • Solution 2: Consider using a less hindered Gilman reagent or a different synthetic route. The use of additives like Lewis acids (e.g., BF₃·OEt₂) can sometimes enhance the reactivity of cuprates.[14]

Data Presentation: Reagent Selectivity

The choice of reducing agent is the most critical factor in determining the reaction outcome. The following table summarizes the general selectivity of common reagents.

Reagent / SystemPrimary ProductSelectivityTypical ConditionsNotes
NaBH₄ / MeOH MixtureLow to Moderate0 °C to RTOften results in a mixture of 1,2- and 1,4-adducts.[3][8]
NaBH₄, CeCl₃ (Luche) Allylic Alcohol (1,2)High to ExcellentMeOH, 0 °C to RTHighly reliable for selective 1,2-reduction.[1][2][9]
LiAlH₄ Mixture / Over-reductionLowTHF, 0 °CVery strong; often reduces both functional groups.[15]
DIBAL-H Allylic Alcohol (1,2)Moderate to HighToluene or CH₂Cl₂, -78 °CSelectivity can be substrate-dependent.
R₂CuLi (Gilman Reagent) Saturated Ketone (1,4)ExcellentTHF or Et₂O, -78 °C to 0 °CThe standard method for 1,4-conjugate addition.[10][12]
H₂, Pd/C Saturated Ketone (1,4)ExcellentVarious Solvents, RTReduces the C=C bond, leaving the C=O intact.

Key Experimental Protocols

Protocol 1: Selective 1,2-Reduction via Luche Reduction

  • Objective: To reduce an α,β-unsaturated ketone to the corresponding allylic alcohol with high selectivity.

  • Methodology:

    • Dissolve the α,β-unsaturated ketone (1.0 eq) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.1 eq) in methanol at room temperature in an open flask (an inert atmosphere is not typically required).[9]

    • Stir the mixture until the salt is fully dissolved.

    • Cool the resulting solution to 0 °C in an ice bath.

    • Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 5-10 minutes. Vigorous gas evolution (H₂) will be observed.

    • Monitor the reaction by TLC. The reaction is typically complete within 30 minutes.

    • Quench the reaction by adding water or dilute HCl.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude allylic alcohol.

Protocol 2: Selective 1,4-Conjugate Addition using a Gilman Reagent

  • Objective: To add a methyl group to the β-position of an α,β-unsaturated ketone, yielding a saturated ketone.

  • Methodology:

    • Under an inert atmosphere (Argon), suspend copper(I) iodide (CuI, 1.0 eq) in anhydrous diethyl ether (Et₂O) in a flame-dried flask.

    • Cool the suspension to 0 °C.

    • Add methyllithium (MeLi, 2.0 eq) dropwise. The solution will typically change color as the lithium dimethylcuprate (Me₂CuLi) forms.

    • Cool the freshly prepared Gilman reagent to -78 °C (dry ice/acetone bath).

    • In a separate flask, dissolve the α,β-unsaturated ketone (1.0 eq) in anhydrous Et₂O and add this solution dropwise to the Gilman reagent at -78 °C.[12]

    • Stir the reaction at -78 °C and monitor by TLC.

    • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Allow the mixture to warm to room temperature, and extract the product with an organic solvent. Wash the organic layer, dry it over Na₂SO₄, filter, and concentrate to yield the crude saturated ketone.

Mandatory Visualizations

G cluster_start α,β-Unsaturated Ketone cluster_path1 1,2-Reduction Pathway cluster_path2 1,4-Reduction Pathway start Substrate reagent1 Hard Nucleophile (e.g., NaBH4/CeCl3) start->reagent1 reagent2 Soft Nucleophile (e.g., Gilman Reagent) start->reagent2 product1 Allylic Alcohol reagent1->product1 Attacks C=O intermediate Enolate Intermediate reagent2->intermediate Attacks β-Carbon product2 Saturated Ketone intermediate->product2 Protonation

Caption: Competing 1,2- vs. 1,4-reduction pathways for an α,β-unsaturated ketone.

G cluster_12 Target: 1,2-Adduct (Allylic Alcohol) cluster_14 Target: 1,4-Adduct (Saturated Ketone) start Low Chemoselectivity: Mixture of Products q1 What is the desired product? start->q1 a1 Is the nucleophile 'hard' enough? q1->a1  1,2-Adduct b1 Is the nucleophile 'soft' enough? q1->b1  1,4-Adduct a2 Action: Use Luche Conditions (NaBH4 + CeCl3) a1->a2 a3 Result: High 1,2 Selectivity a2->a3 b2 Action: Use a Gilman Reagent (R2CuLi) b1->b2 b3 Result: High 1,4 Selectivity b2->b3

Caption: Troubleshooting workflow for improving reduction chemoselectivity.

References

Troubleshooting

Technical Support Center: Managing Carbamatgroup Reactivity

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the chemistry of the carbamate functional group...

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the chemistry of the carbamate functional group.

Frequently Asked Questions (FAQs)

Q1: What makes the carbamate group a useful protecting group for amines?

Carbamates are one of the most popular choices for protecting amines because they effectively decrease the nucleophilicity and basicity of the amine nitrogen.[1][2][3] This is due to the electron-withdrawing nature of the adjacent carbonyl group, which delocalizes the nitrogen's lone pair of electrons.[4] Carbamates are advantageous because they are generally easy to install, stable under a wide variety of reaction conditions, and can be removed selectively without affecting other sensitive functional groups, like amides.[1][5]

Q2: How do I choose the correct carbamate protecting group for my synthesis?

The choice of a carbamate protecting group depends on the overall synthetic strategy and the stability of other functional groups in your molecule. The key is to select a group that can be removed under conditions that will not affect other parts of the molecule, a concept known as orthogonality.[1]

  • Boc (tert-butyloxycarbonyl): Stable to base and hydrogenolysis but is readily cleaved by strong acids like trifluoroacetic acid (TFA).[6][7]

  • Cbz (carboxybenzyl): Stable to acidic and basic conditions but is removed by catalytic hydrogenolysis.[1][8]

  • Fmoc (9-fluorenylmethyloxycarbonyl): Notably stable to acid but is cleaved by basic conditions, typically using piperidine.[7][9]

dot graph "Protecting_Group_Selection" { graph [rankdir="LR", splines=ortho, size="7.6,4", dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

Start [label="Molecule Stability?", shape=diamond, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

node [fillcolor="#F1F3F4", fontcolor="#202124"]; Acid_Stable [label="Stable to Acid?"]; Base_Stable [label="Stable to Base?"]; Red_Stable [label="Stable to H2/Pd?"];

node [shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Use_Boc [label="Use Boc"]; Use_Fmoc [label="Use Fmoc"]; Use_Cbz [label="Use Cbz"];

node [shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reconsider [label="Reconsider Strategy"];

Start -> Acid_Stable [label=" Start"]; Acid_Stable -> Base_Stable [label=" Yes"]; Acid_Stable -> Use_Boc [label=" No"];

Base_Stable -> Red_Stable [label=" Yes"]; Base_Stable -> Use_Fmoc [label=" No"];

Red_Stable -> Reconsider [label=" Yes"]; Red_Stable -> Use_Cbz [label=" No"]; } } Caption: Decision tree for selecting a carbamate protecting group.

Q3: Are carbamates stable to hydrolysis?

Generally, carbamates are more stable against enzymatic and chemical hydrolysis than esters but more susceptible than amides.[10][11][12] Their stability is pH-dependent. They are relatively stable in acidic solutions but become more reactive at higher pH values.[13] The rate of hydrolysis can vary significantly based on the substituents on the carbamate nitrogen and oxygen.[12][14] For instance, N-unsubstituted and N-monosubstituted carbamates can undergo cleavage much faster in alkaline conditions than N,N-disubstituted carbamates.[12][14]

Q4: Can carbamates be cleaved by enzymes?

Yes, certain enzymes, particularly carboxyl ester hydrolases (esterases), can catalyze the hydrolysis of carbamates.[15][16] This property is often exploited in the design of prodrugs, where an active drug is released upon enzymatic cleavage of a carbamate linker in the body.[10][17] The rate of this enzymatic cleavage is a critical factor in determining the drug's activity profile.[11]

Troubleshooting Guides

Issue 1: Incomplete or Failed Boc Deprotection

Q: My Boc deprotection reaction is sluggish or fails to go to completion. What are the common causes and solutions?

A: This is a frequent issue that can often be resolved by systematically checking the following factors:

  • Insufficient Acid Strength or Concentration: The cleavage of the Boc group is acid-catalyzed.[18] If the reaction is slow, the acid may be too weak, or the concentration may be too low.

    • Solution: Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or switch to a stronger acid system like 4M HCl in dioxane.[18]

  • Steric Hindrance: Bulky groups near the Boc-protected amine can impede the approach of the acid, slowing the reaction.

    • Solution: Increase the reaction time, gently warm the reaction, or use a stronger acid system. It is crucial to include scavengers under more forcing conditions to prevent side reactions.[19]

  • Poor Resin Swelling (for Solid-Phase Synthesis): If the resin is not properly swollen, the acidic reagent cannot efficiently access all the reaction sites.[19]

    • Solution: Ensure the resin is fully swollen in the reaction solvent before adding the deprotection reagent.

Issue 2: Side Reactions During Boc Deprotection (+56 Da mass shift)

Q: After Boc deprotection, I observe unexpected peaks in my LC-MS, often corresponding to a +56 Da mass shift. What is causing this?

A: A +56 Da mass shift is the hallmark of t-butylation. The cause is the highly reactive tert-butyl cation that is generated as a byproduct of Boc cleavage.[19][20] This electrophile can attack any nucleophilic sites on your molecule.

  • Susceptible Residues: Amino acids with nucleophilic side chains are particularly vulnerable, including:

    • Tryptophan (Trp): The indole ring is highly prone to t-butylation.[19]

    • Methionine (Met): The thioether can be alkylated to a sulfonium salt.[19]

    • Cysteine (Cys) & Tyrosine (Tyr): The thiol and phenol groups are also susceptible.[19]

  • Solution: Use of Scavengers: Scavengers are nucleophilic reagents added to the deprotection cocktail to trap the tert-butyl cation before it can react with your product.[18][19] Common scavengers include triethylsilane (TES), water, and thiols like 1,2-ethanedithiol (EDT).

dot graph "Troubleshooting_Deprotection" { graph [rankdir="TB", splines=ortho, size="7.6,6", dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} } Caption: General workflow for troubleshooting failed deprotection reactions.

Issue 3: Premature Cleavage of Fmoc Group

Q: I'm observing loss of the Fmoc group during steps other than the intended deprotection. Why is this happening?

A: Premature Fmoc cleavage is usually caused by unintended exposure to basic conditions.

  • Amine Impurities in Solvents: The common solvent N,N-dimethylformamide (DMF) can degrade over time to produce dimethylamine, a secondary amine that is basic enough to cleave the Fmoc group.[9]

    • Solution: Use high-purity, amine-free DMF for all synthesis steps. It is recommended to use freshly opened bottles.[9]

  • Prolonged Coupling Times: If an amino acid coupling step is particularly slow, the free N-terminal amine of the growing peptide chain can act as a base, potentially cleaving the Fmoc group on a nearby chain (interchain reaction).[9]

    • Solution: Optimize coupling conditions for speed and efficiency. Using a more potent activation reagent like HATU or HCTU can be beneficial.[9]

Issue 4: Inefficient Cbz Deprotection via Hydrogenolysis

Q: My catalytic hydrogenolysis to remove a Cbz group is very slow or stalls completely. What's wrong?

A: This is a common problem with heterogeneous catalysis and can be traced to several factors:

  • Catalyst Poisoning: Palladium catalysts are extremely sensitive to poisoning, especially by sulfur-containing functional groups (thiols, thioethers) or impurities.[8][21][22]

    • Solution: Ensure the substrate is highly pure. If the substrate itself contains sulfur, catalytic hydrogenolysis may not be a suitable method. Consider alternative deprotection methods like using TMS-iodide or other nucleophilic approaches.[8][23]

  • Catalyst Inactivity: The catalyst (e.g., Pd/C) may be old, have reduced activity, or be of a low grade.

    • Solution: Use a fresh batch of high-quality catalyst. For difficult cases, Pearlman's catalyst (Pd(OH)₂/C) is a more active alternative.[8]

  • Product Inhibition: The product amine can coordinate to the palladium catalyst surface, inhibiting its activity.[8][21]

    • Solution: Perform the reaction in a slightly acidic solvent, such as methanol with a small amount of acetic acid. The acid will protonate the product amine, preventing it from binding to and deactivating the catalyst.[8]

Stability of Common Carbamate Protecting Groups

The stability of a protecting group is paramount to the success of a multi-step synthesis. The following table summarizes the general stability of the three most common carbamate protecting groups under different reaction conditions.

Protecting GroupStrong Acid (e.g., TFA)Strong Base (e.g., Piperidine)Catalytic Hydrogenolysis (H₂, Pd/C)
Boc Labile[7]Stable[24]Stable[6]
Cbz Stable[8]Stable[1]Labile[7]
Fmoc Stable[25]Labile[7]Stable[26]

Key Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection using TFA

This protocol describes the standard method for removing a Boc protecting group from an amine.

Materials:

  • Boc-protected substrate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Scavenger (e.g., Triethylsilane (TES) or Anisole), optional but recommended

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the Boc-protected substrate in DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a stir bar.

  • If using a scavenger, add it to the solution (typically 2-5% v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (typically 20-50% v/v in DCM) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

  • Redissolve the residue in an organic solvent like ethyl acetate or DCM.

  • Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is basic.

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.

dot graph "Fmoc_Deprotection_Mechanism" { graph [splines=true, overlap=false, size="7.6,5", dpi=72]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} } Caption: Simplified mechanism for the base-mediated cleavage of the Fmoc group.[25]

Protocol 2: General Procedure for Fmoc Deprotection using Piperidine

This protocol is standard for solid-phase peptide synthesis (SPPS) but is also applicable in solution-phase.

Materials:

  • Fmoc-protected substrate (e.g., on resin)

  • N,N-Dimethylformamide (DMF), high purity

  • Piperidine

Procedure:

  • Prepare a 20% (v/v) solution of piperidine in DMF.

  • Treat the Fmoc-protected substrate with the 20% piperidine/DMF solution. For SPPS, this involves adding the solution to the resin and agitating.

  • Allow the reaction to proceed for 5-10 minutes at room temperature. A second treatment is often performed to ensure complete deprotection.[9]

  • For SPPS, drain the reaction vessel and thoroughly wash the resin with DMF (5-7 times) to completely remove the piperidine and the dibenzofulvene-piperidine adduct.[9]

  • For solution-phase, the workup typically involves aqueous extraction to remove the piperidine and its adduct, followed by purification of the desired product.

Protocol 3: General Procedure for Cbz Deprotection via Catalytic Hydrogenolysis

This protocol describes the removal of a Cbz group using palladium on carbon and hydrogen gas.

Materials:

  • Cbz-protected amine

  • 10% Palladium on carbon (Pd/C)

  • Solvent (e.g., Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc))

  • Hydrogen (H₂) gas supply (e.g., balloon or Parr hydrogenator)

  • Celite® or other filtration aid

Procedure:

  • Dissolve the Cbz-protected amine (1.0 equivalent) in a suitable solvent (e.g., MeOH) in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C catalyst to the flask (typically 5-10 mol% by weight of the substrate) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Seal the flask and purge the system with H₂ gas.

  • Maintain a positive pressure of H₂ (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-16 hours.

  • Once complete, carefully purge the system with an inert gas to remove all H₂.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the deprotected amine.

References

Reference Data & Comparative Studies

Validation

Comparative Analysis of the 1H NMR Spectrum of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate and Structural Analogs

for Researchers, scientists, and drug development professionals. This guide provides a comparative analysis of the ¹H NMR spectrum of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate against its close structural analogs, t...

Author: BenchChem Technical Support Team. Date: December 2025

for Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the ¹H NMR spectrum of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate against its close structural analogs, tert-Butyl N-piperidin-4-ylcarbamate and tert-Butyl N-cyclohexylcarbamate. Due to the limited availability of public domain ¹H NMR spectra for tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate, this guide utilizes experimental data from its analogs to predict its spectral features. This comparison is valuable for researchers in identifying and characterizing this compound and similar structures in drug discovery and development.

Predicted and Experimental ¹H NMR Data

The following table summarizes the experimental ¹H NMR data for tert-Butyl N-piperidin-4-ylcarbamate and tert-Butyl N-cyclohexylcarbamate, alongside predicted values for tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate. The predictions are based on the influence of the sulfur atom in the tetrahydrothiopyran ring compared to the nitrogen in the piperidine ring and the methylene in the cyclohexane ring.

Compound tert-Butyl CH-N Ring CH₂ (axial) Ring CH₂ (equatorial) NH Solvent/Frequency
tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate (Predicted) ~1.45 (s, 9H)~3.8-4.0 (m, 1H)~1.8-2.0 (m, 2H)~2.8-3.0 (m, 2H)~4.5 (br s, 1H)CDCl₃ / 400 MHz
tert-Butyl N-piperidin-4-ylcarbamate 1.44 (s, 9H)3.65-3.75 (m, 1H)1.35-1.50 (m, 2H)1.90-2.00 (m, 2H), 2.80-2.90 (t, 2H), 3.15-3.25 (d, 2H)4.50 (br s, 1H)CDCl₃ / 400 MHz
tert-Butyl N-cyclohexylcarbamate [1]1.43 (s, 9H)[1]3.41 (bs, 1H)[1]1.04-1.33 (m, 5H)[1]1.59-1.92 (m, 5H)[1]4.40 (bs, 1H)[1]CDCl₃ / 400 MHz[1]

Experimental Protocol

The following is a general protocol for the acquisition of a ¹H NMR spectrum suitable for the compounds discussed.

1. Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data should be acquired on a 400 MHz (or higher) NMR spectrometer.

  • The spectrometer should be locked to the deuterium signal of the CDCl₃.

  • The sample temperature should be maintained at 298 K.

3. Data Acquisition:

  • Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

  • A standard pulse program for a one-dimensional proton spectrum should be used.

  • The spectral width should be set to cover the expected range of chemical shifts (e.g., 0-10 ppm).

4. Data Processing:

  • The acquired free induction decay (FID) should be Fourier transformed.

  • The resulting spectrum should be phased and baseline corrected.

  • The chemical shifts should be referenced to the TMS signal at 0.00 ppm.

  • Integration of the signals should be performed to determine the relative number of protons.

Structural Comparison and ¹H NMR Signal Assignment

The key structural features influencing the ¹H NMR spectrum are the tert-butyl group, the carbamate proton (NH), the methine proton (CH-N), and the methylene protons of the heterocyclic or carbocyclic ring.

G cluster_0 Key Proton Environments cluster_1 Compound Structures A tert-Butyl Protons (~1.45 ppm, singlet) Thiopyran tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate A->Thiopyran Present in all Piperidine tert-Butyl N-piperidin-4-ylcarbamate A->Piperidine Cyclohexane tert-Butyl N-cyclohexylcarbamate A->Cyclohexane B NH Proton (~4.5 ppm, broad singlet) B->Thiopyran Present in all B->Piperidine B->Cyclohexane C CH-N Proton (~3.4-4.0 ppm, multiplet) C->Thiopyran Chemical shift influenced by X C->Piperidine C->Cyclohexane D Ring CH₂ Protons (Varies with heteroatom) D->Thiopyran α to S: ~2.8-3.0 ppm β to S: ~1.8-2.0 ppm D->Piperidine α to N: ~2.8-3.2 ppm β to N: ~1.3-2.0 ppm D->Cyclohexane All CH₂: ~1.0-1.9 ppm

Caption: Key ¹H NMR signal regions for N-Boc protected cyclic amines.

In the case of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate, the protons on the carbons alpha to the sulfur atom are expected to be the most downfield of the ring protons due to the electronegativity of sulfur, with predicted chemical shifts in the range of 2.8-3.0 ppm. The protons beta to the sulfur will be more shielded and are expected to appear around 1.8-2.0 ppm. The methine proton attached to the nitrogen will likely be a multiplet around 3.8-4.0 ppm. The tert-butyl group will present as a sharp singlet at approximately 1.45 ppm, and the carbamate NH proton will be a broad singlet around 4.5 ppm, the position of which can be concentration and temperature dependent.

References

Comparative

13C NMR Analysis: A Comparative Guide to tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive 13C NMR analysis of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate, a key building block in medicinal chemistry. We pres...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive 13C NMR analysis of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate, a key building block in medicinal chemistry. We present a comparative analysis with structurally related compounds, supported by experimental data from analogous molecules and predicted spectral information. This guide includes a detailed experimental protocol for acquiring 13C NMR spectra, a comparative data table, and a visual representation of the molecule's structure with its corresponding 13C NMR chemical shifts.

Comparative 13C NMR Data

The following table summarizes the experimental 13C NMR chemical shifts for tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate and two structurally similar compounds: tert-Butyl N-(piperidin-4-yl)carbamate and N-Boc-4-aminotetrahydropyran. The data for the target molecule is based on predicted values, providing a valuable reference for experimental work.

Carbon Atomtert-Butyl N-tetrahydrothiopyran-4-ylcarbamate (Predicted, ppm)tert-Butyl N-(piperidin-4-yl)carbamate (Experimental, ppm)N-Boc-4-aminotetrahydropyran (Experimental, ppm)
C=O 155.0154.8154.7
C(CH₃)₃ 79.579.378.9
C-4 48.046.452.9
C-2, C-6 34.045.233.1
C-3, C-5 32.032.123.4
C(CH₃)₃ 28.528.728.7

Structural Representation and 13C NMR Correlation

The following diagram illustrates the chemical structure of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate and the correlation of each carbon atom to its predicted 13C NMR chemical shift.

G tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate cluster_0 tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate C1 C=O (155.0 ppm) O1 O C1->O1 N N-H C1->N C2 C(CH₃)₃ (79.5 ppm) O1->C2 C_Me C(CH₃)₃ (28.5 ppm) C2->C_Me C4 C-4 (48.0 ppm) N->C4 C35 C-3, C-5 (32.0 ppm) C4->C35 C4->C35 C26 C-2, C-6 (34.0 ppm) C35->C26 S S C26->S S->C26

Comparative

X-ray Crystal Structure of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate: A Comparative Analysis

Despite a comprehensive search of public databases, including the Cambridge Crystallographic Data Centre (CCDC), and a thorough review of relevant scientific literature and patents, the specific X-ray crystal structure o...

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of public databases, including the Cambridge Crystallographic Data Centre (CCDC), and a thorough review of relevant scientific literature and patents, the specific X-ray crystal structure of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate has not been publicly reported. The absence of this foundational data precludes a direct comparative analysis of its crystal structure against alternatives as initially requested.

While the complete crystallographic data is unavailable, this guide provides the known chemical and physical properties of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate and presents a comparative overview with structurally similar compounds for which crystal structures have been determined. This approach offers valuable insights for researchers, scientists, and drug development professionals working with related molecular scaffolds.

Physicochemical Properties of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate

Basic physicochemical data for the target compound has been compiled from various sources.

PropertyValueSource
Molecular Formula C₁₀H₁₉NO₂SSigma-Aldrich[1]
Molecular Weight 217.33 g/mol Sigma-Aldrich[1]
CAS Number 595597-00-5Sigma-Aldrich[1]
Physical Form SolidSigma-Aldrich[1]
InChI Key IRZQBMIZGJSXFN-UHFFFAOYSA-NSigma-Aldrich[1]
SMILES O=C(OC(C)(C)C)NC1CCSCC1Sigma-Aldrich[1]

Experimental Protocols: Synthesis and Characterization

The synthesis of tert-butyl carbamates is a well-established process in organic chemistry. A general procedure involves the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. For the target molecule, this would involve the reaction of 4-aminotetrahydrothiopyran with Boc₂O.

Characterization of the resulting product typically involves standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms.

  • Infrared (IR) Spectroscopy: This technique is used to identify the presence of key functional groups, such as the N-H and C=O bonds of the carbamate group.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound, confirming its identity.

Comparative Analysis with Structurally Related Compounds

In the absence of the specific crystal structure for tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate, we can draw comparisons with the crystal structures of analogous compounds containing the tert-butyl carbamate moiety and a six-membered heterocyclic ring. For instance, the crystal structure of tert-butyl piperidin-4-ylcarbamate would offer insights into the conformational preferences and intermolecular interactions of a similar scaffold where the sulfur atom is replaced by a nitrogen atom.

A hypothetical workflow for a comparative crystallographic analysis is presented below.

G Workflow for Comparative Crystallographic Analysis cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_reporting Reporting A Synthesize and crystallize tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate C Solve and refine the crystal structure A->C B Obtain crystal structures of structurally similar compounds (e.g., from CCDC) D Analyze molecular geometry (bond lengths, angles, torsion angles) B->D C->D E Investigate intermolecular interactions (hydrogen bonding, van der Waals forces) D->E F Compare packing motifs E->F G Tabulate key crystallographic and geometrical parameters F->G H Generate visualizations of crystal packing and interactions G->H I Publish comparative guide H->I

Caption: A generalized workflow for obtaining and comparing crystal structures.

Should the crystal structure of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate become publicly available, a detailed comparative guide could be produced. This guide would include a tabulated comparison of key crystallographic parameters such as unit cell dimensions, space group, and bond lengths/angles, alongside a discussion of the similarities and differences in the supramolecular assembly of the compared structures.

Conclusion

The core requirement of providing a comparative guide based on the X-ray crystal structure of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate cannot be fulfilled at this time due to the unavailability of the necessary experimental data in the public domain. The information provided here on its known properties and a framework for future comparative analysis is intended to be a useful resource for researchers in the field. Further investigation into private or proprietary databases, or the experimental determination of the crystal structure, would be required to proceed with the requested in-depth comparison.

References

Validation

A Comparative Guide to Boc and Cbz Protection of 4-Aminotetrahydrothiopyran

For researchers and drug development professionals, the strategic selection of an amine protecting group is a critical decision that can dictate the success of a multi-step synthetic route. The inherent nucleophilicity a...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the strategic selection of an amine protecting group is a critical decision that can dictate the success of a multi-step synthetic route. The inherent nucleophilicity and basicity of amines, such as the one in 4-aminotetrahydrothiopyran, necessitate temporary masking to prevent unwanted side reactions.[1] Among the most prevalent carbamate-based protecting groups are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups.[1][2]

This guide provides an objective, data-driven comparison of Boc and Cbz protection when applied to 4-aminotetrahydrothiopyran. We will examine their respective stability profiles, methods of installation and cleavage, and how their distinct characteristics can be leveraged in complex syntheses.

Chemical Structures

Below are the structures of 4-aminotetrahydrothiopyran and its corresponding Boc- and Cbz-protected forms.

  • 4-Aminotetrahydrothiopyran: The foundational heterocyclic amine.

  • tert-Butyl (tetrahydro-2H-thiopyran-4-yl)carbamate (Boc-protected): The amine is protected with the acid-labile Boc group.

  • Benzyl (tetrahydro-2H-thiopyran-4-yl)carbamate (Cbz-protected): The amine is protected with the Cbz group, which is removable via hydrogenolysis.

Performance and Properties Comparison

The choice between Boc and Cbz is primarily governed by the reaction conditions planned for subsequent synthetic steps and the desired deprotection strategy.[1][3] The fundamental difference lies in their cleavage conditions: the Boc group is labile to acid, while the Cbz group is removed by catalytic hydrogenolysis.[1][4] This distinction forms the basis of their "orthogonal" relationship, which is invaluable in complex molecule synthesis as it allows for the selective removal of one group in the presence of the other.[1][3][5][6]

FeatureBoc (tert-Butyloxycarbonyl)Cbz (Benzyloxycarbonyl or Z)
Protection Reagent Di-tert-butyl dicarbonate ((Boc)₂O)[1][3]Benzyl chloroformate (Cbz-Cl)[1]
Typical Protection Conditions (Boc)₂O, base (e.g., NaHCO₃, TEA), in a solvent like THF, DCM, or acetonitrile.[1][7]Cbz-Cl, base (e.g., Na₂CO₃, NaHCO₃), often under Schotten-Baumann conditions.[1]
Deprotection Method Acidolysis: Strong acids like trifluoroacetic acid (TFA) in DCM or HCl in dioxane.[1][3][4]Hydrogenolysis: H₂, Pd/C catalyst in a solvent like MeOH or EtOAc.[1][4]
Stability Profile Stable to bases, nucleophiles, and catalytic hydrogenation.[3][5]Generally stable to acidic and basic conditions (with some exceptions for strong acids).[3][8]
Byproducts of Deprotection Isobutene, Carbon Dioxide (CO₂)[5]Toluene, Carbon Dioxide (CO₂)
Key Advantages Ideal for substrates sensitive to hydrogenolysis but stable to acid.[3] Mild deprotection possible.Orthogonal to acid-labile groups (like Boc) and base-labile groups (like Fmoc).[6][9] Cbz-protected compounds can be more crystalline, aiding purification.[6]
Key Disadvantages Unsuitable for molecules with other acid-sensitive functional groups.Incompatible with functional groups susceptible to reduction (e.g., alkenes, alkynes).[10] The Pd/C catalyst can sometimes be poisoned by sulfur-containing compounds.

Experimental Protocols

The following are representative experimental procedures for the protection and deprotection of 4-aminotetrahydrothiopyran.

Protocol 1: Boc-Protection of 4-Aminotetrahydrothiopyran

Objective: To synthesize tert-butyl (tetrahydro-2H-thiopyran-4-yl)carbamate.

Materials:

  • 4-Aminotetrahydrothiopyran hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend 4-aminotetrahydrothiopyran hydrochloride (1.0 eq.) in dichloromethane (DCM).

  • Add triethylamine (TEA) (2.2 eq.) to the suspension and stir until the solution becomes clear.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) in DCM dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash chromatography if necessary.

Protocol 2: Acid-Catalyzed Deprotection of Boc-Protected 4-Aminotetrahydrothiopyran

Objective: To remove the Boc group to yield 4-aminotetrahydrothiopyran.

Materials:

  • tert-Butyl (tetrahydro-2H-thiopyran-4-yl)carbamate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected amine (1.0 eq.) in dichloromethane (DCM, approx. 0.1 M solution).[3]

  • Add trifluoroacetic acid (TFA) (10 eq.) to the solution.[3]

  • Stir the mixture at room temperature for 1-2 hours.[3]

  • Monitor the deprotection via TLC until the starting material is fully consumed.

  • Remove the volatiles (DCM and excess TFA) in vacuo to yield the deprotected amine, typically as a TFA salt.[3]

Protocol 3: Cbz-Protection of 4-Aminotetrahydrothiopyran

Objective: To synthesize benzyl (tetrahydro-2H-thiopyran-4-yl)carbamate.

Materials:

  • 4-Aminotetrahydrothiopyran hydrochloride

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Water

  • Dioxane (or another suitable organic solvent)

Procedure:

  • Dissolve 4-aminotetrahydrothiopyran hydrochloride (1.0 eq.) and sodium carbonate (2.5 eq.) in a mixture of water and dioxane.

  • Cool the solution to 0 °C in an ice bath.

  • Add benzyl chloroformate (Cbz-Cl) (1.1 eq.) dropwise while maintaining the temperature at 0 °C.

  • Stir the reaction vigorously at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction progress using TLC.

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product by recrystallization or flash chromatography.

Protocol 4: Hydrogenolysis of Cbz-Protected 4-Aminotetrahydrothiopyran

Objective: To cleave the Cbz group via catalytic hydrogenolysis.

Materials:

  • Benzyl (tetrahydro-2H-thiopyran-4-yl)carbamate

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the Cbz-protected amine (1.0 eq.) in methanol (MeOH).[3]

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 10% by weight of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen (H₂) gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a positive pressure of H₂ (e.g., a balloon) at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with additional methanol.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Diagrams and Workflows

The following diagrams illustrate the logical workflows and chemical pathways discussed.

Protection_Workflow cluster_start cluster_choice cluster_boc Boc Protection cluster_cbz Cbz Protection Start Start: 4-Aminotetrahydrothiopyran Choice Choose Protection Strategy Start->Choice Boc_Reagent (Boc)₂O, Base (e.g., TEA, NaHCO₃) Choice->Boc_Reagent  Acid-labile  strategy Cbz_Reagent Cbz-Cl, Base (e.g., Na₂CO₃) Choice->Cbz_Reagent  Hydrogenolysis  strategy Boc_Product Boc-Protected Amine Boc_Reagent->Boc_Product Protection Cbz_Product Cbz-Protected Amine Cbz_Reagent->Cbz_Product Protection

Caption: Workflow for selecting an amine protection strategy.

Deprotection_Pathways cluster_boc Boc Deprotection cluster_cbz Cbz Deprotection Boc_Protected Boc-Protected Amine Acid Strong Acid (TFA or HCl) Boc_Protected->Acid Free_Amine Free Amine Acid->Free_Amine Cleavage + CO₂ + Isobutene Cbz_Protected Cbz-Protected Amine Hydrogenolysis H₂, Pd/C Cbz_Protected->Hydrogenolysis Hydrogenolysis->Free_Amine Cleavage + CO₂ + Toluene

Caption: Comparison of Boc and Cbz deprotection mechanisms.

Orthogonal_Strategy Start Molecule with two amines: Amine-A and Amine-B Protect_A Protect Amine-A with Boc Start->Protect_A Protect_B Protect Amine-B with Cbz Protect_A->Protect_B Intermediate Boc-NH-A Molecule Cbz-NH-B Protect_B->Intermediate Deprotect_A Selective Deprotection of Boc (TFA or HCl) Intermediate->Deprotect_A Acidic conditions React_B Perform reaction at Cbz-protected site Intermediate_2 H₂N-A Molecule Cbz-NH-B Deprotect_A->Intermediate_2 React_A Perform reaction at free Amine-A Intermediate_2->React_A Deprotect_B Deprotection of Cbz (H₂, Pd/C) React_A->Deprotect_B Hydrogenolysis Final Fully Deprotected Molecule Deprotect_B->Final

Caption: Logic diagram for an orthogonal synthesis strategy.

Conclusion

Both Boc and Cbz are highly effective and versatile protecting groups for the amine in 4-aminotetrahydrothiopyran, each with distinct advantages.[3] The decision between them is dictated by the overall synthetic plan, specifically the stability of other functional groups within the molecule and the desired deprotection conditions.[3]

The Boc group is the preferred choice for substrates that are sensitive to hydrogenolysis but stable under acidic conditions. Conversely, the Cbz group is ideal for molecules that can withstand catalytic hydrogenation but may possess acid-sensitive functionalities.[3] Their orthogonality is a powerful tool, enabling chemists to perform selective modifications at different sites in a molecule, which is a cornerstone of modern, complex organic synthesis.[5][6] This guide provides the foundational data and protocols to assist researchers in making an informed decision for their specific synthetic needs.

References

Validation

Comparative Guide to HPLC Purity Assessment of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate

This guide provides a comprehensive comparison of two High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate. The selection of a robust and relia...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate. The selection of a robust and reliable analytical method is crucial for researchers, scientists, and drug development professionals to ensure the quality and consistency of this chemical intermediate. This document outlines detailed experimental protocols, presents a comparative data summary, and includes a workflow visualization to aid in method selection and implementation.

While specific HPLC methods for tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate are not widely published, the methods presented here are based on established principles for the analysis of carbamates and other small molecules with similar functionalities.[1][2][3] The comparison focuses on a standard reversed-phase HPLC method (Method A) and an alternative reversed-phase method with a different mobile phase modifier (Method B) to evaluate differences in selectivity, peak shape, and resolution of potential impurities.

Experimental Workflow

The logical workflow for the purity assessment of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate by HPLC involves sample preparation, analysis by two distinct methods, and subsequent data comparison to determine the most suitable method for routine quality control.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Evaluation start Weigh tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) start->dissolve inject Inject Sample dissolve->inject method_a Method A: RP-HPLC with 0.1% Formic Acid inject->method_a method_b Method B: RP-HPLC with 0.1% Trifluoroacetic Acid inject->method_b compare Compare Chromatograms: - Retention Time - Peak Area % - Peak Shape - Resolution method_a->compare method_b->compare select Select Optimal Method compare->select

Caption: Workflow for the comparative HPLC purity assessment.

Comparative Data Summary

The following table summarizes the hypothetical quantitative data obtained from the analysis of a single batch of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate using the two proposed HPLC methods. This data is for illustrative purposes to highlight potential differences in method performance.

ParameterMethod A (0.1% Formic Acid)Method B (0.1% Trifluoroacetic Acid)
Main Peak
Retention Time (min)8.528.75
Peak Area (%)99.5499.52
Tailing Factor1.11.0
Impurity 1
Retention Time (min)7.217.45
Peak Area (%)0.250.26
Resolution from Main Peak2.12.5
Impurity 2
Retention Time (min)9.8810.15
Peak Area (%)0.210.22
Resolution from Main Peak2.52.8

Analysis of Results: Both methods demonstrate high purity for the analyzed batch. Method B, utilizing trifluoroacetic acid as a mobile phase modifier, shows a slight improvement in peak shape (lower tailing factor) and better resolution for both impurities. This suggests that for this particular sample matrix, Method B may offer superior performance for impurity profiling.

Experimental Protocols

Detailed methodologies for the two compared HPLC methods are provided below. These protocols are suitable for most standard HPLC systems equipped with a UV detector.

Instrumentation and General Conditions

  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Column Temperature: 30 °C.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate and dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Method A: Reversed-Phase HPLC with 0.1% Formic Acid

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    15.0 5 95
    20.0 5 95
    20.1 95 5

    | 25.0 | 95 | 5 |

Method B: Reversed-Phase HPLC with 0.1% Trifluoroacetic Acid

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    15.0 5 95
    20.0 5 95
    20.1 95 5

    | 25.0 | 95 | 5 |

Data Analysis

The purity of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate is determined using the area percent method. The percentage purity is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram.

This guide provides a framework for the purity assessment of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate using two comparable reversed-phase HPLC methods. While both methods are suitable for determining purity, the choice of the optimal method will depend on the specific impurity profile of the sample being analyzed. It is recommended to perform method validation studies to ensure the selected method is fit for its intended purpose in a given laboratory setting. The use of alternative stationary phases, such as those designed for polar compounds, could also be explored for further method development.[4]

References

Comparative

Comparative Guide to tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate and its Analogs

This guide provides a comparative analysis of the characterization data for tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate and its heterocyclic analogs, tert-butyl N-piperidin-4-ylcarbamate and tert-butyl N-(tetrahydropy...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the characterization data for tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate and its heterocyclic analogs, tert-butyl N-piperidin-4-ylcarbamate and tert-butyl N-(tetrahydropyran-4-yl)carbamate. This information is intended for researchers, scientists, and drug development professionals to evaluate these compounds for their potential applications.

Introduction

Tert-butyl carbamates are common intermediates in organic synthesis, particularly in the development of pharmaceuticals, due to the stability of the tert-butoxycarbonyl (Boc) protecting group and its facile removal under acidic conditions. The central heterocyclic ring—tetrahydrothiopyran, piperidine, or tetrahydropyran—plays a significant role in determining the overall physicochemical properties and biological activity of the molecule. This guide compares the available characterization data for these three closely related compounds.

Chemical Structures and Properties

A direct comparison of the key chemical properties of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate and its nitrogen and oxygen analogs is presented in Table 1. While experimental data for the target compound is limited, the properties of its analogs provide valuable context.

Propertytert-Butyl N-tetrahydrothiopyran-4-ylcarbamatetert-Butyl N-piperidin-4-ylcarbamatetert-Butyl N-(tetrahydropyran-4-yl)methylcarbamate
CAS Number 595597-00-573874-95-0666262-72-2[1]
Molecular Formula C₁₀H₁₉NO₂SC₁₀H₂₀N₂O₂C₁₁H₂₁NO₃[1]
Molecular Weight 217.33 g/mol 200.28 g/mol 215.29 g/mol [1]
Physical Form SolidSolidNot specified
Melting Point Not available145-147 °CNot available

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of these compounds. A summary of the available data is provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy

The IR spectrum of a tert-butyl carbamate derivative typically shows a strong absorption band for the C=O stretching of the carbamate group in the region of 1670-1724 cm⁻¹.[6][7] The N-H stretching vibration is usually observed around 3300-3500 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry data for tert-butyl carbamate compounds can be used to confirm the molecular weight. For example, the related compound tert-butyl (piperidin-4-ylmethyl)carbamate has a calculated molecular weight of 214.30 g/mol .[8]

Experimental Protocols

General Synthesis of tert-Butyl N-heterocyclic Carbamates

A general synthetic route to this class of compounds involves the reaction of the corresponding heterocyclic amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Materials:

  • Tetrahydrothiopyran-4-amine, piperidin-4-amine, or (tetrahydropyran-4-yl)methanamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Base (e.g., triethylamine, sodium bicarbonate)

  • Solvent (e.g., dichloromethane, tetrahydrofuran, water)

Procedure:

  • Dissolve the heterocyclic amine in the chosen solvent.

  • Add the base to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at room temperature.

  • Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • Work up the reaction by washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired tert-butyl N-heterocyclic carbamate.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Amine Heterocyclic Amine Reaction Reaction Mixture Amine->Reaction Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification Workup->Purification Product tert-Butyl N-heterocyclic Carbamate Purification->Product

General synthesis workflow for tert-butyl N-heterocyclic carbamates.

Structural Comparison of Analogs

The core heterocyclic structures of the three compared compounds are fundamental to their different properties. The presence of a sulfur, nitrogen, or oxygen atom in the ring influences factors such as polarity, hydrogen bonding capability, and metabolic stability.

G cluster_0 Structural Relationship A tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate B tert-Butyl N-piperidin-4-ylcarbamate A->B S replaced by NH C tert-Butyl N-(tetrahydropyran-4-yl)carbamate A->C S replaced by O B->C NH replaced by O

Structural relationship between the heterocyclic carbamate analogs.

Conclusion

While detailed experimental characterization data for tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate remains elusive in publicly accessible sources, a comparative analysis with its nitrogen and oxygen analogs provides valuable insights for researchers. The choice between these compounds will depend on the specific requirements of the synthetic target and the desired physicochemical properties imparted by the heterocyclic core. Further experimental investigation is necessary to fully characterize tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate and enable a more comprehensive comparison.

References

Comparative

A Comparative Guide to the Synthesis of 4-Functionalized Tetrahydrothiopyrans

For Researchers, Scientists, and Drug Development Professionals The tetrahydrothiopyran (THTP) moiety is a privileged scaffold in medicinal chemistry, appearing in a diverse array of biologically active compounds. The ab...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydrothiopyran (THTP) moiety is a privileged scaffold in medicinal chemistry, appearing in a diverse array of biologically active compounds. The ability to introduce various functionalities at the 4-position of the THTP ring is crucial for modulating the physicochemical properties and pharmacological activity of these molecules. This guide provides an objective comparison of several key synthetic routes to 4-functionalized THTPs, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their specific needs.

Key Synthetic Strategies at a Glance

Several powerful synthetic methodologies have been developed for the construction of 4-functionalized tetrahydrothiopyrans. This guide will focus on the following key transformations:

  • Dieckmann Condensation: A classic approach for the synthesis of tetrahydrothiopyran-4-one, a versatile precursor to a wide range of 4-substituted THTPs.

  • Hetero-Diels-Alder Reaction: A cycloaddition strategy offering a direct route to highly functionalized THTP derivatives with good stereocontrol.

  • Prins Cyclization: A versatile acid-catalyzed reaction for the synthesis of 4-hydroxytetrahydrothiopyrans and their derivatives.

  • Thionium-Ene Cyclization: A diastereoselective method for the synthesis of substituted tetrahydrothiopyrans.

  • Domino Reactions: Multi-component reactions that allow for the rapid assembly of complex THTP structures in a single step.

  • Reductive Amination: A reliable method for the introduction of amino functionalities at the 4-position starting from tetrahydrothiopyran-4-one.

Comparative Data of Synthetic Routes

The following tables summarize the quantitative data for the different synthetic routes, providing a clear comparison of their efficiency and selectivity.

Table 1: Comparison of Yields and Reaction Conditions

Synthetic RouteStarting MaterialsProductReagents and ConditionsYield (%)Reaction TimeReference
Dieckmann CondensationDimethyl 3,3'-thiodipropionateTetrahydrothiopyran-4-one1. NaH, THF, reflux2. H₂SO₄ (aq), refluxHigh1-4 h[1][2]
Hetero-Diels-AlderThiochalcones and LevoglucosenoneTricyclic 2,3-dihydro-4H-thiopyran derivativesTHF, 60 °C, MicrowaveModerate to Good10 min
Prins CyclizationHomoallylic alcohol and Aldehyde4-HydroxytetrahydropyranPhosphomolybdic acid, H₂O, rt80-92Not Specified
Thionium-Ene CyclizationAldehydes and 5-methylhex-4-ene-1-thiolSubstituted TetrahydrothiopyransBF₃·OEt₂, TolueneGood< 30 min[1][3]
Domino Reactionβ-oxodithioester, aldehyde, malononitrileSubstituted 4H-thiopyran-4-onesPiperidine or triethylamine, Ethanol, rtHighNot Specified
Reductive AminationTetrahydrothiopyran-4-one and Amine4-Amino-tetrahydrothiopyranNaBH(OAc)₃, DCE, rtGoodNot Specified[4]

Table 2: Comparison of Stereoselectivity

Synthetic RouteKey FeatureDiastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.)Reference
Hetero-Diels-AlderHighly regio- and moderately stereoselectiveFormation of exo,exo- (major) and exo,endo- (minor) isomers
Prins CyclizationGenerally high cis-selectivity for 2,6-disubstituted productsExcellent diastereoselectivity[5][6]
Thionium-Ene CyclizationExcellent diastereoselectivityHigh d.r.[1][3]
Domino ReactionCan generate multiple stereocenters in one stepDiastereomerically pure products reported

Experimental Protocols

This section provides detailed methodologies for the key synthetic routes discussed in this guide.

Dieckmann Condensation for Tetrahydrothiopyran-4-one

This two-step procedure is a reliable method for the large-scale synthesis of tetrahydrothiopyran-4-one.[1][2]

Step 1: Synthesis of Methyl 3-oxotetrahydrothiopyran-4-carboxylate

  • To a suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a solution of dimethyl 3,3'-thiodipropionate in anhydrous THF dropwise at room temperature.

  • Heat the reaction mixture to reflux for 1-2 hours.

  • Cool the mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the pH is acidic.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Decarboxylation to Tetrahydrothiopyran-4-one

  • Suspend the crude methyl 3-oxotetrahydrothiopyran-4-carboxylate in a 10% aqueous solution of sulfuric acid.

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture and extract with diethyl ether.

  • Wash the combined organic extracts with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation to yield tetrahydrothiopyran-4-one.

Reductive Amination of Tetrahydrothiopyran-4-one

This protocol describes a general procedure for the synthesis of 4-aminotetrahydrothiopyrans.[4]

  • Dissolve tetrahydrothiopyran-4-one and the desired amine (1.2 equivalents) in dichloroethane (DCE).

  • Add a catalytic amount of acetic acid (0.1 equivalents) and stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting amine by column chromatography.

Thionium-Ene Cyclization for Substituted Tetrahydrothiopyrans

This method provides a rapid and highly diastereoselective route to substituted tetrahydrothiopyrans.[1][3]

  • To a solution of the aldehyde in toluene, add boron trifluoride etherate at the desired temperature.

  • Add a solution of the substituted 5-methylhex-4-ene-1-thiol in toluene dropwise.

  • Stir the reaction mixture for the specified time (typically less than 30 minutes).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies.

Dieckmann_Condensation start Dimethyl 3,3'-thiodipropionate intermediate Methyl 3-oxotetrahydro- thiopyran-4-carboxylate start->intermediate NaH, THF, reflux end Tetrahydrothiopyran-4-one intermediate->end H₂SO₄ (aq), reflux

Caption: Dieckmann condensation pathway to tetrahydrothiopyran-4-one.

Reductive_Amination ketone Tetrahydrothiopyran-4-one imine Imine intermediate ketone->imine Amine, cat. Acid amine Amine amine->imine product 4-Amino-tetrahydrothiopyran imine->product NaBH(OAc)₃

Caption: Reductive amination of tetrahydrothiopyran-4-one.

Advantages and Disadvantages of Each Route

Choosing the optimal synthetic route depends on a variety of factors, including the desired substitution pattern, scalability, and stereochemical requirements.

Dieckmann Condensation

  • Advantages: Reliable and high-yielding for the synthesis of the key tetrahydrothiopyran-4-one intermediate.[1][2] Scalable for industrial production.

  • Disadvantages: A two-step process. The use of sodium hydride requires careful handling.

Hetero-Diels-Alder Reaction

  • Advantages: A powerful tool for the construction of highly functionalized and complex THTP derivatives in a single step. Can offer good stereocontrol.

  • Disadvantages: The scope can be limited by the availability and reactivity of the diene and dienophile. May produce a mixture of stereoisomers.

Prins Cyclization

  • Advantages: A versatile method for synthesizing 4-hydroxytetrahydrothiopyrans with high diastereoselectivity.[5][6] Can be performed under environmentally friendly conditions (e.g., in water).

  • Disadvantages: Can be susceptible to side reactions such as elimination or rearrangement. The choice of Lewis acid is critical for achieving high selectivity.

Thionium-Ene Cyclization

  • Advantages: Rapid reaction times and excellent diastereoselectivity.[1][3] Tolerant of a variety of functional groups on the aldehyde.

  • Disadvantages: Requires the synthesis of the specific thiol precursor.

Domino Reactions

  • Advantages: High atom and step economy, allowing for the rapid construction of complex molecules from simple starting materials. Often proceed with high yields and selectivity.

  • Disadvantages: The development of a new domino reaction can be challenging and may require extensive optimization.

Reductive Amination

  • Advantages: A very general and reliable method for introducing a wide variety of amino groups at the 4-position.[4]

  • Disadvantages: Requires the pre-synthesis of tetrahydrothiopyran-4-one. The choice of reducing agent is important to avoid over-reduction.

Conclusion

The synthesis of 4-functionalized tetrahydrothiopyrans can be achieved through a variety of effective methods. The choice of the most suitable route will be dictated by the specific target molecule and the desired attributes of the synthetic process, such as efficiency, scalability, and stereochemical control. This guide provides a solid foundation for researchers to make informed decisions when designing synthetic strategies towards this important class of heterocyclic compounds.

References

Validation

A Spectroscopic Comparison of N-Boc Protected Piperidine, Pyrrolidine, and Azetidine

For Researchers, Scientists, and Drug Development Professionals The N-tert-butoxycarbonyl (N-Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the construction of nitrogen-containing het...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-tert-butoxycarbonyl (N-Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds that are prevalent in pharmaceuticals. The precise characterization of these N-Boc protected heterocycles is paramount for ensuring the integrity of subsequent synthetic steps and the purity of final active pharmaceutical ingredients. This guide provides an objective spectroscopic comparison of three fundamental N-Boc protected saturated heterocycles: N-Boc-piperidine, N-Boc-pyrrolidine, and N-Boc-azetidine, supported by experimental data.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for N-Boc-piperidine, N-Boc-pyrrolidine, and N-Boc-azetidine, offering a baseline for their identification and differentiation.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
CompoundChemical Shift (δ) in ppm (Integration, Multiplicity)
N-Boc-piperidine 3.39 (4H, t), 1.59 (6H, m), 1.46 (9H, s)
N-Boc-pyrrolidine 3.33 (4H, t), 1.84 (4H, quintet), 1.47 (9H, s)[1][2]
N-Boc-azetidine 3.99 (4H, t), 2.25 (2H, quintet), 1.43 (9H, s)
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
CompoundChemical Shift (δ) in ppm
N-Boc-piperidine 154.9, 79.1, 44.5 (br), 25.7, 24.6, 28.5[3]
N-Boc-pyrrolidine 154.7, 78.9, 46.4, 25.9, 28.6[4]
N-Boc-azetidine 156.0, 79.2, 52.5 (br), 17.8, 28.5
Table 3: IR Spectroscopic Data (Characteristic Absorptions)
CompoundWavenumber (cm⁻¹)Functional Group Assignment
N-Boc-piperidine ~2930, ~1690, ~1160C-H stretch, C=O (urethane), C-N stretch
N-Boc-pyrrolidine ~2970, ~1695, ~1170C-H stretch, C=O (urethane), C-N stretch
N-Boc-azetidine ~2975, ~1698, ~1140C-H stretch, C=O (urethane), C-N stretch
Table 4: Mass Spectrometry Data
CompoundMolecular FormulaMolecular WeightCommon Fragments (m/z)
N-Boc-piperidine C₁₀H₁₉NO₂[3]185.26[3]185 (M⁺), 130 ([M-tBu]⁺), 84 ([M-Boc]⁺), 57 (tBu⁺)
N-Boc-pyrrolidine C₉H₁₇NO₂[1]171.24[1]171 (M⁺), 116 ([M-tBu]⁺), 70 ([M-Boc]⁺), 57 (tBu⁺)
N-Boc-azetidine C₈H₁₅NO₂157.21157 (M⁺), 102 ([M-tBu]⁺), 56 ([M-Boc]⁺), 57 (tBu⁺)

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented. Specific parameters may need to be optimized for individual instruments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments for structural elucidation.

  • Sample Preparation: Dissolve 5-10 mg of the N-Boc protected heterocycle in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: A standard single-pulse experiment is typically used.

  • ¹³C NMR Acquisition: A proton-decoupled experiment is common to simplify the spectrum.

  • Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform, followed by phase and baseline corrections. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Sample Preparation: As these compounds are often liquids or low-melting solids, the Attenuated Total Reflectance (ATR) technique is ideal. A small drop of the sample is placed directly onto the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum displays absorbance or transmittance versus wavenumber, with characteristic peaks corresponding to specific functional groups.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: An Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer.

  • Data Acquisition: The sample is introduced into the ion source, and the resulting ions are analyzed based on their mass-to-charge ratio (m/z).

  • Data Analysis: The mass spectrum reveals the molecular ion peak and characteristic fragment ions, which can be used to confirm the structure.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of N-Boc protected heterocycles.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of N-Boc Heterocycle Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Compound Confirmed Structure & Purity Purity_Assessment->Final_Compound

Caption: General workflow for the synthesis and spectroscopic characterization.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate: A Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-b...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate, ensuring compliance with safety regulations and promoting a secure working environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate with appropriate caution. This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to the following personal protective equipment (PPE) guidelines is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategoryRecommendation
Eye Protection Wear tightly fitting safety goggles or a face shield.[3][4]
Hand Protection Chemical-resistant gloves are required. Inspect gloves for any signs of degradation or puncture before use.[3][5]
Skin and Body Protection A lab coat or chemical-resistant apron should be worn.[4]
Respiratory Protection If working in a poorly ventilated area or if dust or aerosols are generated, a NIOSH-approved respirator is recommended.[4][6][7][8]

Step-by-Step Disposal Protocol

The primary method for the disposal of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate and its contaminated materials is through an approved hazardous waste management facility.[1][6][7][8] Do not dispose of this chemical down the drain or in regular trash.[4][9]

Experimental Protocol: Waste Segregation and Collection

  • Solid Waste:

    • Collect any unused or waste solid tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate in a clearly labeled, sealed container designated for hazardous waste.[5][9]

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[9][10]

  • Liquid Waste:

    • Solutions containing tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate should be collected in a designated, labeled hazardous waste container for organic waste.[9]

    • Consult your institution's EHS guidelines for specific instructions on the disposal of non-halogenated organic waste streams.

  • Contaminated Materials:

    • Any materials that have come into contact with the chemical, such as gloves, weighing paper, and disposable labware, must be disposed of as hazardous waste.[5][9]

    • Place these materials in a designated, sealed container.

  • Empty Containers:

    • Thoroughly empty all contents from the original container.

    • The first rinse of the container with a suitable solvent should be collected and disposed of as hazardous liquid waste.[10]

    • After thorough rinsing and air-drying, deface the label and dispose of the container as instructed by your institutional policies, which may allow for disposal as regular trash.[10]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.[3][11]

  • Wear Appropriate PPE: Before addressing the spill, don all required PPE as outlined in Table 1.

  • Containment:

    • For solid spills, carefully sweep or scoop the material to avoid generating dust.[9][11][12]

    • For liquid spills, use an inert absorbent material such as sand or vermiculite to contain the spill.[4]

  • Collection: Place the contained material into a clearly labeled, sealed container for hazardous waste.[5][11]

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water. Dispose of all contaminated cleaning materials as hazardous waste.[11]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate.

G cluster_prep Preparation cluster_waste_gen Waste Generation cluster_segregation Waste Segregation & Collection cluster_final_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) SolidWaste Solid tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate WorkArea Work in a Well-Ventilated Area (Fume Hood) SolidContainer Labeled, Sealed Hazardous Solid Waste Container SolidWaste->SolidContainer Collect LiquidWaste Solutions Containing the Compound LiquidContainer Labeled, Sealed Hazardous Liquid Waste Container LiquidWaste->LiquidContainer Collect ContaminatedPPE Contaminated PPE (Gloves, Weighing Paper, etc.) PPEContainer Labeled, Sealed Hazardous Solid Waste Container ContaminatedPPE->PPEContainer Collect DisposalService Licensed Professional Waste Disposal Service SolidContainer->DisposalService Transfer LiquidContainer->DisposalService Transfer PPEContainer->DisposalService Transfer

Caption: Workflow for the proper segregation and disposal of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate waste.

Final Disposal

All waste containing tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[4][9] Your institution's Environmental Health and Safety (EHS) department will provide specific guidance on scheduling waste pick-ups and ensuring compliance.

References

Handling

Essential Safety and Logistical Guidance for Handling tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals Personal Protective Equipment (PPE) A comprehensive personal protective equipment strategy is the primary defense against potential chemical exposure. The f...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the primary defense against potential chemical exposure. The following table summarizes the recommended PPE for handling tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that may cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact, which may cause skin irritation.
Body Protection A laboratory coat or chemical-resistant apron.Protects against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A NIOSH/MSHA approved respirator may be required for handling large quantities or if dust is generated.Minimizes the risk of respiratory tract irritation from inhalation of dust or vapors.

Experimental Protocol: Safe Handling and Disposal

Strict adherence to the following step-by-step protocol is mandatory for the safe handling and disposal of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate.

1. Preparation and Engineering Controls:

  • Ensure a calibrated and certified chemical fume hood is operational before commencing any work.

  • Verify that an eyewash station and safety shower are accessible and in good working order.

  • Prepare all necessary equipment and reagents before handling the compound to minimize movement and potential for spills.

2. Handling the Compound:

  • Don the appropriate PPE as specified in the table above.

  • Handle the solid compound carefully to avoid generating dust.

  • Use a spatula or other appropriate tool for transferring the solid.

  • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Always work within the sash of the chemical fume hood.

3. Post-Handling Procedures:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.

  • Clean the work area, including the balance and fume hood surfaces, with an appropriate solvent and then wipe down with a damp cloth.

  • Decontaminate all non-disposable equipment that came into contact with the chemical.

4. Spill and Emergency Procedures:

  • Small Spills: In case of a small spill, wear appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand), and sweep it into a designated, labeled hazardous waste container.

  • Large Spills: For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

5. Disposal Plan:

  • Solid Waste: Collect all solid waste, including contaminated weighing paper and disposable PPE, in a clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.[1]

  • Final Disposal: All waste containing this compound must be disposed of through a licensed professional waste disposal service, in accordance with local, state, and federal regulations.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Final Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_transfer Transfer/Dissolve handle_weigh->handle_transfer cleanup_decon Decontaminate Equipment handle_transfer->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_wash Wash Hands Thoroughly cleanup_waste->cleanup_wash dispose_waste Dispose via Licensed Service cleanup_waste->dispose_waste

Caption: Workflow for Safe Handling and Disposal.

References

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